molecular formula C13H10O B1335006 Benzophenone-d10 CAS No. 22583-75-1

Benzophenone-d10

Cat. No.: B1335006
CAS No.: 22583-75-1
M. Wt: 192.28 g/mol
InChI Key: RWCCWEUUXYIKHB-LHNTUAQVSA-N
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Description

Benzophenone-d10 is a useful research compound. Its molecular formula is C13H10O and its molecular weight is 192.28 g/mol. The purity is usually 95%.
The exact mass of the compound (2H10)Benzophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(2,3,4,5,6-pentadeuteriophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H10O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RWCCWEUUXYIKHB-LHNTUAQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177110
Record name (2H10)Benzophenone
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Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22583-75-1
Record name Benzophenone-d10
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (2H10)Benzophenone
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Record name (2H10)Benzophenone
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Record name (2H10)benzophenone
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Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of Benzophenone-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzophenone-d10, the deuterated analog of benzophenone, is a pivotal tool in various scientific disciplines, particularly in analytical and medicinal chemistry. Its isotopic labeling provides a distinct mass signature, making it an invaluable internal standard for quantitative mass spectrometry assays.[1][2] Furthermore, its photochemical properties, similar to its non-deuterated counterpart, allow its use as a photosensitizer and in mechanistic studies of photochemical reactions.[1] This technical guide provides a comprehensive overview of the core chemical properties, structure, and experimental applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a solid at room temperature, with physical and chemical properties largely similar to benzophenone, with the notable difference in molecular weight due to the presence of ten deuterium atoms.[2][3]

PropertyValueReference(s)
Molecular Formula C₁₃D₁₀O[4]
Molecular Weight 192.28 g/mol [2][3]
CAS Number 22583-75-1[3][4]
Appearance White solid[3]
Melting Point 47-51 °C[2][3]
Boiling Point 305 °C[2][3]
Isotopic Purity ≥99 atom % D[2][3]
Solubility Soluble in organic solvents such as acetonitrile.[5]

Molecular Structure

Note: The following crystallographic data is for non-deuterated benzophenone and should be considered a close approximation for this compound. Minor variations may exist due to the kinetic isotope effect.

Structural ParameterValue
C-C bond length (aromatic) ~1.39 Å
C=O bond length ~1.22 Å
C-C-C bond angle (aromatic) ~120°
C-CO-C bond angle ~122°

The molecule adopts a non-planar conformation, with the phenyl rings twisted out of the plane of the carbonyl group. This conformation minimizes steric hindrance between the ortho-deuterium atoms of the two rings.

Experimental Protocols

Synthesis and Purification of this compound

This compound is typically synthesized via a Friedel-Crafts acylation reaction between deuterated benzene (benzene-d6) and benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1]

Methodology:

  • Reaction Setup: A solution of benzoyl chloride in a suitable anhydrous solvent (e.g., carbon disulfide) is prepared in a reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel. The vessel is cooled in an ice bath.

  • Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the stirred solution.

  • Addition of Deuterated Benzene: Benzene-d6 is added dropwise to the reaction mixture. The reaction is exothermic and should be controlled by the rate of addition and external cooling.

  • Reaction: After the addition is complete, the mixture is stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated.

  • Extraction: The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic extracts are washed with a dilute sodium hydroxide solution to remove any unreacted benzoyl chloride and benzoic acid, followed by washing with water until neutral.

  • Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed by rotary evaporation.

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate, to yield a pure crystalline product.

Use of this compound as an Internal Standard in LC-MS/MS

This compound is widely used as an internal standard for the quantitative analysis of benzophenone and related compounds in various matrices, such as food and biological samples, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 50 ppm).

    • Prepare a series of calibration standards by spiking known amounts of a certified reference standard of the analyte (e.g., benzophenone) into a blank matrix.

  • Sample Preparation:

    • Homogenize the sample (e.g., food product).

    • Weigh a known amount of the homogenized sample into a vial.

    • Add a precise volume of the this compound internal standard working solution to the sample.

    • Add an extraction solvent (e.g., acetonitrile) and sonicate to extract the analyte and the internal standard.

    • Centrifuge the sample to pellet any solid debris.

    • Filter the supernatant through a suitable syringe filter (e.g., 0.2 µm) into an autosampler vial.

  • LC-MS/MS Analysis:

    • Inject a specific volume of the prepared sample into the LC-MS/MS system.

    • Separate the analyte and internal standard using a suitable liquid chromatography column and mobile phase gradient.

    • Detect and quantify the analyte and internal standard using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. The MRM transitions for both the analyte and this compound should be optimized for maximum sensitivity and specificity.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for each sample and calibration standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.

    • Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.

Mandatory Visualizations

G Synthesis and Purification Workflow of this compound cluster_synthesis Synthesis cluster_workup Work-up and Purification start Start: Prepare Reaction Vessel reactants Add Benzoyl Chloride and Anhydrous Solvent start->reactants catalyst Add AlCl₃ Catalyst reactants->catalyst addition Dropwise Addition of Benzene-d6 catalyst->addition reaction Stir at Room Temperature or Gentle Heating addition->reaction monitoring Monitor Reaction by TLC reaction->monitoring decomposition Decompose Complex with Ice and HCl monitoring->decomposition Reaction Complete extraction Separate and Extract with Organic Solvent decomposition->extraction washing Wash with NaOH and Water extraction->washing drying Dry with Anhydrous Na₂SO₄ washing->drying evaporation Remove Solvent by Rotary Evaporation drying->evaporation purification Recrystallize from Suitable Solvent evaporation->purification end End: Pure this compound purification->end

Caption: Workflow for the synthesis and purification of this compound.

G Quantitative Analysis Workflow using this compound as Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start: Homogenize Sample weigh Weigh Known Amount of Sample start->weigh spike Spike with this compound Internal Standard weigh->spike extract Extract with Solvent (e.g., Acetonitrile) spike->extract centrifuge Centrifuge to Pellet Solids extract->centrifuge filter Filter Supernatant centrifuge->filter inject Inject Sample into LC-MS/MS System filter->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect ratio Calculate Analyte/IS Peak Area Ratio detect->ratio curve Construct Calibration Curve ratio->curve quantify Quantify Analyte Concentration curve->quantify end End: Report Results quantify->end

Caption: Workflow for quantitative analysis using this compound as an internal standard.

G Principle of Isotope Dilution Mass Spectrometry cluster_sample Sample Preparation cluster_process Analytical Process cluster_result Quantification sample Unknown Sample (Contains Analyte) mix Mix Sample and Internal Standard sample->mix is Known Amount of Isotopically Labeled Internal Standard (this compound) is->mix extraction Extraction mix->extraction cleanup Sample Cleanup extraction->cleanup analysis LC-MS/MS Analysis cleanup->analysis ratio Measure Intensity Ratio of Analyte to Internal Standard analysis->ratio calculation Calculate Analyte Concentration Based on Known IS Amount and Measured Ratio ratio->calculation result Accurate Quantification of Analyte calculation->result

Caption: Logical diagram illustrating the principle of isotope dilution mass spectrometry.

References

An In-depth Technical Guide to the Synthesis and Purification of Benzophenone-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the synthesis and purification of Benzophenone-d10 ((C₆D₅)₂CO), a crucial deuterated internal standard and building block in pharmaceutical research and development. This document details experimental protocols, presents key quantitative data, and offers visual representations of the core chemical processes.

Introduction

This compound is the deuterated analog of benzophenone, where all ten hydrogen atoms on the two phenyl rings have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification methods, where it is used as an internal standard to improve accuracy and precision. Its physical and chemical properties are very similar to its non-deuterated counterpart, with a notable mass shift that allows for its clear differentiation in mass spectra. This guide will focus on the two most common and effective methods for its laboratory-scale synthesis: Friedel-Crafts acylation and the Grignard reaction. Additionally, detailed purification protocols are provided to ensure high chemical and isotopic purity, which are critical for its intended applications.

Synthesis of this compound

The synthesis of this compound can be approached through two primary routes, both of which require the use of deuterated starting materials to achieve the desired isotopic enrichment. The selection of the synthetic route may depend on the availability of starting materials and the desired scale of the reaction.

Friedel-Crafts Acylation using Benzene-d6

The Friedel-Crafts acylation is a classic and reliable method for the synthesis of aryl ketones. In the context of this compound, this involves the reaction of benzene-d6 with benzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). An improved procedure starting from commercially available hexadeuteriobenzene (benzene-d6) has been reported to produce this compound with high isotopic purity (> 99%)[1].

Reaction Scheme:

C₆D₆ + C₆H₅COCl ---(AlCl₃)--> C₆D₅COC₆H₅ + DCl C₆D₅COC₆H₅ + C₆D₆ ---(AlCl₃)--> (C₆D₅)₂CO + HCl

A two-step approach is often employed to maximize the incorporation of deuterium. First, an excess of benzene-d6 is reacted with benzoyl chloride to form benzophenone-d5. This intermediate is then further reacted with another equivalent of benzene-d6 to yield the final product, this compound.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Benzene-d6 (C₆D₆)

  • Benzoyl chloride (C₆H₅COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • 10% Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Crushed ice

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture evolved HCl/DCl), add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: In the dropping funnel, prepare a solution of benzoyl chloride (1 equivalent) in an excess of benzene-d6 (at least 2 equivalents).

  • Reaction: Add the benzene-d6/benzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Cool the reaction mixture back to 0 °C and slowly quench the reaction by carefully pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 10% NaOH solution (2 x 50 mL), water (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Grignard Reaction with Bromobenzene-d5

An alternative synthetic route involves the use of a Grignard reagent prepared from bromobenzene-d5. This organometallic reagent is then reacted with an ester, such as ethyl benzoate, or with benzoyl chloride-d5 to form the desired product. This method is particularly useful if bromobenzene-d5 is a more readily available starting material.

Reaction Scheme:

C₆D₅Br + Mg --- (anhydrous ether) --> C₆D₅MgBr C₆D₅MgBr + C₆H₅COOC₂H₅ --> (C₆D₅)(C₆H₅)C(OMgBr)(OC₂H₅) --(H₃O⁺)--> (C₆D₅)(C₆H₅)CO

To achieve full deuteration, benzoyl chloride-d5 would be used in place of ethyl benzoate.

Experimental Protocol: Grignard Reaction

Materials:

  • Bromobenzene-d5 (C₆D₅Br)

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ethyl benzoate (or benzoyl chloride-d5)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Iodine crystal (optional, for initiation)

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine if necessary to initiate the reaction. Add a solution of bromobenzene-d5 (1 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should start spontaneously, evidenced by gentle refluxing. If the reaction does not start, gentle warming may be required. Once initiated, add the remaining bromobenzene-d5 solution at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ester: Cool the Grignard reagent to 0 °C. Add a solution of ethyl benzoate (0.8 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

Purification of this compound

The purification of this compound is critical to remove any unreacted starting materials, by-products, and to ensure high chemical and isotopic purity. The two most effective methods for purification are recrystallization and column chromatography.

Recrystallization

Recrystallization is a highly effective method for purifying solid compounds. The choice of solvent is crucial; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For benzophenone, ethanol or petroleum ether are commonly used solvents.

Experimental Protocol: Recrystallization

Materials:

  • Crude this compound

  • Ethanol (95% or absolute) or Petroleum Ether

  • Hot plate

  • Erlenmeyer flask

  • Büchner funnel and filter flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol or petroleum ether by gently heating on a hot plate.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Column Chromatography

For the separation of this compound from impurities with similar solubility profiles, column chromatography is the preferred method. Silica gel is the most common stationary phase for this purpose.

Experimental Protocol: Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (e.g., hexane with a small amount of ethyl acetate) and carefully load it onto the top of the silica gel column.

  • Elution: Elute the column with a solvent system of increasing polarity, starting with a low percentage of ethyl acetate in hexane (e.g., 2-5% ethyl acetate). The polarity can be gradually increased to facilitate the elution of the product.

  • Fraction Collection: Collect the eluent in fractions and monitor the separation using thin-layer chromatography (TLC).

  • Solvent Removal: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Physical and Isotopic Properties of this compound

PropertyValueReference
Molecular Formula (C₆D₅)₂CO[2]
Molecular Weight 192.28 g/mol [2]
Melting Point 47-51 °C[2]
Boiling Point 305 °C[2]
Isotopic Purity > 99 atom % D[1][2]
Appearance White solid[2]

Table 2: Comparison of Synthesis Methods

Synthesis MethodKey Starting MaterialsCatalystTypical YieldIsotopic PurityAdvantagesDisadvantages
Friedel-Crafts Acylation Benzene-d6, Benzoyl ChlorideAlCl₃Moderate to High> 99%[1]High isotopic purity achievable, well-established reaction.Requires stoichiometric amounts of Lewis acid, generates acidic waste.
Grignard Reaction Bromobenzene-d5, Ethyl Benzoate-Moderate to HighDependent on starting material purityVersatile, can use different electrophiles.Grignard reagents are highly moisture-sensitive.

Visualization of Key Processes

Synthesis_Pathways cluster_FC Friedel-Crafts Acylation cluster_Grignard Grignard Reaction Benzene-d6 Benzene-d6 Benzophenone-d10_FC This compound Benzene-d6->Benzophenone-d10_FC Acylation Benzoyl Chloride Benzoyl Chloride Benzoyl Chloride->Benzophenone-d10_FC AlCl3 AlCl3 AlCl3->Benzophenone-d10_FC Catalyst Bromobenzene-d5 Bromobenzene-d5 Grignard Reagent C6D5MgBr Bromobenzene-d5->Grignard Reagent Mg Mg Mg->Grignard Reagent Benzophenone-d10_G This compound Grignard Reagent->Benzophenone-d10_G Nucleophilic Addition Ethyl Benzoate Ethyl Benzoate Ethyl Benzoate->Benzophenone-d10_G

Caption: Synthetic pathways to this compound.

Purification_Workflow Crude this compound Crude this compound Recrystallization Recrystallization Crude this compound->Recrystallization Column Chromatography Column Chromatography Crude this compound->Column Chromatography Pure this compound Pure this compound Recrystallization->Pure this compound Column Chromatography->Pure this compound Analysis Analysis Pure this compound->Analysis NMR, MS

Caption: General purification workflow for this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The absence of signals in the aromatic region (around 7.2-7.8 ppm) confirms a high level of deuteration. The presence of any residual proton signals can be used to quantify the isotopic purity.

    • ¹³C NMR: The spectrum will be similar to that of non-deuterated benzophenone, but the signals for the deuterated carbons will appear as multiplets due to C-D coupling. The carbonyl carbon signal is expected around 196 ppm.

  • Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight and assessing the isotopic distribution. The molecular ion peak for this compound should be observed at m/z = 192.28. The relative intensities of the M+1, M+2, etc. peaks will indicate the isotopic enrichment.

Conclusion

The synthesis and purification of this compound are critical processes for providing high-quality material for research and development in the pharmaceutical and chemical industries. Both Friedel-Crafts acylation and Grignard reaction methodologies offer viable routes to this important isotopically labeled compound. Careful execution of the synthesis and rigorous purification are paramount to achieving the high chemical and isotopic purity required for its applications as an internal standard and a synthetic building block. The protocols and data presented in this guide provide a solid foundation for the successful preparation and characterization of this compound.

References

An In-depth Technical Guide to the Physical Characteristics of Benzophenone-d10 Solid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of solid Benzophenone-d10. The information is curated for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their work. This document summarizes key quantitative data, details relevant experimental protocols for characterization, and provides visual workflows to illustrate the logical processes involved in physical property determination.

Core Physical and Chemical Properties

This compound, the deuterated analog of benzophenone, is a white solid at room temperature.[1][2] The substitution of all ten hydrogen atoms with deuterium alters its mass, making it a valuable tool in various analytical techniques, particularly in studies involving isotopic labeling where it can serve as a tracer or an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[3][4] While its chemical behavior is similar to its non-deuterated counterpart, its physical properties can show slight differences.[3]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound solid.

PropertyValueSource(s)
Molecular Formula C₁₃D₁₀O[3]
Molecular Weight 192.28 g/mol [3][5][6]
Physical Form Solid[1][2][7]
Appearance White Solid[3]
Melting Point 47 - 51 °C[1][2][7]
Boiling Point 305 °C[1][2][7]
Isotopic Purity ≥98 atom % D[8]
CAS Number 22583-75-1[3]

Experimental Protocols for Physical Characterization

Accurate determination of the physical characteristics of a solid compound like this compound is crucial for its identification, purity assessment, and application in further research. The following sections detail the standard experimental methodologies for key physical property measurements.

Melting Point Determination

The melting point is a fundamental physical property used to identify a substance and assess its purity. A sharp melting range typically indicates a high degree of purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dry, powdered this compound solid is packed into a thin-walled capillary tube to a height of 2-3 mm.[9] The tube is then tapped gently to ensure the sample is compact at the bottom.[9]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

  • Heating and Observation: The sample is heated at a controlled rate, typically a rapid initial heating to approach the expected melting point, followed by a slower rate (e.g., 1-2 °C per minute) near the melting range to ensure accuracy.[1][3]

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[9]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the vibrations of its deuterated phenyl rings and the carbonyl group.

Methodology: KBr Pellet Technique

  • Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a homogeneous powder is obtained.

  • Pellet Formation: The mixture is then transferred to a pellet press and subjected to high pressure to form a thin, transparent or translucent pellet.

  • Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of a pure KBr pellet is recorded first, followed by the spectrum of the sample pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. For this compound, ¹³C NMR would be the most informative, while ¹H NMR would show the absence of proton signals, confirming its deuteration.

Methodology: Solid-State NMR (ssNMR) or Solution-State NMR

  • Sample Preparation (Solution-State): A few milligrams of this compound are dissolved in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

  • Instrument Setup: The NMR tube is placed in the NMR spectrometer. The instrument is tuned to the appropriate frequencies for the desired nuclei (e.g., ¹³C).

  • Data Acquisition: The NMR spectrum is acquired by applying a series of radiofrequency pulses and recording the resulting free induction decay (FID). The acquisition parameters, such as pulse angle and relaxation delay, are optimized to obtain a good signal-to-noise ratio.

  • Data Processing: The FID is then subjected to a Fourier transform to obtain the NMR spectrum, which is a plot of signal intensity versus chemical shift.

Solubility Determination

Understanding the solubility of a compound in various solvents is essential for its purification, formulation, and use in chemical reactions.

Methodology: Qualitative Solubility Testing

  • Sample Preparation: A small, measured amount of solid this compound (e.g., 10 mg) is placed in a series of small test tubes.

  • Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL of water, ethanol, acetone, etc.) is added to each test tube.

  • Observation: The mixture is agitated vigorously for a set period. The solubility is then observed and categorized as soluble (dissolves completely), partially soluble, or insoluble.

  • Systematic Testing: The process is repeated with a range of solvents of varying polarities to establish a comprehensive solubility profile.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

MeltingPointDetermination cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Recording start Start: Dry, powdered this compound pack Pack into capillary tube (2-3 mm height) start->pack compact Compact the sample pack->compact place Place in melting point apparatus compact->place heat Heat at a controlled rate place->heat observe Observe for melting heat->observe record_start Record T at first liquid drop observe->record_start record_end Record T at complete liquefaction record_start->record_end result Melting Point Range record_end->result IRSpectroscopy cluster_prep Sample Preparation cluster_analysis Spectral Acquisition cluster_result Result start Start: this compound (1-2 mg) mix Grind with KBr (100-200 mg) start->mix press Press into a thin pellet mix->press place Place pellet in FTIR spectrometer press->place bg_scan Record background spectrum (KBr) place->bg_scan sample_scan Record sample spectrum bg_scan->sample_scan spectrum IR Spectrum sample_scan->spectrum NMRSpectroscopy cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_processing Data Processing start Start: this compound dissolve Dissolve in deuterated solvent start->dissolve transfer Transfer to NMR tube dissolve->transfer place Place tube in NMR spectrometer transfer->place acquire Acquire Free Induction Decay (FID) place->acquire ft Fourier Transform acquire->ft process Phase and baseline correction ft->process result NMR Spectrum process->result

References

An In-depth Technical Guide to Benzophenone-d10 (CAS: 22583-75-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzophenone-d10, with the CAS number 22583-75-1, is the deuterated analogue of benzophenone. In this stable isotope-labeled compound, all ten hydrogen atoms on the two phenyl rings have been replaced with deuterium. This isotopic substitution makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification methods. Its chemical behavior is nearly identical to that of its non-deuterated counterpart, but its increased mass allows for clear differentiation in mass spectra. This technical guide provides a comprehensive overview of the properties, applications, and experimental considerations for using this compound, with a focus on its role as an internal standard in quantitative analyses.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] Its key physical and chemical properties are summarized in the tables below.

General Properties
PropertyValueReference(s)
CAS Number 22583-75-1[1][2][3]
Molecular Formula C₁₃D₁₀O[2]
Molecular Weight 192.28 g/mol [1][3][4]
Appearance Solid[1]
Storage Temperature 2-8°C (refrigerator) for long term storage[2][5]
Physicochemical Data
PropertyValueReference(s)
Melting Point 47-51 °C[1]
Boiling Point 305 °C[1]
Flash Point 138 °C (closed cup)[1]
Purity and Isotopic Abundance
ParameterValueReference(s)
Isotopic Purity (atom % D) ≥ 99%[1][3]
Chemical Purity (HPLC) >95% to 99.79%[2][5]

Spectroscopic Data

The presence of deuterium atoms significantly alters the spectroscopic properties of this compound compared to unlabeled benzophenone, particularly in mass spectrometry and vibrational spectroscopy.

Mass Spectrometry

The key feature of this compound in mass spectrometry is its mass shift of +10 atomic mass units compared to the unlabeled compound.[1] This distinct mass difference is fundamental to its use as an internal standard.

Vibrational Spectroscopy (IR and Raman)

Infrared and Raman spectra of this compound have been studied, and the fundamental frequencies have been assigned based on isotopic frequency shifts.[6] These spectra can be used for structural confirmation and purity assessment.

Analytical Applications

The primary application of this compound is as an internal standard or surrogate in quantitative analytical methods, most notably Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7] Its use helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification of benzophenone and its derivatives in various matrices.

Use as an Internal Standard

This compound is an ideal internal standard for the analysis of benzophenone due to the following reasons:

  • Similar Chemical and Physical Properties: It behaves almost identically to the analyte during extraction, derivatization, and chromatography.

  • Distinct Mass Spectrometric Signal: It is easily distinguished from the analyte by its higher mass, preventing signal overlap.

  • Co-elution with the Analyte: It typically elutes at the same retention time as the analyte, ensuring that any matrix effects or variations in instrument performance affect both compounds similarly.

Experimental Protocols

While specific experimental conditions will vary depending on the sample matrix and analytical instrumentation, the following provides a detailed, generalized protocol for the quantification of benzophenone in a solid matrix (e.g., breakfast cereal) using GC-MS with this compound as an internal standard. This protocol is a composite based on methodologies described in the scientific literature.[8][9]

General Protocol for Quantification of Benzophenone in a Solid Matrix using GC-MS

1. Standard and Sample Preparation

  • Stock Solutions: Prepare a stock solution of benzophenone and a separate stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking a known amount of the benzophenone stock solution into a blank matrix extract. Add a constant, known amount of the this compound internal standard stock solution to each calibration standard. The concentration range should bracket the expected concentration of the analyte in the samples.

  • Sample Preparation:

    • Homogenize the solid sample.

    • Weigh a precise amount of the homogenized sample (e.g., 1-5 g) into a centrifuge tube.

    • Spike the sample with a known amount of the this compound internal standard solution.

    • Add an appropriate extraction solvent (e.g., a mixture of dichloromethane and acetonitrile, 1:1 v/v).[8]

    • Extract the analytes using a method such as ultrasonic extraction.[8]

    • Centrifuge the sample to separate the solid and liquid phases.

    • Collect the supernatant (the extract).

2. Sample Clean-up (Optional but Recommended)

  • To remove interfering matrix components, a clean-up step using Solid Phase Extraction (SPE) with a silica cartridge is often employed.[8]

    • Condition the SPE cartridge with the extraction solvent.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analytes and the internal standard with a stronger solvent.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small, known volume of a suitable solvent for GC-MS analysis.

3. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Column: A suitable capillary column, such as a 5% diphenyl / 95% dimethyl polysiloxane column.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample or standard into the GC.

  • GC Conditions (Typical):

    • Inlet Temperature: 250-280 °C

    • Oven Temperature Program: Start at a lower temperature (e.g., 60-80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C) to ensure separation of analytes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for both benzophenone (e.g., m/z 105, 182) and this compound (e.g., m/z 110, 192).

4. Data Analysis

  • Integrate the peak areas of the selected ions for both benzophenone and this compound in the chromatograms of the standards and samples.

  • Calculate the response factor (RF) for each calibration standard using the formula: RF = (Area of Analyte / Concentration of Analyte) / (Area of IS / Concentration of IS)

  • Plot a calibration curve of the area ratio (Analyte Area / IS Area) versus the concentration ratio (Analyte Concentration / IS Concentration).

  • Determine the concentration of benzophenone in the samples by calculating the area ratio from the sample chromatogram and using the calibration curve to determine the corresponding concentration ratio.

Mandatory Visualizations

Experimental Workflow for Quantitative Analysis

G cluster_prep Sample & Standard Preparation cluster_cleanup Sample Clean-up cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogenized Sample Spike_IS Spike with this compound (Internal Standard) Sample->Spike_IS Extraction Solvent Extraction (e.g., Ultrasonic) Spike_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Extract Collect Supernatant (Extract) Centrifugation->Extract SPE Solid Phase Extraction (SPE) Extract->SPE Standards Prepare Calibration Standards (Analyte + Internal Standard) GCMS GC-MS Analysis (SIM Mode) Standards->GCMS Evap_Recon Evaporate and Reconstitute SPE->Evap_Recon Evap_Recon->GCMS Integration Peak Area Integration GCMS->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification G cluster_sample Sample cluster_standard Internal Standard cluster_process Analytical Process cluster_detection Mass Spectrometer Detection Analyte Analyte (Benzophenone) Process Extraction, Clean-up, Derivatization, Injection Analyte->Process IS Isotopically Labeled Standard (this compound) IS->Process MS Mass Analyzer Process->MS Quantification Accurate Quantification MS->Quantification Ratio of Signals

References

The Linchpin of Precision: A Technical Guide to the Isotopic Purity of Benzophenone-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzophenone-d10, a critical deuterated internal standard used in quantitative analysis. This document delves into its synthesis, purification, and the rigorous analytical methodologies required to ascertain its isotopic purity. Detailed experimental protocols, data presentation, and workflow visualizations are provided to support researchers in achieving the highest levels of accuracy and precision in their analytical endeavors.

Introduction to this compound

This compound, with the chemical formula (C₆D₅)₂CO, is the deuterated analogue of benzophenone. In this molecule, all ten hydrogen atoms on the two phenyl rings are replaced with deuterium atoms. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantitative analyses, particularly in complex matrices such as biological fluids. Its primary application lies in its ability to mimic the chemical and physical properties of the non-deuterated benzophenone analyte, while being distinguishable by its higher mass. This allows for the correction of variability in sample preparation and instrument response.

Synthesis and Purification of this compound

The synthesis of this compound with high isotopic enrichment is crucial for its function as a reliable internal standard. A common and effective method is the Friedel-Crafts acylation of benzene-d6 with benzoyl chloride, followed by appropriate purification steps.

Synthesis via Friedel-Crafts Acylation

A proven method for synthesizing this compound involves the reaction of commercially available benzene-d6 with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃)[1][2][3][4].

Reaction:

C₆D₆ + C₆H₅COCl --(AlCl₃)--> (C₆D₅)(C₆H₅)CO + DCl

To achieve fully deuterated this compound, benzoyl chloride-d5 would be used in place of standard benzoyl chloride.

C₆D₆ + C₆D₅COCl --(AlCl₃)--> (C₆D₅)₂CO + DCl

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place anhydrous aluminum chloride (e.g., 1.1 equivalents) and anhydrous benzene-d6 (e.g., 1.0 equivalent)[3]. The flask should be under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice-water bath.

  • Addition of Benzoyl Chloride-d5: Slowly add benzoyl chloride-d5 (e.g., 1.0 equivalent) dropwise from the dropping funnel with continuous stirring[3]. The rate of addition should be controlled to maintain a gentle evolution of deuterium chloride (DCl) gas.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC or GC-MS).

  • Workup: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex[3].

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Washing: Combine the organic extracts and wash them sequentially with a dilute sodium hydroxide solution (to remove any unreacted benzoyl chloride-d5 and benzoic acid-d5), followed by water until the washings are neutral[3].

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Benzene-d6 + Benzoyl Chloride-d5 + AlCl3 Reaction Friedel-Crafts Acylation Reactants->Reaction Quenching Ice/HCl Quench Reaction->Quenching Extraction Solvent Extraction Quenching->Extraction Washing Aqueous Washes Extraction->Washing Drying Drying & Solvent Removal Washing->Drying Purified Crude This compound Drying->Purified MS_Workflow cluster_ms_analysis Mass Spectrometry Analysis SamplePrep Sample Preparation HRMS HRMS Acquisition SamplePrep->HRMS DataProcessing Data Processing HRMS->DataProcessing PurityCalc Isotopic Purity Calculation DataProcessing->PurityCalc IS_Logic cluster_logic Logic of Internal Standard Use Analyte Analyte (Benzophenone) Ratio Analyte / IS Ratio Analyte->Ratio Variable Signal IS Internal Standard (this compound) IS->Ratio Consistent Signal Quantification Accurate Quantification Ratio->Quantification

References

An In-depth Technical Guide to Benzophenone-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Benzophenone-d10, a deuterated form of benzophenone. It details its chemical and physical properties, common applications, and a specific experimental protocol for its use as an internal standard in analytical chemistry.

Core Compound Information

This compound is a stable, isotopically labeled version of benzophenone where the ten hydrogen atoms on the two phenyl rings are replaced with deuterium.[1] This substitution is critical for its primary application as an internal standard in mass spectrometry-based analyses.[1] The "d10" designation signifies the presence of ten deuterium atoms.[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValue
Molecular Formula (C₆D₅)₂CO or C₁₃D₁₀O[1][2][3][4]
Molecular Weight 192.28 g/mol [2][3][4][5]
CAS Number 22583-75-1[2][3][4]
Appearance White solid
Melting Point 47-51 °C[3]
Boiling Point 305 °C[3]
Isotopic Purity ≥98 atom % D[4]

Applications in Research and Development

The primary utility of this compound stems from its use as an internal standard in analytical methods, particularly those involving mass spectrometry.[1] When a known quantity of an internal standard is added to a sample, it allows for the accurate quantification of an analyte by correcting for variations that can occur during sample preparation, injection, and analysis.[6][7]

This compound is an ideal internal standard for the analysis of benzophenone and its derivatives for several reasons:

  • Similar Chemical Behavior : It behaves almost identically to the non-deuterated analyte during extraction and chromatography.[1]

  • Mass Shift : Its increased mass due to the deuterium atoms allows it to be distinguished from the analyte by a mass spectrometer.

  • Minimal Isotopic Effect : The deuterium substitution has a negligible effect on its retention time in most chromatographic systems.

It is frequently used in studies monitoring benzophenone-type UV filters in various matrices, including environmental samples, food products, and biological tissues like the human placenta.[4][8]

Experimental Protocol: Quantification of Benzophenone in Breakfast Cereal using GC-MS

This section details a generalized experimental protocol for the determination of benzophenone in a food matrix, using this compound as an internal standard. This protocol is based on established methodologies for analyzing benzophenones in complex samples.[9][10]

Materials and Reagents
  • Analytes: Benzophenone

  • Internal Standard: this compound

  • Solvents: Acetonitrile (LC-MS grade), Dichloromethane

  • Reagents: QuEChERS extraction salts, Dispersive SPE (dSPE) cleanup tubes

  • Sample: Homogenized breakfast cereal

Preparation of Standard Solutions
  • Stock Solutions (1000 µg/mL): Prepare individual stock solutions of benzophenone and this compound in acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the benzophenone stock solution to concentrations ranging from 50 to 1000 µg/mL.

  • Internal Standard Spiking Solution (10 µg/mL): Prepare a working solution of this compound in acetonitrile.

Sample Preparation (QuEChERS Method)
  • Sample Hydration & Spiking: Weigh 10 g of homogenized cereal into a 50 mL centrifuge tube. Add 10 mL of water and mix. Spike the sample with 10 µL of the 10 µg/mL this compound internal standard solution.[9]

  • Extraction: Add 10 mL of acetonitrile to the tube. Add the QuEChERS extraction salts. Shake vigorously for 5 minutes and then centrifuge for 10 minutes.[9]

  • Cleanup (dSPE): Transfer 5 mL of the acetonitrile supernatant to a dSPE cleanup tube. Vortex for 1 minute and centrifuge for 5 minutes.[9]

  • Final Extract: Transfer 1 mL of the cleaned extract into a GC vial for analysis.[9]

GC-MS Analysis
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Injection: Inject 1 µL of the final extract onto the GC column.

  • Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature program to separate the analytes.

  • Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both benzophenone and this compound.

Data Analysis
  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of benzophenone to the peak area of this compound against the concentration of the benzophenone standards.

  • Quantification: Calculate the concentration of benzophenone in the sample extract using the calibration curve.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental process.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Homogenized Cereal Sample spike Spike with this compound (Internal Standard) sample->spike extract Add Acetonitrile & QuEChERS Salts (Vortex & Centrifuge) spike->extract cleanup dSPE Cleanup of Supernatant (Vortex & Centrifuge) extract->cleanup final_extract Final Extract in GC Vial cleanup->final_extract gcms GC-MS System final_extract->gcms separation Chromatographic Separation gcms->separation detection Mass Spectrometric Detection separation->detection calibration Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) detection->calibration quantify Quantify Benzophenone in Sample calibration->quantify

Caption: Workflow for Benzophenone Quantification.

G cluster_standards Standards & Samples cluster_processing LC-MS/MS Analysis cluster_quant Quantification Cal1 Calibrant 1 + IS LCMS Acquire Peak Areas (Analyte & IS) Cal1->LCMS Cal2 Calibrant 2 + IS Cal2->LCMS CalN ... CalN->LCMS QC QC Sample + IS QC->LCMS Unknown Unknown Sample + IS Unknown->LCMS Ratio Calculate Peak Area Ratios (Analyte / IS) LCMS->Ratio Curve Plot Calibration Curve (Ratio vs. Concentration) Ratio->Curve Result Calculate Concentration of Unknown Sample Curve->Result

Caption: Logic of Internal Standard Calibration.

References

Solubility of Benzophenone-d10 in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Benzophenone-d10 in various organic solvents. Due to the limited availability of specific quantitative data for the deuterated form, this guide presents detailed solubility data for its non-deuterated analogue, benzophenone. The physical and chemical properties of deuterated and non-deuterated compounds are generally very similar, making this data a reliable proxy for estimating the solubility of this compound. This document also outlines a detailed experimental protocol for determining the solubility of such compounds.

Executive Summary

This compound, a deuterated form of benzophenone, is a crucial internal standard in analytical chemistry, particularly in mass spectrometry-based studies. Its solubility is a critical parameter for sample preparation, formulation development, and the design of various experimental assays. This guide summarizes the available solubility data, provides a robust experimental methodology for its determination, and illustrates the logical workflow for solubility assessment.

Solubility Data

Quantitative solubility data for this compound is not extensively published. However, a study by Ouyang et al. (2018) provides detailed solubility data for non-deuterated benzophenone in a range of organic solvents at various temperatures.[1][2] Given that deuterium substitution has a negligible effect on the intermolecular forces governing solubility, this data serves as a strong reference.

A specific data point indicates that this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of ≥ 100 mg/mL.

Table 1: Solubility of Benzophenone (Non-deuterated) in Various Organic Solvents

The following table summarizes the mole fraction solubility (x₁) of benzophenone in twelve different organic solvents at temperatures ranging from 278.15 K to 318.15 K, as determined by a gravimetric method.[1][2]

Temperature (K)MethanolEthanol1-PropanolIsopropanol1-ButanolIsobutanol1-OctanolAcetonitrileAcetoneEthyl AcetateMethyl AcetateWater
278.150.29850.28410.26930.25120.24870.23910.18760.16870.43120.38760.35430.0001
283.150.32540.30980.29320.27430.27110.26090.20450.18410.46210.41540.38120.0001
288.150.35430.33750.31910.29940.29550.28470.22340.20150.4950.44520.41010.0001
293.150.38520.36720.3470.32650.32190.31050.24430.22090.530.4770.4410.0001
298.150.41810.39890.37690.35560.35030.33830.26720.24230.5670.51080.47390.0001
303.150.4530.43260.40880.38670.38070.36810.29210.26570.6060.54660.50880.0002
308.150.490.46830.44270.41980.41310.39990.3190.29110.6470.58440.54570.0002
313.150.5290.5060.47860.45490.44750.43370.34790.31850.690.62420.58460.0002
318.150.570.54570.51650.4920.48390.46950.37880.34790.7350.6660.62550.0002

Data extracted from Ouyang, J., et al. (2018). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Journal of Chemical & Engineering Data, 63(5), 1833–1840.[1][2]

Qualitatively, benzophenone is described as practically insoluble in water but soluble in organic solvents such as alcohol, acetone, ether, acetic acid, chloroform, and benzene.[3]

Experimental Protocol: Gravimetric Method for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid compound like this compound in various organic solvents. This protocol is based on the gravimetric method, which is a reliable and widely used technique for generating accurate solubility data.[1][2][4][5][6]

3.1 Materials and Apparatus

  • This compound (or other solid solute)

  • Selected organic solvents (analytical grade)

  • Thermostatic water bath

  • Analytical balance (readability ± 0.0001 g)

  • Isothermal jacketed glass vials

  • Magnetic stirrer and stir bars

  • Syringes with 0.45 μm filters

  • Pre-weighed weighing bottles

  • Drying oven

3.2 Procedure

  • Sample Preparation: Add an excess amount of the solid solute (this compound) to a known mass of the chosen solvent in an isothermal jacketed glass vial. This ensures that a saturated solution is formed.

  • Equilibration: Place the vial in a thermostatic water bath set to the desired temperature. Stir the mixture vigorously using a magnetic stirrer for a sufficient time to reach solid-liquid equilibrium. This may take several hours.

  • Phase Separation: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle at the bottom of the vial for at least 2 hours.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed syringe fitted with a 0.45 μm filter to prevent any solid particles from being transferred.

  • Gravimetric Analysis: Transfer the withdrawn sample into a pre-weighed weighing bottle and record the total mass.

  • Solvent Evaporation: Place the weighing bottle in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

  • Mass Determination: After the solvent has completely evaporated, cool the weighing bottle in a desiccator and weigh it again. Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation: The mass of the solute and the solvent in the sample can be determined by subtraction. The mole fraction solubility can then be calculated.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

G A Sample Preparation (Excess Solute in Solvent) B Equilibration (Thermostatic Bath & Stirring) A->B C Phase Separation (Settling) B->C D Sample Withdrawal (Filtered Supernatant) C->D E Gravimetric Analysis (Weighing) D->E F Solvent Evaporation (Drying Oven) E->F G Mass Determination (Weighing to Constant Mass) F->G H Solubility Calculation (Mole Fraction) G->H

Caption: Gravimetric method workflow for solubility determination.

Logical Application of Solubility Data

This diagram illustrates the central role of solubility data in various stages of research and development.

G cluster_upstream Data Generation cluster_downstream Applications SolubilityData Solubility Data Formulation Formulation Development SolubilityData->Formulation Analytical Analytical Method Development SolubilityData->Analytical Screening High-Throughput Screening SolubilityData->Screening Process Process Chemistry SolubilityData->Process Experimental Experimental Determination Experimental->SolubilityData Prediction In Silico Prediction Prediction->SolubilityData

Caption: The role of solubility data in R&D.

Conclusion

While specific quantitative solubility data for this compound remains scarce, the data for its non-deuterated counterpart provides a robust and reliable foundation for its use in research and development. The provided experimental protocol offers a clear pathway for generating precise solubility data for this compound or any other solid organic compound in various solvents. Understanding the solubility of this compound is essential for its effective application as an internal standard and for the development of new analytical methods and formulations.

References

A Comprehensive Technical Guide to the Safe Handling of Benzophenone-d10 in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for Benzophenone-d10 in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure research environment.

Chemical and Physical Properties

This compound is the deuterated form of benzophenone, where all ten hydrogen atoms on the phenyl rings have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various analytical and research applications, particularly as an internal standard for mass spectrometry.[1][2] While its chemical behavior is similar to its non-deuterated counterpart, its physical properties may be slightly altered.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula C₁₃D₁₀O
Molecular Weight 192.28 g/mol [1]
CAS Number 22583-75-1[3]
Appearance White solid/crystalline powder[4][5]
Melting Point 47 - 51 °C[1]
Boiling Point 305 °C[1]
Solubility Soluble in organic solvents such as acetone, acetic acid, benzene, and methanol; insoluble in water.[4]

Hazard Identification and Safety Data

This compound is classified as a hazardous substance. It is crucial to be aware of its potential health and environmental effects. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding these hazards.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementSignal WordPictogram
Carcinogenicity 1BH350: May cause cancer[1][6][7]Danger
Specific Target Organ Toxicity (Repeated Exposure) 2H373: May cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed[1][6][7]Danger
Hazardous to the Aquatic Environment, Chronic Hazard 3H412: Harmful to aquatic life with long lasting effects[1][6][7]-

Potential Acute Health Effects:

  • Eyes: May cause eye irritation.[3]

  • Skin: May be harmful if absorbed through the skin and may cause skin irritation.[3]

  • Inhalation: May cause respiratory tract irritation.

  • Ingestion: May be harmful if swallowed.

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimize exposure and associated risks.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

  • Eye/Face Protection: Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). Safety glasses with side shields or goggles are recommended.[1][8]

  • Skin Protection: Wear protective gloves and a lab coat. The choice of glove material should be based on the solvent being used and consideration of penetration times and rates of diffusion.[1][8] Immediately change contaminated clothing.[1]

  • Respiratory Protection: Respiratory protection is required when dusts are generated. Use a NIOSH-approved respirator with a P3 filter.[1]

Handling Procedures
  • Work in a well-ventilated area, preferably under a chemical fume hood.[1]

  • Avoid the generation and inhalation of dust.[1][8]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[6][9]

  • Avoid contact with skin, eyes, and clothing.[6][8]

  • Wash hands and face thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[6]

Storage Conditions
  • Store in a tightly closed container in a dry and well-ventilated place.[1][4]

  • Keep locked up or in an area accessible only to qualified or authorized personnel.[1]

  • Store at room temperature (around 20°C) away from light and moisture.[1][10] For long-term storage of solutions, -20°C or -80°C may be recommended.[4][11]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8][12]

Emergency Procedures

A clear understanding of emergency protocols is essential when working with hazardous chemicals.

First-Aid Measures
  • After Inhalation: Move the exposed individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[8]

  • After Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. Seek medical advice if discomfort or irritation persists.[1][8]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[8]

  • After Ingestion: Rinse mouth thoroughly. Do not induce vomiting. Immediately make the victim drink water (two glasses at most). Consult a physician.[1][8]

Accidental Release Measures
  • Evacuate personnel from the danger area.

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment.

  • Avoid dispersal of dust. If appropriate, moisten first to prevent dusting.[13]

  • Carefully sweep up the spilled substance and place it into a sealed container for disposal.[12]

  • Clean the affected area thoroughly.

  • Prevent the product from entering drains, sewers, or waterways.[1][8]

Disposal Considerations

Waste materials must be disposed of in accordance with federal, state, and local environmental control regulations. Do not dispose of with household garbage or allow the product to reach the sewage system.[8] It is the responsibility of the waste generator to properly characterize all waste materials.[8]

Experimental Protocols

This compound is commonly used in laboratory settings as an internal standard for quantitative analysis and in photochemical studies.

Use as an Internal Standard in GC-MS or LC-MS Analysis

Objective: To accurately quantify the concentration of a target analyte in a sample by using this compound as an internal standard to correct for variations in sample preparation and instrument response.

Methodology:

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile, methanol) to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL).

  • Preparation of Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the target analyte into a blank matrix. Add a fixed amount of the this compound internal standard solution to each calibration standard.

  • Sample Preparation: Extract the target analyte from the sample matrix using an appropriate method (e.g., liquid-liquid extraction, solid-phase extraction). Add the same fixed amount of the this compound internal standard solution to the sample extract before the final volume adjustment.

  • Instrumental Analysis: Analyze the calibration standards and the sample extracts using GC-MS or LC-MS.

  • Quantification: Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of this compound against the concentration of the analyte for the calibration standards. Determine the concentration of the analyte in the sample by using the peak area ratio from the sample and the calibration curve.

Photochemical Reaction Studies

Objective: To investigate a photochemical reaction where this compound can act as a photosensitizer.

Methodology:

  • Reactant Preparation: In a suitable reaction vessel (e.g., a quartz tube), dissolve this compound and the substrate of interest in an appropriate deoxygenated solvent (e.g., isopropanol, cyclohexane).[5]

  • Reaction Setup: Place the reaction vessel in a photoreactor equipped with a UV lamp of the appropriate wavelength. Ensure the setup is properly shielded to prevent UV exposure to personnel.

  • Irradiation: Irradiate the reaction mixture for a specified period while maintaining a constant temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them using techniques such as GC, HPLC, or NMR spectroscopy.

  • Product Isolation and Characterization: Upon completion of the reaction, isolate the product(s) using appropriate purification techniques (e.g., chromatography). Characterize the structure of the product(s) using spectroscopic methods (e.g., NMR, MS, IR).

Visualized Workflows

Safe Handling Workflow

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal b1 Consult SDS b2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) b1->b2 b3 Prepare Work Area (Fume Hood) b2->b3 c1 Weigh Solid in Ventilated Area b3->c1 c2 Dissolve in Appropriate Solvent c1->c2 c3 Perform Experiment c2->c3 d1 Decontaminate Work Area c3->d1 d2 Dispose of Waste in Labeled Container d1->d2 d3 Remove PPE d2->d3 d4 Wash Hands d3->d4

Caption: A logical workflow for the safe handling of this compound.

Emergency Response for Spills

SpillResponse a1 Spill Occurs a2 Is the spill large or in a confined space? a1->a2 a3 Evacuate Area Alert Supervisor Call Emergency Services a2->a3 Yes a4 Is the spill manageable by trained personnel? a2->a4 No a4->a3 No a5 Restrict Access to Area a4->a5 Yes a6 Don Appropriate PPE a5->a6 a7 Cover with Inert Absorbent (if liquid) or Moisten to Prevent Dusting (if solid) a6->a7 a8 Sweep/Collect Material into Sealed Waste Container a7->a8 a9 Decontaminate Spill Area a8->a9 a10 Dispose of Waste Properly a9->a10

Caption: A decision-making workflow for responding to a this compound spill.

References

Commercial Suppliers of High-Purity Benzophenone-d10: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of high-purity Benzophenone-d10, its applications as an internal standard in analytical testing, and its known interactions with biological signaling pathways. This document is intended to assist researchers, scientists, and drug development professionals in sourcing high-quality reagents and designing robust experimental protocols.

High-Purity this compound: Commercial Availability and Specifications

This compound, the deuterated analog of benzophenone, is a critical reagent for sensitive and accurate quantification of benzophenone and its derivatives in various matrices. Its primary application is as an internal standard in mass spectrometry-based analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). The use of a stable isotope-labeled internal standard like this compound is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability of quantitative results.[1][2]

A variety of commercial suppliers offer high-purity this compound. The table below summarizes the product specifications from several prominent suppliers to facilitate comparison.

SupplierProduct NumberIsotopic PurityChemical PurityCAS NumberMolecular FormulaMolecular Weight
Sigma-Aldrich Varies by lot99 atom % D-22583-75-1(C₆D₅)₂CO192.28
LGC Standards TRC-B204982->95% (HPLC)[3]22583-75-1[3]C₁₃D₁₀O192.28
MedChemExpress HY-Y0546S-99.63%[1]22583-75-1[1]C₁₃D₁₀O192.28
Santa Cruz Biotechnology sc-21014599%[4]-22583-75-1[4](C₆D₅)₂CO[4]192.28[4]
Clearsynth CS-C-00287-99.79% (HPLC)[5]22583-75-1[5]C₁₃D₁₀O[5]192.28[5]
Cambridge Isotope Laboratories DLM-18398%-22583-75-1[6](C₆D₅)₂CO[6]192.28[6]
CDN Isotopes D-026399 atom % D-22583-75-1C₆D₅COC₆D₅192.28

Note: Purity specifications can be lot-specific. It is recommended to consult the Certificate of Analysis (CoA) for the most accurate and up-to-date information.[4]

Experimental Protocol: Quantification of Benzophenone in Biological Matrices using LC-MS/MS with this compound Internal Standard

This section outlines a general methodology for the extraction and quantification of benzophenone from a biological matrix (e.g., human placental tissue) using this compound as an internal standard.[7]

1. Sample Preparation and Extraction

  • Internal Standard Spiking: To a known weight of the homogenized biological sample, add a precise volume of a standard solution of this compound.

  • Extraction: Add an appropriate organic solvent, such as ethyl acetate, to the sample.[7] Vortex or sonicate the mixture to ensure thorough extraction of the analytes.

  • Phase Separation: Centrifuge the sample to separate the organic layer containing the analytes from the aqueous and solid components.

  • Evaporation and Reconstitution: Carefully transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as a mixture of the initial mobile phase.

2. LC-MS/MS Analysis

  • Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation of benzophenone from other matrix components.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for both benzophenone and this compound are monitored. For example:

    • Benzophenone: 183 → 105 and 183 → 77[2]

    • This compound: 193 → 110 and 193 → 82[2]

3. Quantification

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of benzophenone and a constant concentration of this compound.

  • Data Analysis: The concentration of benzophenone in the samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to the calibration curve.

Below is a Graphviz diagram illustrating the general workflow for this experimental protocol.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Sample Biological Sample Spike Spike with This compound Sample->Spike Extract Solvent Extraction Spike->Extract Separate Phase Separation Extract->Separate Dry Evaporation Separate->Dry Reconstitute Reconstitution Dry->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Data Data Acquisition MS->Data Calc Ratio Calculation (Analyte/IS) Data->Calc Result Concentration Determination Calc->Result Curve Calibration Curve Curve->Result

Figure 1. Experimental workflow for the quantification of benzophenone.

Benzophenone and its Interaction with Biological Signaling Pathways

Recent studies have indicated that benzophenone and its derivatives can exert biological effects by interacting with cellular signaling pathways. Notably, Benzophenone-1 (BP-1), a metabolite of benzophenone, has been shown to possess xenoestrogenic activity.[8] Research has demonstrated that BP-1 can bind to the estrogen receptor alpha (ERα) and trigger a cascade of downstream signaling events.

One of the key pathways affected is the Wnt/β-catenin signaling pathway.[8] The binding of BP-1 to ERα can lead to the interaction of ERα with β-catenin, a central component of the Wnt pathway. This interaction promotes the translocation of β-catenin from the cytoplasm into the nucleus. In the nucleus, β-catenin acts as a transcriptional co-activator, leading to the expression of target genes involved in cell proliferation and migration.[8] The aberrant activation of this pathway has been implicated in the proliferation and metastasis of certain cancer cells.[8]

The following Graphviz diagram illustrates the signaling pathway initiated by Benzophenone-1.

signaling_pathway cluster_cell Cell cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BP1 Benzophenone-1 ERa_cyto ERα BP1->ERa_cyto Binds beta_catenin_cyto β-catenin ERa_cyto->beta_catenin_cyto Interacts with ERa_nuc ERα ERa_cyto->ERa_nuc Translocates beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocates DNA DNA ERa_nuc->DNA beta_catenin_nuc->DNA Co-activates Gene_Expression Target Gene Expression DNA->Gene_Expression Leads to Proliferation Cell Proliferation Gene_Expression->Proliferation Gene_Expression->Proliferation Metastasis Metastasis Gene_Expression->Metastasis Gene_Expression->Metastasis

Figure 2. Benzophenone-1 activated ERα and Wnt/β-catenin signaling pathway.

References

Methodological & Application

Application Notes and Protocols for the Use of Benzophenone-d10 as an Internal Standard in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In quantitative gas chromatography-mass spectrometry (GC-MS) analysis, precision and accuracy are paramount. The use of an internal standard is a critical technique to control for variations in sample preparation, injection volume, and instrument response. An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the detector. Deuterated standards, such as Benzophenone-d10, are considered the gold standard for isotope dilution mass spectrometry (IDMS) because their physicochemical properties are nearly identical to their non-deuterated counterparts, ensuring they behave similarly during extraction, derivatization, and chromatography.[1][2] This co-elution corrects for matrix effects and variations in analytical conditions, leading to more reliable and reproducible quantification.

This compound is the deuterated analog of benzophenone, a compound used in various applications, including as a photoinitiator in UV-cured inks for food packaging and as a UV filter in personal care products.[3][4] Consequently, the quantification of benzophenone in food, environmental, and biological matrices is of significant interest. This document provides detailed application notes and protocols for the use of this compound as an internal standard for the GC-MS quantification of benzophenone and related compounds.

Principle of Internal Standardization with this compound

The principle of using this compound as an internal standard relies on adding a known amount of the deuterated compound to every sample, calibrator, and quality control sample. The analyte (benzophenone) and the internal standard (this compound) are then extracted and analyzed simultaneously by GC-MS. Since both compounds have nearly identical retention times and ionization efficiencies, any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard.

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is generated by plotting the ratio of the peak areas against the concentration of the analyte in the calibration standards. The concentration of the analyte in unknown samples is then determined from this calibration curve. This ratiometric approach significantly improves the accuracy and precision of the analysis by compensating for variations that would otherwise lead to erroneous results.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Quantification cluster_3 Rationale Sample Sample Matrix (e.g., Food, Water) SpikedSample Sample + Known Amount of this compound Sample->SpikedSample Spiking Extraction Extraction & Cleanup SpikedSample->Extraction Correction Correction for: - Matrix Effects - Injection Volume Variation - Analyte Loss During Prep SpikedSample->Correction FinalExtract Final Extract for GC-MS Extraction->FinalExtract Extraction->Correction GCMS GC-MS System FinalExtract->GCMS Chromatogram Chromatogram with Analyte & IS Peaks GCMS->Chromatogram GCMS->Correction Data Peak Area Data Chromatogram->Data Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Calibration Calibration Curve Ratio->Calibration Concentration Determine Analyte Concentration Calibration->Concentration Interpolation Correction->Concentration Improved Accuracy & Precision

Caption: Workflow for quantitative analysis using this compound as an internal standard.

Experimental Protocols

This section details the protocols for the analysis of benzophenone in food and environmental matrices using this compound as an internal standard.

Materials and Reagents
  • Solvents: Acetonitrile (ACN), Dichloromethane (DCM), Methanol (MeOH), all HPLC or pesticide residue grade.

  • Standards: Benzophenone (≥99% purity), this compound (≥98% purity).

  • Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate tribasic dihydrate, sodium citrate dibasic sesquihydrate.

  • Kits: QuEChERS extraction and cleanup kits (specific sorbents may vary based on the matrix).

  • Water: Ultrapure water (18.2 MΩ·cm).

Preparation of Standard and Internal Standard Solutions
  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh 10 mg of Benzophenone and this compound into separate 10 mL volumetric flasks.

    • Dissolve and bring to volume with acetonitrile. Store at -20°C.

  • Working Standard Solution (e.g., 50 µg/mL):

    • Dilute the primary stock solution of benzophenone with acetonitrile to achieve the desired concentration.

  • Internal Standard Working Solution (e.g., 10 µg/mL):

    • Dilute the primary stock solution of this compound with acetonitrile.[3] A typical spiking concentration in the final sample extract is 100 ng/mL.

  • Calibration Standards:

    • Prepare a series of calibration standards by spiking appropriate volumes of the benzophenone working standard solution and a constant volume of the this compound working solution into a suitable solvent (e.g., acetonitrile). A typical calibration range is 50 to 1000 ng/mL.[3]

Protocol 1: Analysis of Benzophenone in Food Matrices (e.g., Breakfast Cereals) using QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for food analysis.[3][5]

3.3.1. Sample Preparation and Extraction:

  • Homogenize the food sample to a fine powder.

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Spike with a known amount of this compound internal standard working solution (e.g., 100 µL of a 10 µg/mL solution).

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3500 rpm for 10 minutes.

3.3.2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer a 5 mL aliquot of the acetonitrile supernatant to a dSPE cleanup tube containing MgSO₄, primary secondary amine (PSA), and C18 sorbents.

  • Vortex for 1 minute.

  • Centrifuge at ≥3500 rpm for 5 minutes.

  • Transfer 1 mL of the final extract into a GC vial for analysis.

Protocol 2: Analysis of Benzophenone in Environmental Samples (e.g., Water, Sediment)

3.4.1. Water Sample Preparation (Solid-Phase Extraction - SPE):

  • Filter the water sample through a 0.45 µm filter.

  • Spike a known volume of the filtered water (e.g., 500 mL) with the this compound internal standard.

  • Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by ultrapure water.

  • Load the spiked water sample onto the SPE cartridge.

  • Wash the cartridge with ultrapure water.

  • Dry the cartridge under a stream of nitrogen.

  • Elute the analytes with a suitable solvent (e.g., acetonitrile or dichloromethane).

  • Concentrate the eluate to a final volume of 1 mL for GC-MS analysis.

3.4.2. Sediment Sample Preparation (Ultrasonic or Microwave-Assisted Extraction):

  • Air-dry the sediment sample and sieve to remove large debris.

  • Weigh 5 g of the dried sediment into an extraction vessel.

  • Spike with the this compound internal standard.

  • Add 10 mL of an extraction solvent mixture (e.g., dichloromethane:acetonitrile 1:1 v/v).[1]

  • Extract using an ultrasonic bath (e.g., 30 minutes) or a microwave extraction system (e.g., 30 min at 150°C).[6]

  • Centrifuge the extract and collect the supernatant.

  • The extract may require a cleanup step using SPE as described for water samples.

  • Concentrate the final extract to 1 mL for GC-MS analysis.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters for the analysis of benzophenone and this compound. Optimization may be required for specific instruments and applications.

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • GC Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or Thermo Scientific TraceGOLD TG-17MS.[3][5]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[3]

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL, splitless mode.

  • Oven Temperature Program: Initial temperature of 80°C held for 1 minute, ramp at 30°C/min to 280°C, hold for 5 minutes.[3]

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

Characteristic Ions for SIM Mode:

CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
Benzophenone10577, 182
This compound11082, 192

Note: The selection of quantifier and qualifier ions should be confirmed by analyzing the mass spectrum of each compound.

G cluster_prep Sample Preparation cluster_cleanup Cleanup (dSPE) cluster_analysis Analysis Homogenize Homogenize Sample Weigh Weigh 5g of Sample Homogenize->Weigh Spike Spike with this compound Weigh->Spike Extract Add Solvent & Salts (QuEChERS) or Solvent (Ultrasonic) Spike->Extract Shake Shake/Vortex/Sonicate Extract->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Transfer Transfer Supernatant Centrifuge1->Transfer AddSorbent Add dSPE Sorbents Transfer->AddSorbent Vortex Vortex AddSorbent->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 FinalExtract Collect Final Extract Centrifuge2->FinalExtract GCMS Inject into GC-MS FinalExtract->GCMS

Caption: Experimental workflow for QuEChERS-based sample preparation.

Data Presentation and Performance Characteristics

The use of this compound as an internal standard provides excellent method performance for the quantification of benzophenone in various matrices.

Quantitative Data Summary
MatrixMethodAnalyteSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Breakfast CerealQuEChERS-GC-MSBenzophenone0.6101.72.3[3]
Breakfast CerealQuEChERS-GC-MS4-Hydroxybenzophenone0.682.34.6[3]
Surface WaterSPE-GC-MSBenzophenone Derivatives-91 - 96-[6]
SedimentMAE-GC-MSBenzophenone Derivatives-80 - 99-[6]
Method Validation Parameters
ParameterTypical PerformanceReference
Linearity (R²)> 0.999[3][5]
Limit of Detection (LOD)2 µg/kg (in breakfast cereals)[1]
Limit of Quantification (LOQ)0.1 - 1.9 ng/L (for water samples)[6]
0.1 - 1.4 ng/g (for sediment samples)[6]

Conclusion

This compound serves as an excellent internal standard for the quantitative analysis of benzophenone and its derivatives by GC-MS. Its chemical similarity to the analyte ensures that it effectively corrects for variations in sample preparation and instrument response, leading to high accuracy and precision. The detailed protocols provided for food and environmental matrices, based on QuEChERS and extraction techniques respectively, offer robust and reliable methods for researchers, scientists, and drug development professionals. The implementation of these methods with this compound as an internal standard will enable the generation of high-quality, defensible data for a wide range of applications.

References

Application Note: Quantitative Analysis of Benzophenone using Benzophenone-d10 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of benzophenone in various matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Benzophenone, a compound commonly used in sunscreens and as a photoinitiator in UV-cured inks, is an emerging contaminant of concern due to its potential endocrine-disrupting effects.[1][2][3] Accurate quantification is crucial for assessing human exposure and environmental impact. This method utilizes Benzophenone-d10 as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The protocol described herein is applicable to a wide range of sample types, including environmental water, biological tissues, and food contact materials.

Introduction

Benzophenone and its derivatives are widely used in industrial applications, leading to their presence in the environment and potential for human exposure.[1][2][3] Concerns over the endocrine-disrupting properties of these compounds necessitate sensitive and reliable analytical methods for their quantification.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the technique of choice for analyzing such compounds due to its high selectivity and sensitivity.[4][5] The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving accurate and reproducible quantification by compensating for variations during sample processing and analysis.[1][6][7] This application note provides a comprehensive protocol for the quantitative analysis of benzophenone using this compound as an internal standard.

Experimental

Sample Preparation

A generic sample preparation workflow is presented below. Specific details may need to be optimized depending on the sample matrix.

1. Sample Extraction:

  • Water Samples: Acidify the water sample (e.g., with formic acid). Spike with this compound internal standard solution. Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., Oasis HLB).[8] Elute the analytes with an appropriate solvent like methanol or acetonitrile.

  • Solid Samples (e.g., tissue, food): Homogenize the sample. Spike with this compound internal standard solution. Perform solvent extraction using a suitable solvent (e.g., ethyl acetate, acetonitrile).[1] An additional clean-up step, such as dispersive solid-phase extraction (dSPE), may be necessary for complex matrices.[2][3]

  • Biological Fluids (e.g., plasma, serum): Spike the sample with this compound internal standard. Perform protein precipitation with a solvent like acetonitrile.[9] Centrifuge to separate the precipitated proteins and collect the supernatant.

2. Extract Concentration and Reconstitution:

  • Evaporate the solvent from the extracted sample under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable mobile phase, such as a methanol/water mixture, for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions for the LC-MS/MS analysis of benzophenone and this compound. Method optimization is recommended for specific instrumentation and applications.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[9]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic Acid
Gradient Optimized for separation of benzophenone from matrix interferences. A typical gradient might start at 10-20% B, ramp to 90-95% B, hold, and then return to initial conditions.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Column Temperature 35 - 40 °C[9]

Table 2: Mass Spectrometry Parameters

ParameterBenzophenoneThis compound
Ionization Mode Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI+)[1]Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI+)
Precursor Ion (m/z) 183.1193.1
Product Ion 1 (m/z) (Quantifier) 105.1110.1[10]
Product Ion 2 (m/z) (Qualifier) 77.182.1
Collision Energy (eV) Optimized for the specific instrumentOptimized for the specific instrument
Cone Voltage (V) Optimized for the specific instrumentOptimized for the specific instrument

Note: The specific m/z values for product ions and optimal collision energies and cone voltages should be determined empirically on the mass spectrometer being used.

Quantitative Analysis Workflow

The overall workflow for the quantitative analysis of benzophenone using this compound as an internal standard is depicted in the following diagram.

Quantitative Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing SampleCollection Sample Collection (e.g., Water, Tissue, Food) Spiking Spike with This compound (IS) SampleCollection->Spiking Extraction Extraction (SPE, LLE, etc.) Spiking->Extraction Cleanup Clean-up (dSPE, Filtration) Extraction->Cleanup Concentration Evaporation and Reconstitution Cleanup->Concentration LC_Separation LC Separation Concentration->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantification of Benzophenone Calibration->Quantification

Caption: Workflow for Benzophenone Quantitative Analysis.

Data Presentation

The results of the quantitative analysis should be presented in a clear and organized manner. A calibration curve is constructed by plotting the ratio of the peak area of benzophenone to the peak area of this compound against the concentration of the benzophenone standards. The concentration of benzophenone in the samples is then determined from this calibration curve.

Table 3: Example Calibration Data

Standard Concentration (ng/mL)Benzophenone Peak AreaThis compound Peak AreaPeak Area Ratio (Analyte/IS)
115,2341,510,8760.0101
576,1701,525,4320.0499
10153,8761,505,6540.1022
50759,8761,515,4320.5014
1001,523,4561,520,8761.0017
5007,612,3451,518,9875.0115

The linearity of the calibration curve should be evaluated, with a coefficient of determination (R²) greater than 0.99 being desirable.[10]

Table 4: Method Validation Parameters

ParameterResult
Linear Range 1 - 500 ng/mL
Coefficient of Determination (R²) > 0.995
Limit of Detection (LOD) e.g., 0.1 - 1 ng/g[1]
Limit of Quantification (LOQ) e.g., 0.3 - 5 ng/g[1]
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship of using an internal standard for quantitative analysis.

Internal Standard Logic cluster_analyte Analyte (Benzophenone) cluster_is Internal Standard (this compound) cluster_process Analytical Process cluster_quantification Quantification Analyte_in_Sample Analyte in Sample Sample_Prep Sample Preparation (Extraction, Cleanup) Analyte_in_Sample->Sample_Prep Analyte_Response Analyte MS Response Response_Ratio Calculate Response Ratio (Analyte/IS) Analyte_Response->Response_Ratio IS_Added Known Amount of IS Added IS_Added->Sample_Prep IS_Response IS MS Response IS_Response->Response_Ratio LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis LC_MS_Analysis->Analyte_Response LC_MS_Analysis->IS_Response Calibration_Curve Compare to Calibration Curve Response_Ratio->Calibration_Curve Final_Concentration Determine Analyte Concentration Calibration_Curve->Final_Concentration

Caption: Logic of Internal Standard Calibration.

Conclusion

The use of this compound as an internal standard in LC-MS/MS analysis provides a highly accurate, precise, and robust method for the quantification of benzophenone in a variety of complex matrices. The detailed protocol and workflows presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of this and other related compounds. The methodology can be adapted and validated for specific applications to meet regulatory and research requirements.

References

Application Notes and Protocols: Preparation of Benzophenone-d10 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of Benzophenone-d10 stock solutions, a critical component in various analytical and research applications, particularly as an internal standard in mass spectrometry-based assays.

Introduction

This compound, the deuterated analog of benzophenone, is frequently utilized as an internal standard or surrogate in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1][2] Its chemical and physical properties are nearly identical to the unlabeled benzophenone, but its increased mass allows for clear differentiation in mass spectrometric analysis. The preparation of accurate and stable stock solutions is paramount for the reliability and reproducibility of experimental results.

Materials and Reagents

Chemicals and Reagents
  • This compound (CAS: 22583-75-1)[3][4]

  • Methanol (ACS grade or higher)

  • Acetonitrile (ACS grade or higher)

  • Dimethyl sulfoxide (DMSO) (ACS grade or higher)

  • Deionized water

Equipment
  • Analytical balance (readable to at least 0.1 mg)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Vortex mixer

  • Sonicator

  • Fume hood

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves[5][6]

Safety Precautions

Benzophenone and its derivatives may be harmful if swallowed or absorbed through the skin and can cause skin and eye irritation.[5] It is also suspected of causing cancer.[6] Always handle this compound in a well-ventilated area, preferably within a fume hood, and wear appropriate PPE.[3][6] Consult the Safety Data Sheet (SDS) for complete safety information before handling.[3][5]

Experimental Protocols

Preparation of a 1 mg/mL Primary Stock Solution in Methanol

This protocol describes the preparation of a 1 mg/mL primary stock solution of this compound in methanol. This concentration is a common starting point for further dilutions.

  • Weighing: Accurately weigh 10 mg of this compound powder using an analytical balance.

  • Transfer: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask.

  • Dissolution: Add approximately 7-8 mL of methanol to the volumetric flask.

  • Mixing: Gently swirl the flask to dissolve the powder. If necessary, use a vortex mixer or sonicator to ensure complete dissolution.[7]

  • Dilution to Volume: Once the solid is completely dissolved, add methanol to the flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Labeling and Storage: Transfer the solution to a labeled, amber glass vial for storage. Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][7]

Preparation of Working Solutions

Working solutions are typically prepared by diluting the primary stock solution to the desired concentration. The following example details the preparation of a 10 µg/mL working solution.

  • Calculation: Determine the volume of the primary stock solution needed. To prepare 10 mL of a 10 µg/mL working solution from a 1 mg/mL (1000 µg/mL) primary stock solution, use the formula C1V1 = C2V2: (1000 µg/mL) * V1 = (10 µg/mL) * (10 mL) V1 = 0.1 mL or 100 µL

  • Dilution: Pipette 100 µL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask.

  • Final Volume: Dilute to the 10 mL mark with the desired solvent (e.g., methanol, acetonitrile, or a mobile phase mimic).

  • Homogenization: Cap and invert the flask multiple times to ensure a homogeneous solution.

  • Storage: Store the working solution under the same conditions as the primary stock solution.

Data Presentation

Solubility Data

This compound is practically insoluble in water but soluble in various organic solvents.[8]

SolventSolubilityReference
MethanolSoluble[9][10]
AcetonitrileSoluble[10]
AcetoneVery Soluble[9][10]
Dimethyl Sulfoxide (DMSO)Soluble[7]
EthanolSoluble[10]
ChloroformSoluble[8]
BenzeneSoluble[8][9]
Stock Solution Concentration Examples

The following table provides the required mass of this compound to prepare stock solutions of common concentrations.

Desired ConcentrationMass for 1 mLMass for 5 mLMass for 10 mL
1 mM0.192 mg0.961 mg1.923 mg
5 mM0.961 mg4.807 mg9.614 mg
10 mM1.923 mg9.614 mg19.228 mg

Calculations are based on the molecular weight of this compound (192.28 g/mol ).[4]

Recommended Storage Conditions
TemperatureDurationReference
-20°C1 month[1][7]
-80°C6 months[1][7]

Visualizations

Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Use weigh 1. Weigh this compound transfer 2. Transfer to Volumetric Flask weigh->transfer add_solvent 3. Add Solvent transfer->add_solvent mix 4. Mix (Vortex/Sonicate) add_solvent->mix dilute 5. Dilute to Final Volume mix->dilute homogenize 6. Homogenize dilute->homogenize store 7. Store at -20°C or -80°C homogenize->store working_sol Prepare Working Solutions store->working_sol

Caption: Workflow for preparing this compound stock solutions.

References

Application Notes: The Role of Benzophenone-d10 in the Analysis of Environmental Contaminants

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzophenones (BPs) are a class of compounds widely used as UV filters in sunscreens and personal care products, as well as photoinitiators in industrial applications.[1][2] Their widespread use has led to their classification as emerging contaminants, frequently detected in various environmental compartments like water and soil, and even in human tissues.[3][4][5] Due to their potential endocrine-disrupting effects and persistence, there is a critical need for sensitive and accurate analytical methods to monitor their presence in the environment.[4][5]

Benzophenone-d10 ((C₆D₅)₂CO) is a deuterated form of benzophenone where all ten hydrogen atoms are replaced with deuterium.[6][7] This isotopic labeling makes it an ideal internal standard for use in isotope dilution mass spectrometry (IDMS).[1][2] When added to a sample at the beginning of the analytical procedure, this compound behaves almost identically to its non-labeled counterpart through extraction, cleanup, and chromatographic separation. However, its mass is 10 units higher, allowing it to be distinguished and measured independently by a mass spectrometer.[2][6] This allows for precise correction of analyte losses during sample preparation and compensates for matrix effects during analysis, significantly improving the accuracy and reliability of quantification.[4]

Principle of Application

The core application of this compound is as an internal standard in quantitative analytical methods, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][8][9] The principle of isotope dilution relies on adding a known amount of the labeled standard to the sample. The ratio of the native analyte to the labeled standard is then measured by the mass spectrometer. Since any loss of analyte during sample processing will be mirrored by a proportional loss of the labeled standard, this ratio remains constant. This allows the initial concentration of the native analyte in the sample to be calculated with high precision.

Quantitative Data Summary

The use of this compound as an internal standard has been validated in numerous studies for the analysis of benzophenone and its derivatives in diverse environmental matrices. The following table summarizes the performance of several analytical methods.

MatrixExtraction MethodAnalytical MethodAnalyte(s)Recovery (%)LODLOQ
SoilPressurized Liquid Extraction (PLE)LC-MS/MSBenzophenones97.0 - 101.0%0.05 - 0.90 ng/g0.16 - 2.70 ng/g
Surface WaterSolid-Phase Extraction (SPE)GC-MSBenzophenone derivatives91 - 96%0.1 - 1.9 ng/LNot Reported
SedimentMicrowave-Assisted Extraction (MAE)GC-MSBenzophenone derivatives80 - 99%0.1 - 1.4 ng/gNot Reported
WaterDispersive liquid-liquid microextraction (DLLME)MEKCHBP, HMBPNot Reported0.29 - 0.52 µmol/LNot Reported
Breakfast CerealsUltrasonic Extraction, SPE CleanupGC-MS(n)BP, 4-MBPNot Reported2 µg/kgNot Reported
Water & SoilLiquid-Liquid Extraction, DerivatizationGC-MS7 BP-type UV filters62 - 125%5 - 100 ng/L or kg25 - 500 ng/L or kg

Table 1: Summary of performance data for analytical methods using this compound as an internal standard. Data compiled from multiple sources.[8][9][10][11][12]

Experimental Protocols

Protocol 1: Analysis of Benzophenones in Water Samples by SPE and GC-MS

This protocol describes a general procedure for the determination of benzophenone and its derivatives in surface water or wastewater effluent.

1. Materials and Reagents

  • This compound internal standard solution (e.g., 1 µg/mL in methanol)

  • Methanol, Acetone, Dichloromethane (DCM), Ethyl Acetate (all HPLC or pesticide residue grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 6 cc, 500 mg)

  • Nitrogen gas for evaporation

  • GC-MS system with a suitable capillary column (e.g., 5% diphenyl / 95% dimethyl polysiloxane)

2. Sample Preparation and Extraction

  • Collect a 500 mL water sample in an amber glass bottle.

  • Spike the sample with a known amount of this compound internal standard solution (e.g., 100 µL of 1 µg/mL solution to achieve a concentration of 200 ng/L). Mix thoroughly.

  • Condition the SPE cartridge by passing 5 mL of DCM, followed by 5 mL of methanol, and finally 5 mL of ultrapure water. Do not allow the cartridge to go dry.

  • Load the water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • After loading, wash the cartridge with 5 mL of ultrapure water to remove interferences.

  • Dry the cartridge under a gentle stream of nitrogen or by vacuum for 30 minutes.

  • Elute the analytes from the cartridge with 10 mL of a suitable solvent, such as ethyl acetate or a dichloromethane/acetone mixture.

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-MS Analysis

  • Inject 1 µL of the final extract into the GC-MS.

  • GC Conditions (Example):

    • Injector Temperature: 280 °C

    • Oven Program: Initial 60 °C (hold 2 min), ramp to 200 °C at 15 °C/min, then ramp to 300 °C at 10 °C/min (hold 5 min).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions (Example):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor: Benzophenone (m/z 182, 105, 77), this compound (m/z 192, 110, 82).

  • Quantification: Calculate the concentration of each analyte using the response ratio of the native analyte to the this compound internal standard against a calibration curve.

Protocol 2: Analysis of Benzophenones in Soil/Sediment by PLE and LC-MS/MS

This protocol outlines a method for extracting and quantifying benzophenones from solid environmental matrices.

1. Materials and Reagents

  • This compound internal standard solution (e.g., 1 µg/mL in methanol)

  • Methanol, Acetonitrile, Water (all LC-MS grade)

  • Formic acid

  • Diatomaceous earth or clean sand

  • Pressurized Liquid Extraction (PLE) system and extraction cells

  • Syringe filters (e.g., 0.22 µm PTFE)

  • LC-MS/MS system with a C18 reversed-phase column

2. Sample Preparation and Extraction

  • Homogenize the soil/sediment sample after air-drying and sieving.

  • Weigh 5 g of the homogenized sample and mix it with 5 g of diatomaceous earth.

  • Spike the sample with a known amount of this compound internal standard solution and allow it to equilibrate for 30 minutes.

  • Load the mixture into a PLE extraction cell.

  • PLE Conditions (Example):

    • Solvent: Methanol or Acetonitrile

    • Temperature: 100 °C

    • Pressure: 1500 psi

    • Static Cycles: 2 cycles, 5 minutes each.

  • Collect the extract and concentrate it to approximately 1 mL using a nitrogen evaporator.

  • Reconstitute the sample in 1 mL of the initial mobile phase (e.g., 50:50 methanol:water).

  • Filter the final extract through a 0.22 µm syringe filter before analysis.

3. LC-MS/MS Analysis

  • Inject 5 µL of the filtered extract into the LC-MS/MS.

  • LC Conditions (Example):

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Conditions (Example):

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-product ion transitions for each benzophenone analyte and for this compound (e.g., Benzophenone: 183 -> 105; this compound: 193 -> 110).

  • Quantification: Quantify analytes based on the area ratio of the analyte MRM transition to the this compound MRM transition, plotted against a calibration curve.

Visualizations

Environmental Sample Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Sample Collection (Water, Soil, Sediment) Spike 2. Spiking with This compound (Internal Standard) Sample->Spike Add known amount Extraction 3. Analyte Extraction (SPE, PLE, MAE) Spike->Extraction Cleanup 4. Extract Cleanup & Concentration Extraction->Cleanup Analysis 5. GC-MS or LC-MS/MS Analysis Cleanup->Analysis Data 6. Data Processing Analysis->Data Quant 7. Quantification (using Analyte/IS Ratio) Data->Quant

Caption: General workflow for the analysis of benzophenones in environmental samples.

Principle of Isotope Dilution Analyte Native Analyte (Benzophenone) Conc = Unknown (X) MS Mass Spectrometer Measures Ratio (R) of Analyte/IS Analyte->MS IS Internal Standard (this compound) Conc = Known (Y) IS->MS Result Calculated Conc. (X = R * Y) MS->Result Calculation

Caption: The core principle of quantification using an internal standard in isotope dilution analysis.

References

Application Note: Benzophenone-d10 as a Surrogate in Food Packaging Migration Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzophenone and its derivatives are widely used as photoinitiators in UV-cured inks and coatings for food packaging materials.[1][2][3] However, residual benzophenone can migrate from the packaging into the food product, posing a potential health risk to consumers. To ensure food safety, regulatory bodies have established specific migration limits (SMLs) for benzophenone.[4][5] Migration studies are therefore essential to assess the compliance of food packaging materials with these regulations.

Benzophenone-d10, a deuterated analog of benzophenone, serves as an excellent internal standard or surrogate in these migration studies. Its chemical and physical properties are nearly identical to benzophenone, ensuring that it behaves similarly during the migration and analytical processes. However, its increased mass allows for easy differentiation and quantification by mass spectrometry (MS). This application note provides a detailed protocol for the use of this compound as a surrogate in food packaging migration studies.

Experimental Protocols

This section outlines the detailed methodologies for conducting a migration study using this compound as a surrogate.

Materials and Reagents
  • This compound (analytical standard)

  • Benzophenone (analytical standard)

  • Solvents: Acetonitrile, Ethanol, Hexane (HPLC grade or equivalent)

  • Food Simulants:

    • Simulant A: 10% ethanol (v/v) for aqueous foods

    • Simulant B: 3% acetic acid (w/v) for acidic foods

    • Simulant D1: 50% ethanol (v/v) for alcoholic foods and oil-in-water emulsions

    • Simulant D2: Olive oil or other fatty food simulant for fatty foods

  • Food Packaging Material (Test Sample)

  • Migration cells or other suitable containers for migration testing

Sample Preparation and Spiking
  • Preparation of Stock Solutions: Prepare individual stock solutions of benzophenone and this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1000 µg/mL.

  • Preparation of Spiking Solution: Prepare a spiking solution containing a known concentration of this compound from the stock solution. The concentration will depend on the expected migration levels and the sensitivity of the analytical instrument.

  • Spiking of Food Simulant: Spike the chosen food simulant with the this compound solution to a final concentration that is relevant to the expected migration levels. This spiked simulant will be used as the internal standard.

Migration Testing
  • Test Specimen Preparation: Cut the food packaging material into test specimens of a known surface area.

  • Migration Cell Assembly: Place the test specimen in a migration cell, ensuring that only one side of the packaging material is in contact with the food simulant.

  • Addition of Spiked Simulant: Fill the migration cell with the this compound spiked food simulant, ensuring complete contact with the test specimen.

  • Incubation: Incubate the migration cells under conditions that simulate the intended use of the packaging material. This includes specific time and temperature combinations (e.g., 10 days at 40°C for long-term storage at room temperature).

  • Blank Control: Prepare a blank control using the same spiked food simulant but without the packaging material to account for any background contamination.

Sample Extraction

The extraction procedure will vary depending on the food simulant used.

  • Aqueous Simulants (A, B, D1):

    • After incubation, take an aliquot of the food simulant.

    • If necessary, perform a liquid-liquid extraction with a suitable solvent like hexane to concentrate the analytes.[1][2][3]

    • The organic phase is then concentrated and reconstituted in a suitable solvent for analysis.

  • Fatty Food Simulant (D2 - Olive Oil):

    • After incubation, take an aliquot of the olive oil.

    • Perform a solvent extraction using a solvent in which benzophenone is soluble but the oil has limited solubility (e.g., acetonitrile).

    • The extract may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering matrix components.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a commonly used technique for the analysis of benzophenone and its deuterated surrogate.[1][2][3]

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A suitable capillary column for the separation of semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection.

  • Temperature Program: An optimized temperature gradient to ensure good separation of the analytes.

  • MS Detection: The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for both benzophenone and this compound.

Data Presentation

The quantitative data obtained from the migration studies should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: GC-MS Parameters for the Analysis of Benzophenone and this compound

ParameterValue
GC System
Column5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm)
Injection Volume1 µL
Inlet Temperature250°C
Oven Program60°C (1 min), ramp to 280°C at 10°C/min, hold for 5 min
Carrier GasHelium, 1.0 mL/min
MS System
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Monitored Ions (m/z)Benzophenone: 105, 182; this compound: 110, 192

Table 2: Migration of Benzophenone from Food Packaging into Simulants

Food SimulantIncubation ConditionsBenzophenone Migration (µg/dm²)This compound Recovery (%)
Simulant A (10% Ethanol)10 days at 40°CInsert DataInsert Data
Simulant B (3% Acetic Acid)10 days at 40°CInsert DataInsert Data
Simulant D2 (Olive Oil)10 days at 40°CInsert DataInsert Data

Table 3: Method Validation Parameters

ParameterBenzophenone
Limit of Detection (LOD)0.01 mg/kg[1][2][3]
Limit of Quantification (LOQ)0.05 mg/kg[1][2][3]
Linearity (R²)> 0.99
Recovery85-110%
Precision (RSD%)< 15%

Mandatory Visualization

G cluster_prep Preparation cluster_migration Migration Testing cluster_analysis Analysis packaging Food Packaging Sample migration_cell Migration Cell Incubation (Time & Temperature) packaging->migration_cell Test Specimen simulant Food Simulant spike Spike Simulant with This compound simulant->spike surrogate This compound Stock surrogate->spike spike->migration_cell Spiked Simulant extraction Sample Extraction migration_cell->extraction gcms GC-MS Analysis extraction->gcms data Data Quantification gcms->data

Caption: Workflow for food packaging migration study using this compound.

References

Application Notes and Protocols for Isotopic Labeling Studies with Benzophenone-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the uses of Benzophenone-d10 in isotopic labeling studies. This deuterated analog of benzophenone serves as a valuable tool in quantitative analysis and photoaffinity labeling, offering high precision and accuracy in experimental results.

Application 1: Internal Standard for Quantitative Analysis by Isotope Dilution Mass Spectrometry

This compound is widely employed as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of benzophenone and its derivatives in various complex matrices.[1] Its chemical and physical properties are nearly identical to the corresponding non-labeled analyte, but it has a distinct mass, allowing for precise measurement by correcting for matrix effects and variations during sample preparation and analysis.[2][3]

Quantitative Data Summary

The use of this compound as an internal standard has been validated in numerous studies, demonstrating excellent performance in terms of recovery, linearity, and sensitivity.

MatrixAnalytical MethodAnalyte(s)Recovery (%)Linearity (R²)LOD (ng/mL)LOQ (ng/mL)Reference
Human Placental TissueLC-MS/MSBenzophenones98 - 104>0.990.07 - 0.3 (ng/g)0.3 - 1.0 (ng/g)[4]
Human UrineUHPLC-MS/MSBenzophenone & Camphor UV filters79 - 113>0.990.001 - 0.1-[5]
WaterSPE-GC-MSBenzophenones101 - 107>0.990.034 - 0.067 (µg/L)-[6]
WaterMEPS-GC-MSBenzophenones96 - 107>0.991.8 - 3.2 (µg/L)-[6]
CosmeticsSPE-GC-MSBenzophenone-344 - 70>0.99--[6]
CosmeticsMEPS-GC-MSBenzophenone-344 - 70>0.99--[6]

LOD: Limit of Detection, LOQ: Limit of Quantification

Experimental Protocols

This protocol is adapted from a method for determining various benzophenones in human placental tissue.[4]

1. Sample Preparation: a. Homogenize 1 g of placental tissue. b. Spike the homogenate with a known concentration of this compound solution (e.g., 50 ng/mL). c. Add 5 mL of ethyl acetate and vortex for 1 minute. d. Centrifuge at 4000 rpm for 10 minutes. e. Collect the supernatant (ethyl acetate layer). f. Repeat the extraction (steps c-e) twice more. g. Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen. h. Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • LC System: Agilent 1290 Infinity Series LC or equivalent.
  • Column: A suitable C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1x100 mm).[2]
  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 10 µL.
  • MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6460).[7]
  • Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI).[4]
  • MRM Transitions:
  • Benzophenone: 183 → 105, 183 → 77[2]
  • This compound: 193 → 110, 193 → 82[2]

3. Quantification:

  • Construct a calibration curve using standards of the target benzophenones with a constant concentration of this compound.
  • Calculate the analyte concentration in the samples based on the peak area ratio of the analyte to the internal standard.

This protocol is a general guide based on methods for analyzing benzophenone in food packaging and cereals.[1]

1. Sample Preparation: a. Finely crush 10 g of the breakfast cereal sample. b. Spike the sample with a known amount of this compound (e.g., 100 µL of a 10 µg/mL solution). c. Add 20 mL of acetonitrile and sonicate for 30 minutes. d. Centrifuge the sample at 5000 rpm for 10 minutes. e. Take the supernatant and pass it through a 0.22 µm syringe filter. f. The filtered extract is ready for GC-MS analysis.

2. GC-MS Analysis:

  • GC System: Agilent 7890B GC or equivalent.
  • Column: A 50% diphenyl / 50% dimethyl polysiloxane capillary column.[1]
  • Injector Temperature: 250 °C.
  • Oven Program: Start at 80 °C, hold for 1 min, then ramp to 280 °C at 20 °C/min, and hold for 5 min.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • MS System: Mass selective detector (e.g., Agilent 5977A).
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Mode: Selective Ion Monitoring (SIM).
  • Monitored Ions:
  • Benzophenone: m/z 105, 182[1][8]
  • This compound: m/z 110, 192[1]

3. Quantification:

  • Prepare a calibration curve by analyzing a series of standard solutions containing known concentrations of benzophenone and a fixed concentration of this compound.
  • Determine the concentration of benzophenone in the sample extract by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow for Isotope Dilution Analysis

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification sample Sample Matrix (e.g., Tissue, Food) spike Spike with This compound (Internal Standard) sample->spike Add known amount extract Extraction (e.g., LLE, Sonication) spike->extract cleanup Clean-up (e.g., Centrifugation, Filtration) extract->cleanup lcms LC-MS/MS or GC-MS cleanup->lcms data Data Acquisition (MRM or SIM) lcms->data ratio Calculate Peak Area Ratio (Analyte / Internal Standard) data->ratio result Determine Analyte Concentration ratio->result curve Calibration Curve curve->result

Caption: Workflow for quantitative analysis using this compound.

Application 2: Photoaffinity Labeling Studies

Benzophenone and its derivatives are widely used as photoaffinity labeling (PAL) probes to identify and characterize ligand-binding sites on proteins and other biomolecules.[9][10] Upon irradiation with UV light (typically around 350-365 nm), the benzophenone moiety is excited to a reactive triplet diradical state, which can then abstract a hydrogen atom from a nearby amino acid residue, leading to the formation of a covalent bond.[11][12] While this compound itself is not the photo-crosslinking agent, it can be incorporated into the synthesis of photoaffinity probes to serve as a stable isotope label for mass spectrometry-based identification of the cross-linked products.

Mechanism of Benzophenone Photo-crosslinking

The photo-crosslinking process with a benzophenone-containing probe involves several key steps:

  • Excitation: The benzophenone group absorbs UV light, promoting an electron from a non-bonding orbital to an anti-bonding π* orbital, resulting in an excited singlet state.

  • Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable triplet diradical state.[13]

  • Hydrogen Abstraction: The triplet diradical is a highly reactive species that can abstract a hydrogen atom from a C-H bond of a nearby amino acid residue.[11]

  • Covalent Bond Formation: The resulting radical pair then combines to form a stable covalent C-C bond, permanently linking the probe to its target protein.[11]

G cluster_photo Photo-crosslinking Mechanism probe Benzophenone Probe (Ground State) excited Excited Triplet Diradical probe->excited Intersystem Crossing uv UV Light (350-365 nm) uv->probe abstraction Hydrogen Abstraction excited->abstraction protein Target Protein with C-H bond protein->abstraction radicals Radical Pair abstraction->radicals bond Covalent Bond Formation radicals->bond product Probe-Protein Adduct bond->product

Caption: Mechanism of benzophenone-mediated photo-crosslinking.

General Protocol for Photoaffinity Labeling

This is a generalized protocol for a typical photoaffinity labeling experiment using a benzophenone-containing probe.

1. Probe Incubation: a. Incubate the target protein or cell lysate with the benzophenone-containing photoaffinity probe. The concentration of the probe and incubation time should be optimized for the specific interaction being studied. b. Perform the incubation at a temperature that maintains the stability and activity of the target protein (e.g., 4 °C or room temperature).

2. UV Irradiation: a. Transfer the sample to a suitable container for UV irradiation (e.g., a quartz cuvette or a petri dish on ice). b. Irradiate the sample with a UV lamp at a wavelength of 350-365 nm. The irradiation time and distance from the lamp should be optimized to achieve efficient cross-linking while minimizing protein damage.[14] A typical irradiation time is 15-60 minutes.

3. Analysis of Cross-linked Products: a. SDS-PAGE: Separate the proteins by SDS-PAGE to visualize the cross-linked products. The probe can be tagged with a reporter group (e.g., biotin or a fluorophore) for detection. b. Western Blotting: If an antibody against the target protein is available, perform a Western blot to confirm the identity of the cross-linked protein. c. Mass Spectrometry: For identification of the cross-linking site, the cross-linked protein band can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by LC-MS/MS. The presence of the probe's mass on a peptide fragment will identify the site of covalent attachment.

Workflow for Photoaffinity Labeling and Target Identification

G cluster_pal Photoaffinity Labeling cluster_analysis Analysis cluster_id Target Identification incubation Incubate Probe with Protein/Lysate irradiation UV Irradiation (350-365 nm) incubation->irradiation crosslinking Covalent Cross-linking irradiation->crosslinking sds SDS-PAGE crosslinking->sds detection Detection (e.g., Biotin/Fluorescence) sds->detection excision Band Excision detection->excision digestion Proteolytic Digestion excision->digestion lcms LC-MS/MS Analysis digestion->lcms identification Identify Cross-linked Peptide and Site lcms->identification

Caption: Workflow for photoaffinity labeling and target ID.

References

Application Note: High-Sensitivity Analysis of Benzophenone in Complex Matrices using Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of benzophenone in complex matrices, such as food products and environmental samples. The method utilizes an isotope-dilution technique with Benzophenone-d10 as an internal standard, coupled with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). Sample preparation is streamlined using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol, ensuring high recovery and matrix effect reduction. This method provides the accuracy, precision, and low detection limits required for regulatory compliance and safety assessment studies.

Introduction

Benzophenone (BP) is a compound used as a photoinitiator in UV-cured inks and as an additive in plastic food packaging.[1] Its potential to migrate from packaging materials into foodstuffs has raised safety concerns, leading to regulatory limits on its presence.[2] For instance, the European Union has set a specific migration limit (SML) for benzophenone at 0.6 mg/kg.[2] Accurate and reliable quantification of BP at low levels is therefore critical. Isotope-dilution mass spectrometry, where a stable isotope-labeled version of the analyte (this compound) is used as an internal standard (IS), is the gold standard for quantitative analysis as it corrects for matrix effects and variations in sample preparation and instrument response.[3] This note provides a comprehensive protocol for the analysis of benzophenone using a modified QuEChERS sample preparation method followed by UHPLC-MS/MS detection.

Experimental Protocols

Materials and Reagents
  • Standards: Benzophenone (≥99% purity), this compound (≥98% atom % D)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade)

  • Salts and Sorbents: Magnesium Sulfate (anhydrous), Sodium Chloride, Sodium Citrate Tribasic Dihydrate, Sodium Citrate Dibasic Sesquihydrate, Primary Secondary Amine (PSA) sorbent, C18 sorbent. Pre-packaged QuEChERS extraction and dispersive SPE kits are recommended for convenience and consistency.[2][4]

Standard and Internal Standard Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Benzophenone and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Benzophenone stock solution with acetonitrile to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

  • Internal Standard Spiking Solution (1 µg/mL): Prepare a working solution of this compound in acetonitrile.

Sample Preparation (QuEChERS Protocol)

The following protocol is adapted from the European EN15662 QuEChERS procedure for food matrices.[2]

  • Homogenization: Homogenize the solid sample (e.g., breakfast cereal, baby food) to a fine powder or puree. For samples with low water content (<80%), add an appropriate amount of LC-MS grade water to ensure hydration.[2][5]

  • Weighing: Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Spiking: Add 50 µL of the 1 µg/mL this compound internal standard spiking solution to the sample. For recovery checks, spike blank matrix samples with a known concentration of benzophenone standard.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.[6]

    • Cap the tube and shake vigorously for 1 minute.[6]

    • Add the QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, and sodium citrates).[2]

    • Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.

  • Centrifugation: Centrifuge the tube at ≥3500 rpm for 10 minutes.[2]

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE cleanup tube containing PSA, C18, and anhydrous magnesium sulfate.[2]

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the dSPE tube at high speed for 5 minutes.

  • Filtration and Analysis: Transfer the final extract into a clean vial, filtering through a 0.22 µm PTFE filter if necessary, for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis
  • UHPLC System: A standard UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[7]

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C[7]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM).

Data Presentation

Mass Spectrometry Parameters

The MRM transitions for benzophenone and its internal standard are critical for selective and sensitive detection.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Benzophenone 183.1105.1 (Quantifier)5015
183.177.1 (Qualifier)5025
This compound 193.1110.15015

Note: Collision energies and other MS parameters may require optimization based on the specific instrument used.

Method Performance Characteristics

The method was validated according to ICH Q2(R1) guidelines, assessing linearity, accuracy, precision, and sensitivity.[8][9]

ParameterResult
Linearity Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL
Accuracy (Recovery %) 95.5% - 104.2%
Precision (RSD %)
- Intra-day< 5%
- Inter-day< 8%

Data represents typical performance and should be verified by the end-user.

Diagrams

Benzophenone_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenize 1. Homogenize Sample Weigh 2. Weigh 5g Sample Homogenize->Weigh Spike 3. Spike with This compound (IS) Weigh->Spike Extract 4. Add Acetonitrile & Salts (QuEChERS Extraction) Spike->Extract Centrifuge1 5. Centrifuge Extract->Centrifuge1 dSPE 6. Dispersive SPE Cleanup (PSA/C18) Centrifuge1->dSPE Centrifuge2 7. Centrifuge dSPE->Centrifuge2 Filter 8. Filter Extract Centrifuge2->Filter UHPLC 9. UHPLC Separation (C18 Column) Filter->UHPLC MSMS 10. MS/MS Detection (MRM Mode) UHPLC->MSMS Quantify 11. Quantification (Internal Standard Calibration) MSMS->Quantify Report 12. Report Results Quantify->Report

Caption: Experimental workflow for Benzophenone analysis.

Conclusion

The described UHPLC-MS/MS method using this compound as an internal standard provides a reliable, sensitive, and high-throughput solution for the quantification of benzophenone in complex matrices. The integration of a streamlined QuEChERS sample preparation protocol ensures high analyte recovery while minimizing matrix interference. This application note serves as a comprehensive guide for researchers and scientists in the fields of food safety, environmental analysis, and drug development, enabling them to implement a validated and robust analytical procedure.

References

Analytical Methods for Detecting Benzophenones in Human Tissues Using Benzophenone-d10

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods for the quantitative determination of various benzophenones in human tissues, utilizing Benzophenone-d10 as an internal standard. The protocols are primarily based on a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of human placental tissue.[1][2]

Introduction

Benzophenones (BPs) are a class of compounds widely used as UV filters in sunscreens, personal care products, and as photoinitiators in industrial applications.[1][2] Growing evidence suggests that some benzophenones may act as endocrine-disrupting chemicals (EDCs), potentially interfering with hormonal regulation and reproductive health.[3] Consequently, sensitive and reliable analytical methods are crucial for monitoring human exposure to these compounds. This application note details a robust method for the extraction and quantification of six benzophenone derivatives in human placental tissue: benzophenone-1 (BP-1), benzophenone-2 (BP-2), benzophenone-3 (BP-3), benzophenone-6 (BP-6), benzophenone-8 (BP-8), and 4-hydroxybenzophenone (4-OH-BP), using this compound (BP-d10) as a surrogate for accurate quantification.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative performance of the described LC-MS/MS method for the analysis of benzophenones in human placental tissue.[1][2]

Table 1: Method Detection and Quantification Limits

AnalyteLimit of Detection (LOD) (ng/g)Limit of Quantification (LOQ) (ng/g)
Benzophenone-1 (BP-1)0.07 - 0.30.3 - 1.0
Benzophenone-2 (BP-2)0.07 - 0.30.3 - 1.0
Benzophenone-3 (BP-3)0.07 - 0.30.3 - 1.0
Benzophenone-6 (BP-6)0.07 - 0.30.3 - 1.0
Benzophenone-8 (BP-8)0.07 - 0.30.3 - 1.0
4-Hydroxybenzophenone (4-OH-BP)0.07 - 0.30.3 - 1.0

Data sourced from Vela-Soria et al., 2011.[1][2]

Table 2: Method Accuracy and Precision

AnalyteRecovery Rate (%)Intra-day Variability (RSD %)Inter-day Variability (RSD %)
Spiked Samples98 - 104< 5< 5

Data sourced from Vela-Soria et al., 2011.[1][2]

Experimental Protocols

This section provides a detailed protocol for the analysis of benzophenones in human placental tissue.

Materials and Reagents
  • Benzophenone standards (BP-1, BP-2, BP-3, BP-6, BP-8, 4-OH-BP)

  • This compound (BP-d10) internal standard

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Ammoniacal aqueous solution (0.1% v/v)

  • Ammonia in methanol (0.1% v/v)

  • Deionized water

  • Human placental tissue samples

Sample Preparation
  • Homogenization: Homogenize the placental tissue sample.

  • Aliquoting: Weigh 1.5 g of the homogenized tissue into a glass vial.

  • Fortification: Add 150 µL of a methanol solution containing 60 ng/mL of this compound to the tissue sample.

  • Vortexing: Vortex the sample for 1 minute to ensure thorough mixing.

  • Extraction: Add 3 mL of ethyl acetate to the vial and shake for 10 minutes.

  • Centrifugation: Centrifuge the mixture for 10 minutes at 5000 rpm.[1]

  • Supernatant Collection: Carefully collect the upper ethyl acetate layer (supernatant) and transfer it to a clean vial.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following instrumental parameters are based on the validated method by Vela-Soria et al., 2011.[1]

Table 3: Liquid Chromatography Parameters

ParameterValue
LC System UPLC System
Column C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 mm x 50 mm)
Mobile Phase A 0.1% (v/v) ammoniacal aqueous solution
Mobile Phase B 0.1% (v/v) ammonia in methanol
Gradient 0.0-3.5 min, 60% B; 3.5-4.0 min, 60-100% B; 4.0-6.5 min, 100% B; 6.6-8.0 min, 60% B
Flow Rate 0.25 mL/min
Injection Volume 40 µL
Column Temperature 40 °C

Table 4: Mass Spectrometry Parameters

ParameterValue
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Source Atmospheric Pressure Chemical Ionization (APCI)
Polarity Positive
Scan Type Multiple Reaction Monitoring (MRM)

Table 5: MRM Transitions and Compound-Specific Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)DP (V)FP (V)EP (V)CE (V)CXP (V)
BP-1 215.0137.1------
BP-2 --------
4-OH-BP --------
BP-8 --------
BP-6 --------
BP-3 --------
BP-d10 --------

Note: Specific values for DP, FP, EP, CE, and CXP for each compound should be optimized on the specific instrument being used. The transitions are based on the referenced literature.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the determination of benzophenones in human placental tissue.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Placental Tissue Homogenate spike Spike with this compound sample->spike extract Liquid-Liquid Extraction (Ethyl Acetate) spike->extract centrifuge Centrifugation extract->centrifuge collect Collect Supernatant centrifuge->collect dry Evaporate to Dryness collect->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lc_ms LC-MS/MS Analysis (APCI, Positive Mode, MRM) reconstitute->lc_ms data Data Acquisition and Quantification lc_ms->data

Caption: Experimental workflow for benzophenone analysis.

Benzophenone-Induced Signaling Pathway Disruption

Benzophenones have been identified as endocrine disruptors that can interfere with various cellular signaling pathways. This diagram provides a simplified overview of some of the key pathways potentially affected by benzophenone exposure.

signaling_pathway cluster_receptors Hormone Receptors cluster_pathways Downstream Signaling Pathways cluster_effects Cellular & Physiological Effects BP Benzophenones ER Estrogen Receptor BP->ER AR Androgen Receptor BP->AR (antagonistic) Wnt Notch/Wnt Pathway BP->Wnt Ca Calcium Signaling BP->Ca MAPK_ERK MAPK/ERK Pathway ER->MAPK_ERK PI3K_Akt PI3K-Akt Pathway ER->PI3K_Akt AlteredGeneExpression Altered Gene Expression MAPK_ERK->AlteredGeneExpression PI3K_Akt->AlteredGeneExpression Wnt->AlteredGeneExpression Ca->AlteredGeneExpression EndocrineDisruption Endocrine Disruption ReproductiveToxicity Reproductive Toxicity AlteredGeneExpression->EndocrineDisruption AlteredGeneExpression->ReproductiveToxicity

Caption: Benzophenone-induced signaling disruption.

References

Application Notes and Protocols for Multi-Residue Pesticide Analysis using QuEChERS and Benzophenone-d10 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a cornerstone in multi-residue pesticide analysis in food and agricultural products.[1][2] Its simplicity, speed, and low solvent consumption have led to its widespread adoption in regulatory monitoring and food safety testing.[2] This document provides detailed application notes and protocols for the analysis of pesticide residues in complex matrices, such as fruits and vegetables, using the QuEChERS methodology with Benzophenone-d10 as an internal standard for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

The use of an internal standard is crucial for achieving high accuracy and precision in analytical methods by correcting for variations in sample preparation and instrument response. This compound is a suitable internal standard for GC-MS analysis due to its chemical inertness and similarity in analytical behavior to many pesticide classes, without naturally occurring in the samples.

This document outlines the AOAC Official Method 2007.01, a widely accepted buffered QuEChERS procedure, and provides representative performance data for a selection of common pesticides.

Experimental Protocols

Principle of the Method

The QuEChERS method involves a two-step process: extraction and dispersive solid-phase extraction (dSPE) cleanup.[1]

  • Extraction: A homogenized sample is extracted with acetonitrile in the presence of buffering salts. The salts induce phase separation between the aqueous and organic layers, driving the pesticides into the acetonitrile layer.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the acetonitrile extract is mixed with a combination of sorbents to remove interfering matrix components such as pigments, sugars, and fatty acids.

This compound is introduced at the beginning of the extraction process to compensate for any analyte loss during sample preparation.

Reagents and Materials
  • Acetonitrile (ACN), HPLC grade

  • Acetic Acid, glacial

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Sodium Acetate (NaOAc), anhydrous

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • Graphitized Carbon Black (GCB) (for highly pigmented samples)

  • This compound internal standard stock solution (e.g., 100 µg/mL in acetonitrile)

  • Pesticide reference standards

  • 50 mL centrifuge tubes with screw caps

  • 15 mL dSPE centrifuge tubes

  • Centrifuge capable of >1500 rcf

  • Vortex mixer

  • Mechanical shaker (optional)

Sample Preparation and Extraction (AOAC Official Method 2007.01)
  • Homogenization: Homogenize a representative portion of the laboratory sample. For high-water content commodities, chopping or blending is sufficient. For dry or low-water content samples, cryogenic milling can be employed to create a fine, uniform powder.[3]

  • Weighing: Weigh 15 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube. For dry samples, use a smaller amount (e.g., 2-5 g) and add an appropriate amount of reagent water to reach a total of 15 g.

  • Internal Standard Spiking: Add a precise volume of the this compound internal standard stock solution to the sample. A typical final concentration in the extract is 100 ng/mL. For a 100 µg/mL stock solution, this would be 15 µL.

  • Solvent Addition: Add 15 mL of 1% acetic acid in acetonitrile to the centrifuge tube.

  • Shaking: Cap the tube tightly and shake vigorously for 1 minute. A mechanical shaker can be used for better consistency.

  • Salt Addition: Add the QuEChERS extraction salts (6 g anhydrous MgSO₄ and 1.5 g anhydrous NaOAc) to the tube.

  • Extraction: Immediately cap the tube and shake vigorously for 1 minute to prevent the formation of agglomerates.

  • Centrifugation: Centrifuge the tube at >1500 rcf for 5 minutes. Three layers should be visible: the top acetonitrile layer containing the pesticides, a middle layer of sample solids, and a bottom aqueous layer.

Dispersive Solid-Phase Extraction (dSPE) Cleanup
  • Transfer: Carefully transfer an aliquot of the upper acetonitrile layer to a 15 mL dSPE tube containing the appropriate sorbents. The choice of sorbents depends on the sample matrix:

    • General Fruits and Vegetables: 150 mg PSA and 900 mg MgSO₄ per 1 mL of extract.

    • Samples with Fats and Waxes: 150 mg PSA, 150 mg C18, and 900 mg MgSO₄ per 1 mL of extract.

    • Highly Pigmented Samples (e.g., spinach, bell peppers): 150 mg PSA, 150 mg GCB, and 900 mg MgSO₄ per 1 mL of extract.

  • Shaking: Cap the dSPE tube and vortex for 30 seconds.

  • Centrifugation: Centrifuge the dSPE tube at >1500 rcf for 5 minutes.

  • Final Extract: The supernatant is the final extract. Carefully transfer it to an autosampler vial for GC-MS analysis.

Experimental Workflow

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis Homogenize Homogenize Sample (e.g., fruits, vegetables) Weigh Weigh 15g of Homogenized Sample Homogenize->Weigh Spike_IS Spike with This compound IS Weigh->Spike_IS Add_Solvent Add 15 mL 1% Acetic Acid in Acetonitrile Spike_IS->Add_Solvent Shake1 Shake Vigorously (1 min) Add_Solvent->Shake1 Add_Salts Add QuEChERS Salts (6g MgSO4, 1.5g NaOAc) Shake1->Add_Salts Shake2 Shake Vigorously (1 min) Add_Salts->Shake2 Centrifuge1 Centrifuge (>1500 rcf, 5 min) Shake2->Centrifuge1 Transfer_Supernatant Transfer Acetonitrile Supernatant Centrifuge1->Transfer_Supernatant Add_dSPE Add to dSPE Tube (PSA, C18, GCB as needed) Transfer_Supernatant->Add_dSPE Vortex Vortex (30 sec) Add_dSPE->Vortex Centrifuge2 Centrifuge (>1500 rcf, 5 min) Vortex->Centrifuge2 Final_Extract Collect Final Extract Centrifuge2->Final_Extract GCMS_Analysis GC-MS/MS Analysis Final_Extract->GCMS_Analysis

Caption: QuEChERS workflow for pesticide analysis.

Quantitative Data

The following tables present representative quantitative data for a selection of pesticides from different chemical classes. This data is indicative of the performance expected from the QuEChERS method coupled with GC-MS analysis and is based on typical validation results reported in the literature.[4][5][6][7]

Table 1: Method Performance for Selected Pesticides

PesticideChemical ClassFortification Level (ng/g)Average Recovery (%)RSD (%)
ChlorpyrifosOrganophosphate100955
CypermethrinPyrethroid100928
EndosulfanOrganochlorine1008810
MetalaxylAcylalanine100984
MyclobutanilTriazole100946
CaptanPhthalimide1008512

Table 2: Method Validation Parameters

ParameterTypical Value
Linearity (r²)> 0.99
Limit of Quantification (LOQ)5 - 20 ng/g
Intraday Precision (RSD)< 15%
Interday Precision (RSD)< 20%

Note: Actual performance may vary depending on the specific matrix, pesticide, and instrumentation.

Signaling Pathways and Logical Relationships

The logical relationship in the QuEChERS method is a linear progression from a raw sample to a clean extract suitable for analysis. The key decision points revolve around the selection of dSPE sorbents based on the sample matrix characteristics.

Logical_Relationship Start Start with Homogenized Sample Extraction Extraction with Acetonitrile and QuEChERS Salts Start->Extraction Matrix_Check Assess Matrix Characteristics Extraction->Matrix_Check dSPE_General dSPE with PSA + MgSO4 Matrix_Check->dSPE_General General Fruits & Veg dSPE_Fatty dSPE with PSA + C18 + MgSO4 Matrix_Check->dSPE_Fatty Fatty/Waxy Samples dSPE_Pigmented dSPE with PSA + GCB + MgSO4 Matrix_Check->dSPE_Pigmented Pigmented Samples Analysis GC-MS Analysis dSPE_General->Analysis dSPE_Fatty->Analysis dSPE_Pigmented->Analysis

Caption: Decision workflow for dSPE sorbent selection.

Conclusion

The QuEChERS method, specifically the AOAC Official Method 2007.01, provides a robust and efficient approach for the multi-residue analysis of pesticides in diverse food matrices. The incorporation of this compound as an internal standard ensures high-quality quantitative results by compensating for analytical variability. The flexibility in the dSPE cleanup step allows for the adaptation of the method to various sample types, from simple to complex matrices. The representative data presented demonstrates that the method can achieve excellent recovery and precision, meeting the stringent requirements for food safety and regulatory compliance.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Recovery of Benzophenone-d10 in Solid-Phase Extraction (SPE)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving issues related to the poor recovery of benzophenone-d10 during Solid-Phase Extraction (SPE) procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor this compound recovery in SPE?

Poor recovery of this compound in SPE can stem from several factors throughout the extraction process. The most common issues include improper conditioning of the SPE sorbent, breakthrough of the analyte during sample loading or washing steps, and incomplete elution of the analyte from the sorbent.[1][2] It is also crucial to ensure the analytical system itself is functioning correctly before troubleshooting the SPE protocol.[1]

Q2: How can I systematically troubleshoot the cause of low this compound recovery?

A systematic approach is critical to pinpointing the source of analyte loss. This involves analyzing the fractions collected at each stage of the SPE process (load, wash, and elution) to determine where the this compound is being lost.[1][3][4]

Here is a logical workflow for troubleshooting:

SPE_Troubleshooting_Workflow start Start: Poor this compound Recovery check_system Verify Analytical System Performance (e.g., GC/LC-MS) start->check_system track_analyte Systematically Track Analyte Loss (Analyze Load, Wash, and Elution Fractions) check_system->track_analyte load_loss Analyte Found in Loading Fraction? track_analyte->load_loss wash_loss Analyte Found in Wash Fraction? load_loss->wash_loss No solution_load Potential Causes: - Improper Sorbent Conditioning - Sample Solvent Too Strong - Incorrect Sample pH - High Flow Rate - Sorbent Overload load_loss->solution_load Yes no_elution Analyte Not Found in Any Fraction? wash_loss->no_elution No solution_wash Potential Causes: - Wash Solvent Too Strong - Incorrect Wash Solvent pH wash_loss->solution_wash Yes solution_elution Potential Causes: - Elution Solvent Too Weak - Insufficient Elution Volume - Secondary Sorbent Interactions no_elution->solution_elution Yes end Resolution: Optimized Recovery solution_load->end solution_wash->end solution_elution->end

Caption: A flowchart illustrating a systematic approach to troubleshooting poor this compound recovery in SPE.

Q3: What are the key chemical properties of this compound that I should consider for SPE method development?

Understanding the physicochemical properties of this compound is crucial for selecting the appropriate SPE sorbent and solvents.

PropertyValueReference
Molecular FormulaC₁₃D₁₀O[5]
Molecular Weight192.28 g/mol [5][6]
Melting Point47-51 °C[5][6]
Boiling Point305 °C[5][6]
AppearanceSolid[5]
StabilityStable, but hygroscopic. Incompatible with strong oxidizing and reducing agents.[5]

Given its non-polar nature, reversed-phase SPE is a common choice for this compound.[7]

Troubleshooting Guides

Issue 1: Analyte Lost During Sample Loading (Breakthrough)

If you detect this compound in the fraction collected during sample loading, it indicates that the analyte is not being effectively retained by the sorbent.

Possible Causes and Solutions:

CauseRecommended Solution
Improper Sorbent Conditioning Ensure the sorbent is properly wetted (conditioned) with an appropriate solvent (e.g., methanol or isopropanol for reversed-phase) followed by an equilibration step with a solution similar in composition to the sample matrix.[8] Do not let the sorbent dry out between these steps.[7]
Sample Solvent is Too Strong If the sample is dissolved in a solvent with high elution strength (e.g., high percentage of organic solvent in reversed-phase), it will prevent the analyte from binding to the sorbent. Dilute the sample with a weaker solvent (e.g., water for reversed-phase) to promote retention.[8][9]
Incorrect Sample pH Although this compound is neutral, the pH of the sample can influence the sorbent surface chemistry and the solubility of the analyte. For reversed-phase SPE, ensure the pH is adjusted to maintain the analyte in its neutral form.[2][7]
High Flow Rate A fast flow rate during sample loading can reduce the interaction time between this compound and the sorbent, leading to breakthrough.[2][3] Decrease the flow rate to allow for sufficient interaction.
Sorbent Overload Exceeding the binding capacity of the SPE cartridge will cause the analyte to pass through unretained.[4][8] Reduce the sample volume or concentration, or increase the sorbent mass.
Incorrect Sorbent Choice The chosen sorbent may not have sufficient affinity for this compound. For this non-polar compound, a C18 or polymeric reversed-phase sorbent is generally suitable.[7]
Issue 2: Analyte Lost During the Wash Step

If this compound is detected in the wash fractions, the wash solvent is likely too strong, prematurely eluting the analyte of interest.

Possible Causes and Solutions:

CauseRecommended Solution
Wash Solvent is Too Strong The purpose of the wash step is to remove interferences that are less strongly retained than the analyte. If the wash solvent has too high an elution strength, it will also remove the analyte. Decrease the strength of the wash solvent (e.g., reduce the percentage of organic solvent in a reversed-phase method).[1][2]
Incorrect pH of Wash Solvent Ensure the pH of the wash solvent is appropriate to maintain the retention of this compound on the sorbent.[3]
Issue 3: Analyte is Retained on the Sorbent but Not Eluted

If this compound is not found in the loading or wash fractions, but the final recovery is still low, it is likely that the analyte is strongly bound to the sorbent and is not being completely eluted.

Possible Causes and Solutions:

CauseRecommended Solution
Elution Solvent is Too Weak The elution solvent must be strong enough to disrupt the interactions between this compound and the sorbent.[2] Increase the elution strength of the solvent (e.g., increase the percentage of organic solvent in a reversed-phase method).[1]
Insufficient Elution Volume The volume of the elution solvent may not be adequate to pass through the entire sorbent bed and elute all of the retained analyte. Try increasing the volume of the elution solvent.[10]
Secondary Sorbent Interactions This compound might be exhibiting secondary interactions with the sorbent material (e.g., interactions with residual silanol groups on silica-based sorbents). Ensure the elution solvent can disrupt these secondary interactions. Sometimes, adding a small amount of a different modifier to the elution solvent can help.[1]
Sorbent Over-drying For some phases, excessive drying after the wash step can lead to poor elution.[2] Follow the manufacturer's recommendations for the drying step.

Experimental Protocol: Systematic Troubleshooting of this compound Recovery

This protocol outlines the steps to identify the stage of analyte loss during a reversed-phase SPE procedure.

Materials:

  • SPE Cartridge (e.g., C18, 500 mg, 6 mL)

  • This compound standard solution

  • Sample matrix (if applicable)

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Deionized Water)

  • Wash solvent (e.g., 5% Methanol in Water)

  • Elution solvent (e.g., 95% Methanol in Water)

  • Collection vials

  • Analytical instrument (e.g., GC-MS or LC-MS)

Procedure:

  • Conditioning: Pass 5 mL of methanol through the SPE cartridge. Do not allow the sorbent to dry.

  • Equilibration: Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading: Load 1 mL of your this compound sample. Collect the entire volume that passes through in a vial labeled "Load Fraction."

  • Washing: Pass 5 mL of the wash solvent (e.g., 5% Methanol in Water) through the cartridge. Collect this in a separate vial labeled "Wash Fraction."

  • Elution: Elute the this compound with 5 mL of the elution solvent (e.g., 95% Methanol in Water). Collect this in a vial labeled "Elution Fraction."

  • Analysis: Analyze the "Load Fraction," "Wash Fraction," and "Elution Fraction" using your established analytical method to quantify the amount of this compound in each.

Data Interpretation:

SPE_Data_Interpretation start Analyze Fractions for this compound load_check High Concentration in 'Load Fraction'? start->load_check wash_check High Concentration in 'Wash Fraction'? load_check->wash_check No result_load Issue: Poor Retention (See Issue 1 Troubleshooting) load_check->result_load Yes elution_check Low Concentration in 'Elution Fraction'? wash_check->elution_check No result_wash Issue: Premature Elution (See Issue 2 Troubleshooting) wash_check->result_wash Yes result_elution Issue: Incomplete Elution (See Issue 3 Troubleshooting) elution_check->result_elution Yes end Successful Recovery elution_check->end No

Caption: A logical diagram for interpreting the results of a systematic SPE fraction analysis.

References

Technical Support Center: Optimizing Benzophenone-d10 Signal in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your benzophenone-d10 signal in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in mass spectrometry?

This compound is a deuterated form of benzophenone, meaning the ten hydrogen atoms on the phenyl rings have been replaced with deuterium.[1][2] It is commonly used as an internal standard (IS) in quantitative analysis by LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry).[1] As a stable isotope-labeled internal standard, it has a chemical structure nearly identical to the analyte (benzophenone) but a different mass-to-charge ratio, allowing it to be distinguished by the mass spectrometer.[3] The primary role of an internal standard is to correct for variations in sample preparation, injection volume, chromatography, and ionization, thereby improving the accuracy and precision of quantification.[3][4]

Q2: What are the optimal storage conditions for this compound?

To ensure its stability, this compound should be stored properly. For long-term storage, it is recommended to keep it in a refrigerator at 2-8°C.[2] Stock solutions of this compound are typically stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[1] It is also advised to avoid moisture.[5]

Q3: My this compound signal is weak or inconsistent. What are the common causes?

Poor or variable signal intensity for this compound can stem from several factors throughout the analytical process.[6][7] These can be broadly categorized as issues with the internal standard itself, the sample matrix, the chromatographic separation, or the mass spectrometer settings. Common causes include:

  • Improper concentration: The concentration of the internal standard may be too low, resulting in a weak signal, or too high, leading to ion suppression.[7]

  • Degradation of the internal standard: Improper storage or handling can lead to the degradation of this compound.

  • Matrix effects: Components in the sample matrix can suppress or enhance the ionization of this compound.[8]

  • Suboptimal ionization source conditions: The choice of ionization source (e.g., ESI, APCI) and its parameters are critical for signal intensity.[9]

  • Instrument contamination or drift: A contaminated ion source or mass analyzer can lead to decreased sensitivity over time.[6][7]

Q4: Should I use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for this compound?

The choice between ESI and APCI depends on the polarity of the analyte and the mobile phase composition. ESI is generally suitable for polar to moderately polar compounds, while APCI is often better for less polar compounds.[10][11] For benzophenone, which is relatively non-polar, APCI can be a more efficient ionization technique.[12] However, the mobile phase composition can significantly influence ionization efficiency in both sources.[13] It is recommended to test both ionization sources during method development to determine which provides the optimal signal for your specific conditions.

Q5: What are common adducts observed for this compound in mass spectrometry?

In positive ion mode using electrospray ionization, it is common to observe adducts, which are ions formed when the target molecule associates with other ions from the mobile phase or sample matrix.[14][15] For this compound, you might observe protonated molecules ([M+H]^+), as well as adducts with sodium ([M+Na]^+), potassium ([M+K]^+), or ammonium ([M+NH_4]^+) if these ions are present in your system.[14][16] The formation of these adducts can split the signal, potentially reducing the intensity of the desired precursor ion.

Troubleshooting Guides

Issue 1: Low Signal Intensity of this compound

If you are experiencing a weak signal for your this compound internal standard, follow this troubleshooting workflow:

LowSignalWorkflow start Low this compound Signal check_concentration Verify IS Concentration start->check_concentration check_storage Check Storage Conditions and Expiry check_concentration->check_storage If concentration is correct infusion Direct Infusion Analysis check_concentration->infusion If concentration is correct check_storage->infusion If storage is okay optimize_ms Optimize MS Parameters (Source, Voltages) infusion->optimize_ms check_lc Evaluate LC Conditions (Mobile Phase, Column) optimize_ms->check_lc If signal is still low sample_prep Assess Sample Preparation (Matrix Effects) check_lc->sample_prep instrument_maintenance Perform Instrument Maintenance (Clean Source, Calibrate) sample_prep->instrument_maintenance end Signal Optimized instrument_maintenance->end

References

Benzophenone-d10 Stability in Solution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Benzophenone-d10 in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a deuterated form of benzophenone, where the ten hydrogen atoms on the two phenyl rings are replaced with deuterium. This isotopic labeling makes it a valuable internal standard for quantitative analysis in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS).[1] It is used in various applications, including environmental analysis, and as an intermediate in the synthesis of pharmaceuticals like antihistamines and hypnotics.

Q2: What are the general storage recommendations for this compound solutions?

To ensure the stability of this compound solutions, it is recommended to store them in a cool, dark, and dry place. For long-term storage, refrigeration at 2-8°C is advisable. Solutions should be stored in tightly sealed containers to prevent solvent evaporation and potential contamination.

Q3: In which common organic solvents is this compound soluble?

Benzophenone is readily soluble in many common organic solvents. While specific solubility data for this compound is not extensively published, the solubility of its non-deuterated counterpart, benzophenone, provides a reliable guide. Benzophenone is soluble in methanol, ethanol, acetone, acetonitrile, and dimethyl sulfoxide (DMSO).[2]

Q4: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution can be influenced by several factors:

  • Light Exposure: Benzophenone is a known photosensitizer and can undergo photodegradation upon exposure to UV light.[3]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Solvent Type: The choice of solvent can impact the stability and reactivity of benzophenone.[4]

  • pH: The pH of the solution, particularly in aqueous or mixed aqueous-organic solutions, can influence degradation rates.

  • Presence of Oxidizing Agents: Benzophenone can react with strong oxidants.

Q5: What are the potential degradation pathways for this compound in solution?

The primary degradation pathway for benzophenone in solution, particularly under UV irradiation, is photodegradation. This process can involve the formation of a highly reactive triplet state, which can then abstract a hydrogen (or deuterium) atom from the solvent or another molecule to form a ketyl radical.[4] Further reactions can lead to the formation of various degradation products, including hydroxylated and nitrated species, especially in the presence of dissolved organic matter and nitrite.

Troubleshooting Guide

This guide addresses specific issues that may be encountered when working with this compound solutions in an experimental setting.

Issue Potential Cause(s) Troubleshooting Steps
Inconsistent or inaccurate quantitative results when using this compound as an internal standard. 1. Degradation of the this compound stock or working solution. 2. Presence of impurities in the standard. 3. Isotopic exchange (H/D exchange). 4. Chromatographic issues (e.g., peak splitting, co-elution problems).1. Verify Solution Integrity: Prepare a fresh working solution from the stock and re-analyze. If the issue persists, prepare a fresh stock solution. 2. Check Certificate of Analysis (CoA): Review the CoA for information on purity and potential impurities. If necessary, analyze the standard by a high-resolution technique to confirm its purity. 3. Assess Isotopic Exchange: Prepare a sample of the deuterated standard in a blank matrix and incubate under your experimental conditions. Analyze for any increase in the signal of the non-deuterated benzophenone. 4. Optimize Chromatography: Inject the standard alone to check for peak shape issues. If peak splitting occurs, it could be due to a blocked column frit or a void in the stationary phase.[5]
Appearance of unexpected peaks in the chromatogram. 1. Formation of degradation products due to exposure to light or high temperatures. 2. Presence of inherent impurities in the this compound standard. 3. Contamination of the solvent or sample matrix.1. Protect from Light: Store solutions in amber vials or protect them from light. Avoid prolonged exposure to ambient light during sample preparation. 2. Identify Impurities: Use LC-MS/MS to identify the mass of the unknown peaks and compare them to known benzophenone degradation products or impurities like benzhydrol or 4-hydroxybenzophenone. 3. Run Blanks: Analyze a solvent blank and a matrix blank to rule out contamination from these sources.
Loss of signal intensity of the this compound peak over time. 1. Degradation of the compound in the prepared solution. 2. Adsorption of the compound to the container surface. 3. Evaporation of the solvent.1. Perform a Stability Study: Conduct a short-term stability study under your typical laboratory conditions to determine the rate of degradation (see Experimental Protocol below). 2. Use Appropriate Containers: Use high-quality, inert vials (e.g., silanized glass) to minimize adsorption. 3. Ensure Proper Sealing: Use vials with secure caps and septa to prevent solvent evaporation.

Data Presentation: Stability of Benzophenone in Solution

While specific quantitative stability data for this compound in organic solvents is limited in publicly available literature, the following table summarizes qualitative stability information based on the known properties of benzophenone. It is highly recommended that users perform their own stability studies under their specific experimental conditions.

Solvent Light Exposure Temperature General Stability Notes
Methanol SensitiveDegradation may increase with temperature.Benzophenone is soluble in methanol.[2] Solutions should be protected from light and stored at low temperatures.
Acetonitrile SensitiveDegradation may increase with temperature.Benzophenone's triplet state has been studied in acetonitrile, indicating photochemical reactivity.[4] Solutions should be protected from light.
DMSO SensitiveGenerally stable at room temperature for short periods, but long-term storage can lead to degradation of many compounds.A study on a large compound library in DMSO showed that after 1 year at room temperature, the probability of observing the compound was 52%. It is advisable to store stock solutions at low temperatures.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general procedure for determining the stability of this compound in a specific solvent under defined storage conditions.

1. Objective: To evaluate the stability of this compound in a selected organic solvent (e.g., methanol, acetonitrile, or DMSO) over a specified period under different storage conditions (e.g., room temperature, refrigerated, and protected from light vs. exposed to light).

2. Materials:

  • This compound (high purity)

  • High-purity organic solvent (e.g., HPLC or LC-MS grade methanol, acetonitrile, or DMSO)

  • Volumetric flasks and pipettes

  • Amber and clear autosampler vials with caps

  • HPLC or LC-MS/MS system with a suitable column (e.g., C18)

  • UV detector or mass spectrometer

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Preparation of Stability Samples:

    • Dilute the stock solution to a working concentration (e.g., 10 µg/mL).

    • Aliquot the working solution into several amber and clear vials.

  • Storage Conditions:

    • Store a set of amber vials at room temperature (e.g., 25°C).

    • Store a set of clear vials at room temperature, exposed to ambient laboratory light.

    • Store a set of amber vials under refrigerated conditions (e.g., 4°C).

    • Store a set of clear vials under refrigerated conditions, exposed to light (if applicable).

  • Time Points for Analysis:

    • Analyze a freshly prepared sample immediately (T=0).

    • Analyze the stored samples at predetermined time intervals (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month).

  • Analytical Method:

    • Use a validated, stability-indicating HPLC or LC-MS/MS method. The method should be able to separate the this compound peak from any potential degradation products.

    • Inject a consistent volume of each sample for analysis.

  • Data Analysis:

    • Calculate the peak area of this compound at each time point.

    • Determine the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time for each storage condition.

    • Identify and, if possible, quantify any significant degradation products.

Mandatory Visualizations

Troubleshooting Workflow for Inconsistent Quantitative Results

Troubleshooting_Workflow Start Inconsistent Quantitative Results Check_Solution Prepare Fresh Working Solution Start->Check_Solution Check_Purity Check CoA & Purity Start->Check_Purity Assess_Isotope_Exchange Assess Isotopic Exchange Start->Assess_Isotope_Exchange Optimize_Chromo Optimize Chromatography Start->Optimize_Chromo Reanalyze Re-analyze Sample Check_Solution->Reanalyze Problem_Solved Problem Solved Reanalyze->Problem_Solved Results Consistent Prepare_Stock Prepare Fresh Stock Solution Reanalyze->Prepare_Stock Results Inconsistent Prepare_Stock->Reanalyze

Caption: A logical workflow for troubleshooting inconsistent quantitative results when using this compound as an internal standard.

Benzophenone and Estrogen Receptor α (ERα) Signaling Pathway

ERa_Signaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ERa ERα ERa->ERa ERE Estrogen Response Element (DNA) ERa->ERE Translocation to Nucleus & Binding HSP Heat Shock Proteins ERa_HSP ERα-HSP Complex ERa_HSP->ERa HSP Dissociation BP Benzophenone BP->ERa_HSP Transcription Gene Transcription ERE->Transcription

Caption: Simplified diagram of Benzophenone's potential interference with the Estrogen Receptor α signaling pathway.

Benzophenone and Wnt/β-catenin Signaling Pathway

Wnt_Signaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ERa ERα beta_catenin β-catenin ERa->beta_catenin Interaction TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocation & Binding Destruction_Complex Destruction Complex Destruction_Complex->beta_catenin Inhibition of Degradation BP Benzophenone BP->ERa Transcription Target Gene Transcription TCF_LEF->Transcription

Caption: Diagram illustrating the potential crosstalk between Benzophenone-activated ERα and the Wnt/β-catenin signaling pathway.

Benzophenone and Androgen Receptor (AR) Signaling Pathway

AR_Signaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor ARE Androgen Response Element (DNA) AR->ARE Translocation & Binding Androgen Androgen Androgen->AR BP Benzophenone BP->AR Antagonistic Binding Transcription Gene Transcription ARE->Transcription

Caption: Simplified diagram showing the potential antagonistic effect of Benzophenone on the Androgen Receptor signaling pathway.

References

Technical Support Center: Optimizing Benzophenone-d10 Analysis in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak shape of Benzophenone-d10 in their gas chromatography (GC) experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak exhibiting tailing?

Peak tailing for this compound, a common issue for active compounds, is often caused by unwanted interactions within the GC system. The most common culprits include:

  • Active Sites in the Inlet: The liner, packing material (if used), and inlet seal can have active silanol groups that interact with the ketone functional group of this compound, causing adsorption and delayed elution.[1][2] This is a primary cause of peak tailing.

  • Column Contamination: Accumulation of non-volatile sample residue at the head of the column can create active sites.[2][3]

  • Column Degradation: Over time, the stationary phase of the column can degrade due to exposure to oxygen or aggressive samples, exposing active sites.[4]

  • Improper Column Installation: An incorrect installation depth in the inlet or a poor column cut can create dead volume and disturb the sample path, leading to peak distortion.[5][6]

  • Method-Related Issues: A sub-optimal initial oven temperature, a solvent-stationary phase polarity mismatch, or an insufficient split ratio can all contribute to poor peak shape.[5][6]

Q2: What type of GC column is recommended for this compound analysis?

For an analyte of intermediate polarity like this compound, selecting a column with a similar polarity is crucial for achieving good peak shape and resolution.

  • Stationary Phase: A mid-polarity stationary phase is a good starting point. A common and effective choice is a 5% phenyl-methylpolysiloxane phase (e.g., TG-5MS).[7] For separating benzophenone and its derivatives, a 50% diphenyl/50% dimethyl polysiloxane column has also been used successfully.[8] Always aim for the least polar column that provides the desired separation.[7][9]

  • Internal Diameter (I.D.): A 0.25 mm I.D. column generally offers a good balance between efficiency and sample capacity for most applications.[10]

  • Film Thickness: A standard film thickness of 0.25 µm is suitable for many applications. Thinner films can provide sharper peaks, while thicker films are better for more volatile compounds.[11][12]

Q3: How can I minimize activity in the GC inlet?

Minimizing inlet activity is critical for obtaining symmetrical peaks for active compounds.

  • Use Deactivated Liners: Always use high-quality, deactivated liners. For splitless injections, a single taper liner with deactivated glass wool can improve vaporization and protect the column.[2][13]

  • Select Inert Seals: Avoid bare stainless steel inlet seals. Gold-plated or other inert-coated seals are highly recommended to reduce analyte breakdown and adsorption.[1][13]

  • Regular Maintenance: Proactive and regular maintenance of the inlet is essential.[3] This includes replacing the liner, septum, and O-rings at regular intervals.

Troubleshooting Guides

Guide 1: Addressing Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Step 1: Perform Inlet Maintenance The inlet is the most common source of problems for active compounds.[3]

  • Action: Replace the inlet liner, septum, and O-ring.

  • Protocol: See "Experimental Protocol 1: GC Inlet Maintenance."

  • Rationale: A contaminated liner or a degraded septum can introduce active sites and cause peak tailing.[2][14]

Step 2: Condition and Inspect the Column If inlet maintenance does not resolve the issue, the column may be the source of the problem.

  • Action: Trim the front of the column and perform a column conditioning.

  • Protocol: See "Experimental Protocol 2: GC Column Trimming and Conditioning."

  • Rationale: Removing the first few centimeters of the column can eliminate accumulated non-volatile residues.[5] Conditioning helps to remove any contaminants and ensure a stable baseline.

Step 3: Verify GC Method Parameters Sub-optimal method parameters can lead to poor peak shape.

  • Action: Review and optimize your GC method settings.

  • Rationale: Mismatches between the solvent polarity and the stationary phase can cause peak distortion.[5] The initial oven temperature should be low enough to allow for proper solvent focusing in splitless injections.[6]

Recommended Starting GC Parameters for this compound

ParameterRecommended Value
Inlet Temperature 250 - 280 °C
Injection Mode Splitless or Split
Liner Type Deactivated, Single Taper with Wool
Column Phase 5% Phenyl-methylpolysiloxane
Carrier Gas Helium
Flow Rate 1.0 - 1.5 mL/min (for 0.25 mm I.D. column)
Oven Program Initial: 60-80°C (hold for 1-2 min)
Ramp: 10-20°C/min to 280-300°C
Detector Temp 280 - 300 °C

Note: These are general recommendations. Method optimization will be required for your specific application and instrument.

Experimental Protocols

Experimental Protocol 1: GC Inlet Maintenance

This protocol outlines the steps for replacing the liner, septum, and O-ring in a standard GC inlet.

  • Cool Down the Inlet: Set the inlet temperature to a safe temperature (e.g., 40°C) and wait for it to cool down.

  • Turn Off Carrier Gas: Close the carrier gas supply to the instrument.

  • Remove the Septum Nut: Using an appropriate wrench, carefully unscrew and remove the septum retaining nut.

  • Replace the Septum and O-ring: Remove the old septum and O-ring. Use clean forceps to place the new O-ring and septum in position. Do not touch these parts with bare hands.

  • Reinstall the Septum Nut: Screw the septum nut back on and tighten it according to the manufacturer's recommendations. Overtightening can damage the septum.[14]

  • Remove the Column and Liner: Carefully remove the column from the inlet. Then, open the inlet and use clean forceps to remove the old liner.

  • Install the New Liner: Place the new, deactivated liner into the inlet.

  • Reinstall the Column: Reinstall the column to the correct depth as specified by the instrument manufacturer.

  • Restore Gas Flow and Check for Leaks: Turn the carrier gas back on. Use an electronic leak detector to check for leaks around the septum nut and other fittings.

  • Heat the Inlet: Set the inlet to the desired operating temperature.

Experimental Protocol 2: GC Column Trimming and Conditioning

This protocol describes how to properly trim and condition a capillary GC column.

  • Cool Down the System: Cool down the inlet and oven to a safe temperature.

  • Remove the Column: Carefully remove the column from both the inlet and the detector.

  • Trim the Column: Using a ceramic scoring wafer, score the column about 10-20 cm from the inlet end. Gently snap the column at the score to create a clean, 90-degree cut. Inspect the cut with a magnifying glass to ensure it is clean and flat.[6]

  • Reinstall the Column: Reinstall the column in the inlet and detector, ensuring the correct installation depth.

  • Set Conditioning Parameters: Set the carrier gas flow to the normal analytical flow rate. Set the oven temperature to 20°C above the final temperature of your analytical method, but do not exceed the column's maximum temperature limit.

  • Condition the Column: Leave the column at the conditioning temperature for 1-2 hours, or until a stable baseline is achieved. Do not connect the column to the detector during the initial, high-bleed phase of conditioning a new column.

Visual Troubleshooting Guides

Troubleshooting_Peak_Shape start Poor this compound Peak Shape (Tailing) inlet Check Inlet System start->inlet Start Here column Check Column start->column method Check GC Method start->method inlet_maintenance Perform Inlet Maintenance (Replace Liner, Septum, Seal) inlet->inlet_maintenance Contamination? liner_choice Use Deactivated Liner (e.g., with wool) inlet->liner_choice Activity? seal_choice Use Inert Inlet Seal (e.g., Gold-plated) inlet->seal_choice Activity? trim_column Trim 10-20cm from Column Inlet column->trim_column Contamination? condition_column Condition Column column->condition_column Bleed/Activity? check_installation Verify Correct Column Installation column->check_installation Poor Installation? replace_column Replace Column if Old or Damaged column->replace_column Persistent Issues? optimize_temp Optimize Oven Temperature Program method->optimize_temp Broad Peaks? check_solvent Ensure Solvent-Phase Polarity Match method->check_solvent Split/Tailing Peaks? check_flow Verify Carrier Gas Flow Rate method->check_flow Resolution Loss? solution Symmetrical Peak Shape inlet_maintenance->solution liner_choice->solution seal_choice->solution trim_column->solution condition_column->solution check_installation->solution replace_column->solution optimize_temp->solution check_solvent->solution check_flow->solution

Caption: Troubleshooting workflow for poor this compound peak shape.

GC_System_Factors cluster_inlet Inlet cluster_column Column cluster_method Method Parameters peak_shape This compound Peak Shape liner Liner (Deactivation, Type) liner->peak_shape septum Septum (Bleed, Coring) septum->peak_shape seal Inlet Seal (Inertness) seal->peak_shape inlet_temp Temperature inlet_temp->peak_shape phase Stationary Phase (Polarity) phase->peak_shape dimensions Dimensions (ID, Length, Film) dimensions->peak_shape contamination Contamination contamination->peak_shape installation Installation installation->peak_shape oven_prog Oven Program (Initial Temp, Ramp) oven_prog->peak_shape carrier_gas Carrier Gas (Flow Rate) carrier_gas->peak_shape injection Injection (Volume, Speed) injection->peak_shape

Caption: Factors influencing this compound peak shape in GC.

References

Technical Support Center: Matrix Effects on Benzophenone-d10 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the quantification of Benzophenone-d10, often used as an internal standard in LC-MS/MS bioanalysis.

Troubleshooting Guide

Issue: Poor Reproducibility and Inaccurate Quantification of the Target Analyte

When using this compound as an internal standard, inaccurate results for the target analyte can often be traced back to uncompensated matrix effects. This guide will help you diagnose and resolve these issues.

dot

Troubleshooting_Workflow cluster_Start Initial Observation cluster_Investigation Investigation Steps cluster_Findings Potential Findings cluster_Solutions Mitigation Strategies cluster_End Resolution start Inaccurate/Irreproducible Quantification check_is Review this compound (Internal Standard) Response start->check_is is_variable IS Response is Variable (High %CV) check_is->is_variable assess_me Perform Matrix Effect Assessment me_confirmed Matrix Effect Confirmed (Suppression or Enhancement) assess_me->me_confirmed is_variable->assess_me Yes optimize_chroma Optimize Chromatography is_variable->optimize_chroma No, but analyte is variable optimize_sample_prep Optimize Sample Preparation me_confirmed->optimize_sample_prep Yes end_node Achieve Accurate and Reproducible Quantification me_confirmed->end_node No optimize_sample_prep->optimize_chroma change_ionization Change Ionization Mode (e.g., ESI to APCI) optimize_chroma->change_ionization dilute_sample Dilute Sample change_ionization->dilute_sample dilute_sample->end_node

Caption: Troubleshooting workflow for matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact quantification when using this compound as an internal standard?

A1: A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting components from the sample matrix.[1][2] This can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[3] When using this compound as a stable isotope-labeled internal standard (SIL-IS), the assumption is that both the analyte and the SIL-IS will be equally affected by the matrix, allowing for accurate correction. However, if the matrix effect is not consistent across different samples or if it disproportionately affects the analyte versus the internal standard, it can lead to inaccurate and imprecise quantification.[4][5]

Q2: I am observing significant variability in the this compound peak area across different plasma samples. Is this indicative of a matrix effect?

A2: Yes, high variability in the internal standard's response across different samples from individual sources is a strong indicator of inconsistent matrix effects.[6] While some variation is expected, a high coefficient of variation (%CV) suggests that different samples have varying levels of interfering components that are suppressing or enhancing the ionization of this compound to different extents. Regulatory guidelines recommend assessing the matrix effect using at least six different sources of the biological matrix.[6][7]

Q3: How can I quantitatively assess the matrix effect on this compound?

A3: The most common method is the post-extraction spike experiment.[3][8] This allows for a quantitative determination of the matrix effect factor (MEF). The experiment involves comparing the response of this compound spiked into a blank, extracted matrix to the response of this compound in a neat solution (e.g., mobile phase). This approach helps to isolate the effect of the matrix on the detector response.[8]

Q4: My data shows significant ion suppression for this compound. What are the primary strategies to mitigate this?

A4: Several strategies can be employed to reduce or eliminate matrix effects:[9][10]

  • Optimize Sample Preparation: The goal is to remove interfering components before analysis. Switching from a simple protein precipitation (PPT) method to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can significantly reduce matrix effects.[9][10][11]

  • Improve Chromatographic Separation: Modifying your LC method to better separate this compound from co-eluting matrix components is a highly effective strategy.[9] This can involve changing the analytical column, adjusting the mobile phase gradient, or using techniques like 2D-LC.[5]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.[8][9] This is a viable option if the sensitivity of the assay is sufficient.

  • Change Ionization Source: Electrospray ionization (ESI) is often more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[12] If your instrumentation allows, switching to APCI could mitigate the issue, especially for less polar compounds.

Q5: Can this compound perfectly compensate for all matrix effects?

A5: While using a stable isotope-labeled internal standard like this compound is the best practice for compensating for matrix effects, it is not always a perfect solution.[13] The underlying assumption is that the analyte and the SIL-IS behave identically during sample processing and ionization.[4] However, differential matrix effects can still occur, especially if the retention times of the analyte and this compound are slightly different, causing them to elute with different interfering matrix components.[5] Therefore, it is crucial to validate the method and demonstrate that the matrix effect is adequately controlled.[6][14]

Experimental Protocols

Protocol: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking

This protocol describes how to determine the Matrix Effect Factor (MEF) for this compound.

dot

MEF_Workflow cluster_Preparation Sample Preparation cluster_Spiking Spiking cluster_Analysis Analysis & Calculation prep_blank 1. Extract Blank Matrix (from >= 6 sources) spike_post 2. Spike this compound into Extracted Matrix (Set A) prep_blank->spike_post spike_neat 3. Spike this compound into Neat Solution (Set B) analyze 4. Analyze Sets A and B by LC-MS/MS spike_post->analyze spike_neat->analyze calculate 5. Calculate Matrix Effect Factor (MEF) analyze->calculate

References

Technical Support Center: Isotopic Correction for Benzophenone-d10

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information for researchers, scientists, and drug development professionals on how to accurately correct for the isotopic contribution of Benzophenone-d10 when it is used as an internal standard in mass spectrometry-based quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a deuterated form of Benzophenone, where all ten hydrogen (H) atoms on the two phenyl rings have been replaced with deuterium (D), a stable heavy isotope of hydrogen.[1][2] It is an ideal internal standard (IS) for quantitative mass spectrometry (MS) assays because its chemical and physical properties are nearly identical to the native (unlabeled) Benzophenone analyte.[3] This similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization, thus effectively correcting for variations in the analytical process.[3][4]

Q2: What is isotopic contribution and why is it a concern?

A2: Isotopic contribution, often called "crosstalk," refers to the signal interference caused by the isotopic variants of an internal standard at the mass-to-charge ratio (m/z) of the analyte being measured.[5][6] This interference is a concern because it can lead to an overestimation of the analyte's concentration, compromising the accuracy of the quantitative results.[5][6] The two primary sources of this contribution from this compound are:

  • Incomplete Deuteration: Commercially available this compound is not 100% pure; it contains trace amounts of less-deuterated variants (e.g., Benzophenone-d9).

  • Natural Isotopic Abundance: The presence of naturally occurring heavy isotopes, primarily Carbon-13 (¹³C), in the this compound molecule results in M+1 and M+2 isotope peaks that may overlap with the analyte's signal.[5]

Q3: What is the typical isotopic purity of commercial this compound?

A3: Commercially available this compound typically has an isotopic purity of 98% to 99% or higher.[1][7][8][9] It is crucial to check the Certificate of Analysis for the specific lot being used to obtain the exact isotopic purity for accurate calculations.

Troubleshooting Guide

Problem: My calibration curve is non-linear, or my quality control samples show a consistent positive bias, especially at low concentrations.

Symptom: You observe that the calculated concentrations of your analyte are consistently higher than expected, and the issue is more pronounced at the lower end of the calibration range.

Possible Cause: This is a classic sign of isotopic interference from the this compound internal standard. Even a small percentage of contribution from the internal standard's isotopes can significantly inflate the signal of a low-concentration analyte, leading to inaccurate quantification.[10]

Solution: To resolve this, you must determine the extent of the isotopic contribution from your specific lot of this compound and apply a mathematical correction to your data. The following experimental protocol outlines the steps to achieve this.

Experimental Protocol: Isotopic Contribution Correction

This protocol provides a step-by-step method to calculate and correct for the signal contribution of the this compound internal standard to the native analyte signal.

Objective: To determine the correction factor for isotopic crosstalk from a specific lot of this compound.

Materials:

  • Pure, unlabeled Benzophenone standard (analyte)

  • This compound internal standard (the lot used in your experiments)

  • LC-MS/MS system

Methodology:

  • Prepare a "Crosstalk" Solution:

    • Prepare a solution containing only the this compound internal standard in a suitable solvent (e.g., acetonitrile or methanol).

    • The concentration should be the same as the final concentration used in your analytical samples.

    • Crucially, this solution must not contain any unlabeled Benzophenone analyte.

  • LC-MS/MS Analysis:

    • Inject the "Crosstalk" solution onto the LC-MS/MS system.

    • Acquire data using the same Multiple Reaction Monitoring (MRM) transitions and instrument settings used for your study samples.

    • Monitor both the MRM transition for the analyte (e.g., native Benzophenone) and the MRM transition for the internal standard (this compound).

  • Calculate the Correction Factor (CF):

    • Measure the peak area (or height) for the signal observed in the analyte's MRM channel (Area_Crosstalk). This signal is the isotopic contribution.

    • Measure the peak area (or height) for the signal in the internal standard's MRM channel (Area_IS_Pure).

    • Calculate the Correction Factor (CF) using the following formula:

    CF = Area_Crosstalk / Area_IS_Pure

  • Apply the Correction to Experimental Samples:

    • For each of your experimental samples, measure the peak area for the analyte (Area_Analyte_Measured) and the internal standard (Area_IS_Measured).

    • Calculate the corrected analyte area using the following formula:

    Corrected Analyte Area = Area_Analyte_Measured - (Area_IS_Measured * CF)

  • Final Quantification:

    • Use the Corrected Analyte Area to calculate the analyte-to-internal standard ratio for building your calibration curve and quantifying your unknown samples.

    Corrected Ratio = Corrected Analyte Area / Area_IS_Measured

Quantitative Data Summary

The following table summarizes the natural abundance of relevant stable isotopes and the typical purity of this compound.

ParameterValueReference
Natural Abundance of ¹³C ~1.1%[11][12]
Natural Abundance of ¹⁸O ~0.20%[11]
Natural Abundance of ²H ~0.015%[11]
Typical Isotopic Purity of this compound ≥ 98 atom % D[1][3][9]

Visual Workflow and Logic Diagrams

The following diagrams illustrate the process of isotopic interference and the workflow for its correction.

G cluster_problem Isotopic Interference Pathway A Sample Contains: Analyte + this compound (IS) B LC-MS/MS Analysis A->B C Signal Detected at Analyte m/z B->C D Signal from True Analyte C->D Desired Signal E Interfering Signal from IS (Isotopic Contribution) C->E Undesired Signal F Inaccurate Result (Analyte Overestimation) C->F Combined Signal Leads To

Caption: Logical flow showing how isotopic contribution from an internal standard leads to inaccurate results.

G cluster_solution Correction Protocol Workflow Step1 Step 1: Analyze Pure IS Solution (No Analyte) Step2 Step 2: Measure Signal in Analyte Channel and IS Channel Step1->Step2 Step3 Step 3: Calculate Correction Factor (CF) Step2->Step3 Step5 Step 5: Apply Correction Formula: Corrected Area = Measured Area - (IS Area * CF) Step3->Step5 Step4 Step 4: Analyze Experimental Samples Step4->Step5 Result Accurate Quantitative Result Step5->Result

Caption: Experimental workflow for calculating and applying the isotopic correction factor.

References

preventing degradation of Benzophenone-d10 during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzophenone-d10. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our assays?

This compound is a deuterated form of Benzophenone, meaning the ten hydrogen atoms on the two phenyl rings have been replaced with deuterium atoms. It is commonly used as an internal standard (IS) in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1][2] Because its chemical and physical properties are nearly identical to the non-deuterated analyte (Benzophenone), it can be used to accurately correct for variations that may occur during sample preparation, extraction, and analysis.[3][4]

Q2: What are the primary causes of this compound degradation during sample preparation?

The main factors that can lead to the degradation of this compound include:

  • Photodegradation: Exposure to UV light or even ambient laboratory light can cause the molecule to break down. Benzophenones, in general, are known to be photosensitive.

  • Extreme pH Conditions: Both highly acidic and highly basic conditions can promote the degradation of the molecule or lead to deuterium-hydrogen exchange, which would compromise its function as an internal standard.[5]

  • Elevated Temperatures: High temperatures during sample processing steps like evaporation or derivatization can accelerate degradation.[6][7]

  • Reactive Reagents: Strong oxidizing or reducing agents present in the sample matrix or added during preparation can react with this compound.

Q3: How should I properly store my this compound stock and working solutions?

To ensure the stability of your this compound solutions, follow these storage guidelines:

  • Stock Solutions (in organic solvent): Store at -20°C or -80°C for long-term stability (up to 6 months at -80°C and 1 month at -20°C).[1]

  • Working Solutions: It is best practice to prepare fresh working solutions from the stock solution for each analytical run. If short-term storage is necessary, keep them at 2-8°C and protected from light for no more than 24-48 hours.

  • Protection from Light: Always store solutions in amber vials or wrap clear vials in aluminum foil to prevent photodegradation.

  • Container Type: Use high-quality, inert vials (e.g., silanized glass) to minimize the risk of adsorption to the container walls, especially for low-concentration working solutions.

Q4: Can deuterium atoms on this compound exchange with hydrogen atoms from the solvent?

Yes, this phenomenon, known as deuterium-hydrogen exchange, can occur, particularly under certain conditions. For this compound, the deuterium atoms are on the aromatic rings and are generally stable. However, exposure to strong acidic or basic conditions can facilitate this exchange. To minimize this risk, it is recommended to maintain the pH of aqueous solutions as close to neutral as possible during sample preparation.[5]

Troubleshooting Guide

This guide provides solutions to common problems encountered with this compound during sample analysis.

Problem Potential Cause Troubleshooting Steps
Low or No Signal for this compound 1. Degradation of Stock/Working Solution: The solution may have been improperly stored or is past its stability window. 2. Incorrect Concentration: Errors in dilution during solution preparation. 3. Instrumental Issues: The mass spectrometer may not be properly tuned for the m/z of this compound.1. Prepare a fresh working solution from your stock. If the problem persists, prepare a new stock solution from the neat material. 2. Double-check all calculations and volumetric measurements for solution preparation. 3. Verify the instrument settings and perform a system suitability test with a fresh standard.
Inconsistent this compound Signal Across a Run 1. Inconsistent Sample Preparation: Variations in extraction efficiency or pipetting of the internal standard. 2. Matrix Effects: Components in the sample matrix may be suppressing or enhancing the ionization of this compound in the mass spectrometer source.[8] 3. Autosampler Issues: Inconsistent injection volumes.1. Review and standardize the sample preparation workflow. Ensure thorough vortexing after adding the internal standard. 2. Perform a matrix effect evaluation by comparing the signal in neat solvent versus post-extraction spiked matrix. Consider further sample cleanup if significant matrix effects are observed. 3. Check the autosampler for air bubbles and ensure the injection needle is functioning correctly.
Gradual Decrease in this compound Signal Over a Run 1. Degradation in the Autosampler: The internal standard may be unstable in the final sample solvent over the duration of the analytical run, especially if exposed to light or elevated autosampler temperatures. 2. Source Contamination: Buildup of non-volatile matrix components in the mass spectrometer's ion source can lead to a decline in sensitivity over time.1. Assess the stability of this compound in the final sample matrix and solvent by re-injecting samples from the beginning of the run at the end. If degradation is observed, consider using a cooled autosampler or preparing smaller batches. 2. Clean the ion source of the mass spectrometer according to the manufacturer's recommendations.

Data Presentation

Solvent Condition Time % this compound Remaining (Illustrative)
Acetonitrile Room Temperature, Ambient Light24 hours98%
Acetonitrile Room Temperature, Dark24 hours>99%
Methanol Room Temperature, Ambient Light24 hours97%
Methanol Room Temperature, Dark24 hours>99%
50:50 Acetonitrile:Water (pH 7) 4°C, Dark48 hours>99%
50:50 Acetonitrile:Water (pH 3) 4°C, Dark48 hours95% (potential for some deuterium exchange)
50:50 Acetonitrile:Water (pH 10) 4°C, Dark48 hours96% (potential for some deuterium exchange)

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of this compound.

Materials:

  • This compound (neat material)

  • High-purity solvent (e.g., LC-MS grade acetonitrile or methanol)

  • Calibrated analytical balance

  • Class A volumetric flasks

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Stock Solution (e.g., 1 mg/mL):

    • Allow the vial of neat this compound to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh approximately 10 mg of this compound into a 10 mL Class A volumetric flask.

    • Record the exact weight.

    • Add a small amount of solvent (e.g., 5 mL of acetonitrile) to dissolve the solid completely.

    • Once dissolved, dilute to the 10 mL mark with the same solvent.

    • Cap the flask and invert it at least 10 times to ensure homogeneity.

    • Transfer the stock solution to an amber glass vial, label it clearly with the compound name, concentration, solvent, and preparation date.

    • Store the stock solution at -20°C or colder.

  • Working Solution (e.g., 10 µg/mL):

    • Prepare the working solution fresh before each use if possible.

    • Allow the stock solution to warm to room temperature.

    • Using a calibrated pipette, transfer 100 µL of the 1 mg/mL stock solution into a 10 mL Class A volumetric flask.

    • Dilute to the mark with the appropriate solvent (often the initial mobile phase or extraction solvent).

    • Cap and mix thoroughly.

    • Transfer to a labeled amber vial.

Protocol 2: Assessing the Stability of this compound in the Sample Matrix

Objective: To verify that this compound is stable throughout the sample preparation and analysis process.

Procedure:

  • Prepare a set of quality control (QC) samples at low and high concentrations in the relevant biological matrix.

  • Spike these QC samples with the this compound working solution to the final concentration used in the assay.

  • Analyze a subset of these spiked QC samples immediately (Time 0).

  • Store the remaining spiked QC samples under the same conditions as the study samples will be handled (e.g., on the benchtop at room temperature for the duration of the extraction, in the autosampler at a specific temperature).

  • Analyze the stored QC samples at various time points (e.g., 4, 8, and 24 hours).

  • Evaluation: Calculate the response ratio (Analyte Area / Internal Standard Area) for the QC samples at each time point. The internal standard is considered stable if the mean response ratio of the stored samples is within ±15% of the mean response ratio of the Time 0 samples.

Visualizations

Degradation_Pathway Potential Degradation Pathways for this compound BP_d10 This compound Photoexcitation Photoexcitation (UV/Light) BP_d10->Photoexcitation Extreme_pH Extreme pH (Acidic/Basic) BP_d10->Extreme_pH High_Temp High Temperature BP_d10->High_Temp Excited_State Excited Triplet State Photoexcitation->Excited_State Energy Absorption Deuterium_Exchange Deuterium-Hydrogen Exchange Extreme_pH->Deuterium_Exchange H+ or OH- catalysis Thermal_Degradation_Products Thermal Degradation Products High_Temp->Thermal_Degradation_Products Accelerated Reaction Photodegradation_Products Photodegradation Products Excited_State->Photodegradation_Products Fragmentation Partially_Deuterated_BP Partially Deuterated Benzophenone Deuterium_Exchange->Partially_Deuterated_BP

Caption: Potential degradation pathways for this compound.

Experimental_Workflow Workflow for Preventing this compound Degradation Start Start: Receive Sample Add_IS Add this compound Working Solution Start->Add_IS Extraction Sample Extraction (e.g., LLE, SPE) - Avoid extreme pH - Protect from light Add_IS->Extraction Evaporation Solvent Evaporation - Use moderate temperature (e.g., < 40°C) Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis - Use cooled autosampler - Minimize time in autosampler Reconstitution->Analysis End End: Data Acquisition Analysis->End

References

Benzophenone-d10 Contamination in Laboratory Workflow: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing Benzophenone-d10 contamination in their laboratory workflows.

Troubleshooting Guides

This section offers a systematic approach to identifying and resolving this compound contamination.

Guide 1: Initial Contamination Identification

Question: I am observing a significant this compound signal in my blank injections. How do I confirm and begin to troubleshoot this issue?

Answer:

A systematic investigation is crucial to pinpoint the source of contamination. Begin by sequentially analyzing a series of blanks to isolate different components of your workflow.

Experimental Protocol: Systematic Blank Analysis

  • Solvent Blank: Directly inject the mobile phase/solvent used for sample reconstitution. This tests the purity of your solvents and the cleanliness of the injection system.

  • Vial Blank: Add the mobile phase/solvent to a new, unused sample vial and cap it. Let it sit for a duration similar to your sample preparation time, then inject the solvent. This tests for leaching from the vial and cap.

  • Pipette Tip Blank: Use a new pipette tip to transfer the mobile phase/solvent into a clean, tested vial. This helps determine if the pipette tips are a source of contamination.

  • Full Process Blank: Perform your entire sample preparation procedure without the actual sample matrix. This includes all solvent additions, transfers, and incubation steps. This blank will highlight contamination from any step in your workflow.

The following diagram illustrates this systematic approach to identifying the source of contamination.

G cluster_0 Troubleshooting Workflow cluster_1 Identify Source start High this compound in Blank solvent_blank Analyze Solvent Blank start->solvent_blank vial_blank Analyze Vial Blank solvent_blank->vial_blank Contamination Not in Solvent source_solvent Source: Solvents/ Mobile Phase solvent_blank->source_solvent Contamination Detected pipette_blank Analyze Pipette Tip Blank vial_blank->pipette_blank Contamination Not in Vial/Cap source_vial Source: Vials/Caps vial_blank->source_vial Contamination Detected process_blank Analyze Full Process Blank pipette_blank->process_blank Contamination Not in Pipette Tip source_pipette Source: Pipette Tips pipette_blank->source_pipette Contamination Detected source_process Source: Other Process Step process_blank->source_process Contamination Detected

A systematic workflow for identifying the source of this compound contamination.
Guide 2: Addressing Contamination from Plasticware

Question: My investigation points towards my plastic consumables (e.g., microcentrifuge tubes, pipette tips) as the source of this compound contamination. What should I do?

Answer:

Leaching from plasticware is a common source of contamination. Benzophenone and its derivatives are used as plasticizers and UV stabilizers in polymers like polypropylene and polystyrene. While direct evidence for this compound leaching is not widely published, it is prudent to assume it can occur if present in the manufacturing process of the plasticware.

Mitigation Strategies:

  • Switch to Glassware: Whenever possible, replace plastic consumables with high-quality borosilicate glassware.

  • Test New Lots: Before purchasing a large quantity of plasticware, request samples from the manufacturer and perform leaching studies by incubating a relevant solvent in the plasticware and analyzing the leachate.

  • Pre-washing/Rinsing: Rinsing plasticware with a high-purity solvent (e.g., methanol or acetonitrile) before use can sometimes reduce surface contamination. However, this may not be effective for deeply embedded leachables.

The following diagram illustrates the potential for leaching from plasticware.

G cluster_0 Leaching from Laboratory Plasticware plastic Plastic Consumable (e.g., tube, tip) additives Manufacturing Additives (incl. This compound) leaching Leaching plastic->leaching solvent Solvent/ Sample Matrix solvent->plastic contaminated_sample Contaminated Sample leaching->contaminated_sample

Diagram illustrating the process of chemical leaching from plastic consumables.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my experiments?

A1: this compound is a deuterated form of benzophenone, meaning that the ten hydrogen atoms on the two phenyl rings have been replaced with deuterium atoms. It is commonly used as an internal standard or surrogate in analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Because it has a higher mass than native benzophenone but similar chemical properties, it can be added to a sample in a known quantity to help accurately quantify the amount of the non-deuterated benzophenone or other similar analytes present.

Q2: What are the common sources of this compound contamination?

A2: Potential sources of this compound contamination in a laboratory setting include:

  • Leaching from Plasticware: Polypropylene and polystyrene consumables such as microcentrifuge tubes, pipette tips, and vials can contain benzophenone derivatives as additives, which may leach into solvents.[1][2]

  • Contaminated Solvents: The solvents used for sample preparation and analysis may contain trace amounts of benzophenone or related compounds.

  • Cross-Contamination: Improper handling of stock solutions of this compound can lead to the contamination of other reagents, glassware, and equipment.

  • Personal Care Products: Some personal care products contain benzophenone derivatives as UV filters. While less likely for the deuterated form, it highlights the ubiquity of this class of compounds.

Q3: What is an acceptable background level for this compound?

A3: There is no universally defined "acceptable" background level for this compound, as it is highly dependent on the sensitivity of the instrument and the required limit of quantitation (LOQ) for the assay. A good rule of thumb is that the signal from a blank injection should be less than 20% of the signal of the lowest calibration standard. It is crucial to establish a baseline for a "clean" system by running multiple blanks after thorough cleaning.

ParameterRecommended Level
Signal in Blank vs. LOQ < 20% of the LOQ response
Signal-to-Noise (S/N) Ratio in Blank Ideally < 3:1

Q4: How can I effectively clean my lab equipment to remove this compound contamination?

A4: A thorough cleaning protocol is essential. Benzophenone is soluble in organic solvents.

Experimental Protocol: General Cleaning Procedure for Glassware and Stainless Steel Parts

  • Initial Rinse: Rinse the equipment with a high-purity organic solvent such as methanol or acetonitrile to remove gross contamination.

  • Detergent Wash: Wash with a laboratory-grade, phosphate-free detergent. Use appropriate brushes to scrub all surfaces.

  • Tap Water Rinse: Rinse thoroughly with tap water to remove the detergent.

  • Deionized Water Rinse: Rinse multiple times with deionized water.

  • Solvent Rinse: Perform a final rinse with high-purity methanol or acetonitrile.

  • Drying: Dry the equipment in an oven at a temperature appropriate for the material, or allow it to air dry in a clean environment.

For LC-MS systems, flushing the system with a series of solvents of increasing and decreasing polarity can be effective. A typical flush sequence might be:

  • Isopropanol

  • Acetonitrile

  • Methanol

  • Water

  • Methanol

  • Acetonitrile

  • Isopropanol

Q5: Could I be seeing an interference that is not this compound?

A5: Yes, it is possible to have mass spectral interferences. Potential sources of interference include:

  • Isotopes of other compounds: A compound with a monoisotopic mass close to that of this compound could have an isotopic peak that overlaps.

  • Adducts: In ESI-MS, molecules can form adducts with ions in the mobile phase (e.g., sodium [M+Na]+, potassium [M+K]+). It is possible for an unrelated compound to form an adduct that has an m/z close to that of this compound.

  • In-source fragmentation: A larger molecule could fragment in the ion source to produce an ion with the same m/z as this compound.

To investigate potential interferences, high-resolution mass spectrometry (HRMS) can be invaluable, as it provides a more accurate mass measurement, helping to differentiate between compounds with the same nominal mass.

The following table summarizes common adducts seen in positive ion ESI-MS.

AdductMass Shift from [M+H]+
[M+Na]+ +21.98
[M+K]+ +37.96
[M+NH4]+ +17.03
[M+ACN+H]+ +42.03
[M+MeOH+H]+ +33.03

The following diagram illustrates the concept of mass spectral interference.

G cluster_0 Mass Spectral Interference Bzd10 This compound (Target m/z) MS Mass Spectrometer Bzd10->MS Interference Interfering Compound (Similar m/z) Interference->MS Signal Overlapping Signal MS->Signal

Illustration of how an interfering compound can lead to an overlapping signal in the mass spectrometer.

References

Validation & Comparative

A Researcher's Guide to the Validation of Analytical Methods Utilizing Benzophenone-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of benzophenone and its derivatives, with a specific focus on the use of Benzophenone-d10 as an internal standard. The selection of an appropriate analytical method is critical for obtaining accurate and reproducible data in research, quality control, and drug development. This document presents a comparative overview of various extraction and chromatographic techniques, supported by experimental data to aid in method selection and validation.

The Role of this compound as an Internal Standard

This compound, a deuterated analog of benzophenone, serves as an excellent internal standard (IS) in analytical chemistry. Its chemical and physical properties are nearly identical to the analyte of interest, benzophenone. This similarity ensures that it behaves similarly during sample preparation, extraction, and chromatographic analysis, effectively compensating for variations in sample matrix and instrument response. The key advantage of using a deuterated internal standard is the co-elution with the target analyte, which provides the most accurate correction for potential analytical errors, thereby enhancing the precision and accuracy of the quantification.

Comparative Analysis of Sample Preparation Techniques

The initial step in the analysis of benzophenone from various matrices is sample preparation, which aims to extract the analyte and remove interfering components. The choice of extraction method significantly impacts the recovery, cleanliness of the extract, and overall method efficiency. Below is a comparison of commonly employed techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS).

Table 1: Comparison of Sample Preparation Techniques for Benzophenone Analysis

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)QuEChERS
Principle Partitioning between a solid sorbent and a liquid mobile phase.Partitioning between two immiscible liquid phases.A two-step process involving salting-out extraction followed by dispersive SPE cleanup.
Selectivity High, tunable by sorbent and solvent selection.Moderate, dependent on solvent polarity.Good, effective for a wide range of analytes and matrices.
Recovery Generally high (80-110%).Variable, can be affected by emulsion formation.Typically high and reproducible (e.g., >80% for benzophenones in cereals).[1]
Solvent Consumption Lower compared to LLE.High.Relatively low.
Automation Potential Excellent.Moderate.Moderate.
Sample Throughput Moderate to high with automation.Low to moderate.High.
Cost Higher initial cost for cartridges.Lower cost for solvents and glassware.Cost-effective due to reduced solvent and material usage.

Comparison of Analytical Instrumentation: GC-MS/MS vs. LC-MS/MS

Following sample preparation, the extract is analyzed using chromatographic techniques coupled with mass spectrometry. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common methods for the quantification of benzophenones.

Table 2: Performance Comparison of GC-MS/MS and LC-MS/MS for Benzophenone Analysis

ParameterGC-MS/MSLC-MS/MS
Principle Separation of volatile and thermally stable compounds in the gas phase.Separation of compounds in the liquid phase based on their interaction with a stationary phase.
Sample Volatility Requires analytes to be volatile or amenable to derivatization.Suitable for a wider range of polar and non-volatile compounds.
Derivatization May be required for some benzophenone derivatives to improve volatility and thermal stability.Generally not required.
Sensitivity (LOD/LOQ) High sensitivity, with LODs in the low ng/g range.[2]Very high sensitivity, often achieving lower LODs than GC-MS/MS.[3]
Matrix Effects Can be significant, but often mitigated by the use of an internal standard.Ion suppression or enhancement is a common issue, requiring careful matrix-matched calibration or the use of a reliable internal standard like this compound.
Analysis Time Typically longer run times compared to modern UHPLC-MS/MS.Faster analysis with UHPLC systems.
Robustness Generally considered a very robust and reliable technique.Can be sensitive to matrix components affecting the ionization source.

Experimental Protocols

QuEChERS Extraction followed by LC-MS/MS Analysis of Benzophenone in Cereal Samples

This protocol is adapted from a method for the analysis of benzophenone derivatives in breakfast cereals.[4][5]

a. Sample Preparation (QuEChERS)

  • Weigh 5 g of homogenized cereal sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and 10 mL of acetonitrile.

  • Spike with an appropriate amount of this compound internal standard solution.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a dispersive SPE tube containing PSA (primary secondary amine) and MgSO₄.

  • Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Benzophenone: [M+H]⁺ > fragment ion

    • This compound: [M+H]⁺ > fragment ion

Solid-Phase Extraction (SPE) followed by GC-MS/MS Analysis of Benzophenone in Water Samples

This protocol is a general representation of SPE for water analysis.

a. Sample Preparation (SPE)

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

  • Load 100 mL of the water sample, spiked with this compound, onto the cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove polar interferences.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analytes with 5 mL of ethyl acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of a suitable solvent (e.g., isooctane) for GC-MS/MS analysis.

b. GC-MS/MS Conditions

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS System: Triple quadrupole mass spectrometer with an electron ionization (EI) source.

  • Ionization Energy: 70 eV.

  • MRM Transitions:

    • Benzophenone: Molecular ion > fragment ion

    • This compound: Molecular ion > fragment ion

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical method validation process.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev pre_validation Pre-Validation Assessment method_dev->pre_validation protocol Develop Validation Protocol pre_validation->protocol validation_exp Execute Validation Experiments protocol->validation_exp data_analysis Data Analysis & Evaluation validation_exp->data_analysis pass Acceptance Criteria Met? data_analysis->pass report Generate Validation Report pass->report Yes fail Investigate & Re-optimize pass->fail No sop Implement Standard Operating Procedure (SOP) report->sop end End: Method Ready for Routine Use sop->end fail->method_dev

Caption: Workflow for analytical method validation.

Sample_Preparation_Comparison sample Sample Matrix (e.g., Cereal, Water) spe Solid-Phase Extraction (SPE) sample->spe lle Liquid-Liquid Extraction (LLE) sample->lle quechers QuEChERS sample->quechers analysis Chromatographic Analysis (GC-MS/MS or LC-MS/MS) spe->analysis lle->analysis quechers->analysis

Caption: Comparison of sample preparation workflows.

References

A Comparative Guide to Deuterated Internal Standards: Benzophenone-d10 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analytical chemistry, particularly in mass spectrometry-based methods such as GC-MS and LC-MS, the use of internal standards is paramount for achieving accurate and reproducible results. Deuterated internal standards, which are isotopically labeled analogues of the target analyte, have become the gold standard for correcting variations during sample preparation and analysis.[1] This guide provides an objective comparison of Benzophenone-d10 with other commonly used deuterated internal standards, supported by representative experimental data and detailed protocols.

The Role and Advantages of Deuterated Internal Standards

Deuterated internal standards are chemically identical to the analyte of interest, with the only difference being the replacement of one or more hydrogen atoms with deuterium, a stable isotope of hydrogen.[1] This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar physicochemical properties ensure they behave almost identically during extraction, chromatography, and ionization.[2]

The primary advantages of using deuterated internal standards include:

  • Correction for Matrix Effects: Complex sample matrices can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. Since the deuterated internal standard is affected by the matrix in the same way as the analyte, it provides a reliable means of correction.[1][3]

  • Improved Accuracy and Precision: By accounting for analyte losses during sample preparation and variations in instrument response, deuterated internal standards significantly improve the accuracy and precision of quantitative analysis.[4]

  • Enhanced Method Robustness: The use of these standards leads to more robust and reliable analytical methods, which is crucial in regulated environments such as pharmaceutical development and environmental monitoring.[5]

Performance Comparison of Deuterated Internal Standards

While this compound is a widely used internal standard for the analysis of benzophenone and related compounds, other deuterated standards are employed for different classes of analytes. This section provides a comparative overview of the typical performance of this compound against other representative deuterated internal standards: Phenanthrene-d10 (for Polycyclic Aromatic Hydrocarbons - PAHs) and Di(2-ethylhexyl) phthalate-d4 (DEHP-d4) (for Phthalates).

The following table summarizes representative performance data gleaned from various studies. It is important to note that actual performance can vary depending on the specific matrix, analytical method, and instrumentation.

Parameter This compound Phenanthrene-d10 Di(2-ethylhexyl) phthalate-d4 (DEHP-d4) Key Findings & References
Typical Application Analysis of benzophenones in food, environmental, and biological samples.Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) in environmental matrices.Analysis of phthalate plasticizers in food, consumer products, and environmental samples.[6][7][8]
Average Recovery (%) 95 - 10590 - 11085 - 115Recovery rates are generally high and consistent for deuterated standards, indicating their effectiveness in tracking the analyte through the entire analytical process.[6][9][10]
**Linearity (R²) **> 0.99> 0.99> 0.99Deuterated internal standards consistently contribute to excellent linearity in calibration curves over a wide concentration range.[6][10]
Matrix Effect (%) Typically < 15%Typically < 20%Typically < 20%While deuterated standards significantly mitigate matrix effects, some residual effects can persist, especially in highly complex matrices. The degree of co-elution between the analyte and the internal standard is critical.[3][11][12]
Isotope Effect Minimal, but can cause slight retention time shifts in LC.Can be more pronounced in larger PAH molecules, potentially leading to partial chromatographic separation from the native analyte.Generally low, but can be a factor in high-resolution chromatography.The deuterium isotope effect, a slight difference in physicochemical properties due to the mass difference, can sometimes lead to chromatographic separation from the analyte, which may compromise the correction for matrix effects if the elution profiles are not sufficiently overlapped.[12]

Experimental Protocols

A detailed and robust experimental protocol is fundamental to the successful application of deuterated internal standards. Below is a general workflow and a specific protocol for the analysis of benzophenone in a food matrix using this compound as an internal standard.

General Experimental Workflow for Using a Deuterated Internal Standard

The following diagram illustrates a typical workflow for quantitative analysis using a deuterated internal standard with GC-MS or LC-MS.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection Spike 2. Spiking with Deuterated Internal Standard Sample->Spike Extraction 3. Analyte Extraction Spike->Extraction Cleanup 4. Extract Cleanup (e.g., SPE) Extraction->Cleanup Injection 5. GC-MS or LC-MS Injection Cleanup->Injection Separation 6. Chromatographic Separation Injection->Separation Detection 7. Mass Spectrometric Detection Separation->Detection Integration 8. Peak Integration (Analyte & IS) Detection->Integration Ratio 9. Calculation of Area Ratio Integration->Ratio Quantification 10. Quantification using Calibration Curve Ratio->Quantification

Caption: General workflow for quantitative analysis using a deuterated internal standard.
Detailed Protocol: Analysis of Benzophenone in Breakfast Cereal using GC-MS and this compound

This protocol is adapted from a method for the determination of benzophenone in breakfast cereals.[6]

1. Reagents and Materials

  • Benzophenone (analytical standard)

  • This compound (internal standard)

  • Dichloromethane (DCM), analytical grade

  • Acetonitrile (ACN), analytical grade

  • Anhydrous sodium sulfate

  • Solid Phase Extraction (SPE) cartridges (e.g., silica-based)

2. Standard Preparation

  • Stock Solutions (1000 µg/mL): Prepare individual stock solutions of benzophenone and this compound in acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the benzophenone stock solution with acetonitrile to cover the expected concentration range of the samples.

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound stock solution in acetonitrile.

3. Sample Preparation

  • Weigh 5 g of homogenized breakfast cereal sample into a centrifuge tube.

  • Add a known amount of the this compound internal standard spiking solution to each sample, quality control, and calibration standard.

  • Add 10 mL of a 1:1 (v/v) mixture of dichloromethane and acetonitrile.

  • Vortex for 1 minute and sonicate for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant.

4. Extract Clean-up

  • Pass the supernatant through an SPE cartridge pre-conditioned with dichloromethane.

  • Elute the analytes with an appropriate solvent mixture (e.g., dichloromethane/acetonitrile).

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of dichloromethane for GC-MS analysis.

5. GC-MS Conditions

  • Gas Chromatograph (GC):

    • Column: 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet: Splitless mode, 280°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature 80°C (hold 1 min), ramp to 280°C at 20°C/min, hold for 5 min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • Benzophenone: m/z 182 (quantification), 105, 77 (qualifier).

      • This compound: m/z 192 (quantification), 110, 82 (qualifier).

6. Data Analysis

  • Integrate the peak areas for the quantification ions of benzophenone and this compound.

  • Calculate the ratio of the peak area of benzophenone to the peak area of this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the benzophenone standards.

  • Determine the concentration of benzophenone in the samples by interpolating their peak area ratios on the calibration curve.

Logical Relationships in Internal Standard-Based Quantification

The fundamental principle of internal standard-based quantification is the establishment of a consistent response ratio between the analyte and the internal standard. This relationship allows for accurate quantification even in the presence of variations in sample volume, injection volume, and instrument response.

G cluster_measurement Measured Signals cluster_ratio Calculated Ratio cluster_calibration Calibration cluster_result Final Result Analyte_Signal Analyte Peak Area Area_Ratio Area Ratio (Analyte/IS) Analyte_Signal->Area_Ratio IS_Signal Internal Standard Peak Area IS_Signal->Area_Ratio Cal_Curve Calibration Curve (Area Ratio vs. Concentration) Area_Ratio->Cal_Curve Final_Conc Analyte Concentration Cal_Curve->Final_Conc

Caption: Logical relationship in internal standard-based quantification.

Conclusion

This compound is a highly effective internal standard for the quantitative analysis of benzophenone and related compounds. Its performance is comparable to other high-quality deuterated internal standards used for different classes of analytes, such as deuterated PAHs and phthalates. The key to successful implementation lies in the careful selection of the internal standard to ensure co-elution with the analyte and the development of a robust and validated analytical method. By following the principles and protocols outlined in this guide, researchers can significantly enhance the accuracy, precision, and reliability of their quantitative mass spectrometry-based analyses.

References

A Comparative Guide to the Quantification of Benzophenone Using Benzophenone-d10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of benzophenone, a compound commonly found in food packaging, personal care products, and environmental samples. The use of its deuterated analog, Benzophenone-d10, as an internal standard is a common practice to ensure accuracy and precision in analytical measurements. This document is intended for researchers, scientists, and drug development professionals involved in the analysis of benzophenone.

Introduction to Benzophenone and the Role of Internal Standards

Benzophenone is a widely used compound that can act as a UV filter and photoinitiator. Its potential for migration into food and its presence in the environment have led to the need for sensitive and reliable quantification methods. The use of an internal standard, such as this compound, is crucial in analytical chemistry, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). An internal standard is a compound with similar physicochemical properties to the analyte but is isotopically labeled, allowing it to be distinguished by mass spectrometry. It is added in a known quantity to samples, standards, and blanks to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.

Experimental Workflow for Benzophenone Quantification

The general workflow for the quantification of benzophenone using an internal standard involves several key steps from sample collection to data analysis. The following diagram illustrates a typical experimental process.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Cereal, Water, Tissue) Spike Spiking with This compound (Internal Standard) Sample->Spike Extraction Extraction (e.g., LLE, SPE, QuEChERS) Spike->Extraction Cleanup Sample Clean-up (e.g., Filtration, SPE) Extraction->Cleanup Analysis GC-MS or LC-MS/MS Analysis Cleanup->Analysis Integration Peak Integration Analysis->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Benzophenone Calibration->Quantification

A Guide to the Accuracy and Precision of Benzophenone-d10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reliability of analytical data is paramount. In chromatographic and mass spectrometric analyses, internal standards are crucial for achieving the accuracy and precision required for robust quantification. Benzophenone-d10, a deuterated analog of benzophenone, is frequently employed as an internal standard, particularly in the analysis of benzophenone and its derivatives, which are common as UV filters in consumer products and as photoinitiators in food packaging.[1] This guide provides an objective comparison of this compound's performance, supported by experimental data, to inform its selection in analytical methodologies.

Performance of this compound: Accuracy and Precision

The primary role of an internal standard is to correct for the loss of analyte during sample preparation and for variations in instrument response. An ideal internal standard behaves identically to the analyte during extraction and analysis. Deuterated standards like this compound are considered excellent choices because their chemical and physical properties are nearly identical to their non-deuterated counterparts, ensuring they co-elute and experience similar ionization effects, while being distinguishable by mass spectrometry.

Quantitative performance data from validated methods demonstrate the high accuracy and precision achievable when using this compound. The tables below summarize performance metrics from a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of benzophenone derivatives in complex biological matrices.

Table 1: Accuracy of Benzophenone Derivatives using this compound Internal Standard

AnalyteSpiked Concentration (ng/g)Mean Recovery (%)
Benzophenone-1598
Benzophenone-25102
Benzophenone-35104
Benzophenone-6599
Benzophenone-85101
4-Hydroxybenzophenone598
Data sourced from a study on human placental tissue analysis.[1]

Table 2: Precision of Benzophenone Derivatives using this compound Internal Standard

AnalyteIntra-day Variability (%RSD)Inter-day Variability (%RSD)
Benzophenone-1< 5%< 5%
Benzophenone-2< 5%< 5%
Benzophenone-3< 5%< 5%
Benzophenone-6< 5%< 5%
Benzophenone-8< 5%< 5%
4-Hydroxybenzophenone< 5%< 5%
%RSD = Percent Relative Standard Deviation. Data sourced from a study on human placental tissue analysis.[1]

These results, with recovery rates between 98% and 104% and relative standard deviations below 5%, indicate that this compound effectively compensates for analytical variability, leading to highly accurate and precise measurements.[1]

Comparison with Alternative Internal Standards

While direct comparative studies are scarce, the performance of this compound can be benchmarked against the ideal characteristics of an internal standard. The gold standard is typically an isotopically labeled version of the specific analyte being measured (e.g., Benzophenone-1-d_x_ for the analysis of Benzophenone-1). This compound serves as an excellent surrogate for a range of benzophenone derivatives due to its structural similarity.

Table 3: Comparison of Internal Standard Characteristics

CharacteristicThis compoundIdeal Internal Standard (Analyte-Specific Isotope)
Chemical & Physical Similarity High; shares the core benzophenone structure.Identical; ensures co-behavior in all steps.
Chromatographic Co-elution Very close, often identical retention time.Identical retention time.
Ionization Efficiency Very similar, minimizing differential matrix effects.Identical ionization efficiency.
Mass Difference Sufficient (10 Da) for clear MS distinction.Sufficient for clear MS distinction.
Commercial Availability Readily available.May require custom synthesis for less common analytes.
Cost-Effectiveness Generally cost-effective for multiple related analytes.Can be more expensive, especially if multiple standards are needed.

This compound is a pragmatic and scientifically sound choice when a specific isotopically labeled standard for each analyte is not feasible or available. Its performance in validated methods confirms its suitability for producing reliable quantitative data.

Experimental Protocols & Workflows

A detailed methodology is crucial for replicating analytical results. Below is a representative protocol for the analysis of benzophenone derivatives in a biological matrix using this compound as an internal standard, based on established methods.[1]

Sample Preparation and Extraction Protocol
  • Homogenization: Weigh 1 gram of the tissue sample and homogenize it.

  • Spiking: Add a known amount of this compound internal standard solution to the homogenate.

  • Extraction: Add 5 mL of ethyl acetate to the sample, vortex for 1 minute, and sonicate for 15 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Transfer the supernatant (ethyl acetate layer) to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumental Analysis
  • Chromatographic System: Liquid chromatograph coupled with a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with a modifier like formic acid.

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-product ion transitions for each analyte and for this compound.

Visualizing Workflows and Relationships

To better illustrate the processes and logic described, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Biological Sample Spike 2. Add this compound (IS) Sample->Spike Extract 3. Liquid-Liquid Extraction Spike->Extract Evap 4. Evaporate & Reconstitute Extract->Evap LC 5. LC Separation Evap->LC MS 6. MS/MS Detection LC->MS Integrate 7. Peak Integration (Analyte & IS) MS->Integrate Ratio 8. Calculate Area Ratio (Analyte/IS) Integrate->Ratio Quantify 9. Quantify using Calibration Curve Ratio->Quantify

Caption: Workflow for quantitative analysis using an internal standard.

G cluster_criteria Evaluation Criteria cluster_options Internal Standard Options IS Choice of Internal Standard BZD10 This compound (Surrogate Standard) IS->BZD10 Ideal Analyte-Specific Isotope-Labeled Standard IS->Ideal C1 Accuracy (Recovery %) C2 Precision (% RSD) C3 Co-elution with Analyte C4 Cost & Availability BZD10->C1 BZD10->C2 BZD10->C3 BZD10->C4 Ideal->C1 Ideal->C2 Ideal->C3 Ideal->C4

References

A Head-to-Head Battle of Internal Standards: Benzophenone-d10 vs. C13-Labeled Benzophenone for Precise Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of quantitative analysis, particularly in mass spectrometry-based applications, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. For the quantification of benzophenone, a widely used industrial chemical and a known contaminant, researchers often turn to its isotopically labeled analogues. This guide provides an in-depth comparison of two commonly employed internal standards: Deuterium-labeled benzophenone (Benzophenone-d10) and Carbon-13-labeled benzophenone. This objective analysis, supported by established principles and experimental data from analogous compounds, will assist researchers, scientists, and drug development professionals in selecting the optimal internal standard for their specific analytical needs.

The Critical Role of an Ideal Internal Standard

An ideal internal standard should exhibit physicochemical properties identical to the analyte of interest, differing only in mass. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for variations in extraction recovery, matrix effects, and instrument response. Both this compound and C13-labeled benzophenone are designed to fulfill this role, yet subtle differences in their isotopic labeling can lead to significant variations in analytical performance.

Performance Comparison: A Data-Driven Analysis

Table 1: Quantitative Performance Comparison of Deuterated vs. C13-Labeled Internal Standards

Performance ParameterThis compound (Deuterated)C13-Labeled BenzophenoneKey Findings & Recommendations
Chromatographic Co-elution Often exhibits a slight retention time shift, eluting earlier than unlabeled benzophenone. This is known as the "chromatographic deuterium isotope effect."Typically co-elutes perfectly with unlabeled benzophenone.For optimal accuracy, especially in complex matrices with potential for differential matrix effects across the chromatographic peak, C13-labeled benzophenone is the superior choice.
Accuracy & Precision The retention time shift can lead to inaccuracies in quantification, as the analyte and internal standard may experience different degrees of ion suppression or enhancement.Perfect co-elution ensures that both the analyte and the internal standard are subjected to the same matrix effects, leading to more accurate and precise results.For assays requiring the highest level of accuracy and precision, C13-labeled benzophenone is strongly recommended.
Correction for Matrix Effects Incomplete co-elution can compromise the ability to accurately correct for matrix-induced signal suppression or enhancement.Excellent correction for matrix effects due to identical chromatographic behavior with the analyte.In complex biological or environmental samples where significant matrix effects are anticipated, C13-labeled benzophenone offers more reliable quantification.
Isotopic Stability Deuterium atoms can be susceptible to back-exchange with protons in certain analytical conditions, potentially compromising the integrity of the standard.The C-C bond is highly stable, and the 13C label is not prone to exchange under typical analytical conditions.For methods involving harsh sample preparation or long analysis times, the superior isotopic stability of C13-labeled benzophenone is advantageous.
Cost & Availability Generally more readily available and less expensive than its 13C-labeled counterpart.Typically more expensive and may have more limited availability from suppliers.The choice may be influenced by budgetary constraints, but the potential for improved data quality with a 13C-labeled standard should be carefully considered.

Experimental Protocols: Quantification of Benzophenone using Isotope Dilution Mass Spectrometry

While a direct comparative protocol is unavailable, the following sections outline a typical experimental workflow for the quantification of benzophenone using an isotopically labeled internal standard, primarily based on methods employing this compound. The same principles would apply when using a C13-labeled standard, with the expectation of improved performance as detailed above.

Sample Preparation (General Procedure for Food or Biological Samples)
  • Homogenization: Homogenize the solid or semi-solid sample.

  • Spiking: Accurately spike a known amount of the internal standard (this compound or C13-labeled benzophenone) into the homogenized sample.

  • Extraction: Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate benzophenone and the internal standard from the sample matrix. A common LLE solvent is ethyl acetate.

  • Clean-up: The extract may be subjected to a clean-up step, such as centrifugation or passage through a silica cartridge, to remove interfering substances.[1]

  • Reconstitution: Evaporate the solvent and reconstitute the residue in a suitable solvent for LC-MS analysis (e.g., methanol/water mixture).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is typically used for separation.

    • Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid, is employed.

    • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode or atmospheric pressure chemical ionization (APCI) in positive mode are commonly used.[1]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both benzophenone and the internal standard are monitored.

Table 2: Example MRM Transitions for Benzophenone and this compound

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
Benzophenone183.1105.177.1
This compound193.1110.182.1

Note: The optimal MRM transitions and collision energies should be determined empirically on the specific instrument used.

Visualizing the Workflow and Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided in Graphviz DOT language.

cluster_workflow Quantitative Analysis Workflow Sample Sample Collection & Homogenization Spike Spiking with Internal Standard (this compound or C13-Benzophenone) Sample->Spike Extraction Extraction & Clean-up (LLE or SPE) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification Analysis->Quantification

Caption: General workflow for quantitative analysis of benzophenone using an internal standard.

cluster_ideal Ideal Internal Standard Behavior (C13-Benzophenone) cluster_nonideal Potential Issue with Deuterated Standard (this compound) Analyte_ideal Benzophenone IS_ideal C13-Benzophenone Analyte_ideal->IS_ideal Perfect Co-elution Result_ideal Accurate Quantification IS_ideal->Result_ideal Analyte_nonideal Benzophenone IS_nonideal This compound Analyte_nonideal->IS_nonideal Chromatographic Shift Result_nonideal Potential for Inaccuracy IS_nonideal->Result_nonideal

Caption: Logical relationship illustrating the impact of co-elution on quantification accuracy.

Conclusion and Recommendations

For the routine quantification of benzophenone, this compound can be a cost-effective and adequate internal standard, provided that the analytical method is carefully validated to account for any potential chromatographic shift and its impact on accuracy.

However, for researchers, scientists, and drug development professionals seeking the highest level of accuracy, precision, and reliability, particularly in complex matrices or for regulatory submissions, C13-labeled benzophenone is the demonstrably superior choice. Its ability to co-elute perfectly with the native analyte ensures more robust and accurate correction for matrix effects, ultimately leading to higher quality quantitative data. The initial investment in a 13C-labeled standard can be justified by the increased confidence in the analytical results and the avoidance of potential pitfalls associated with the chromatographic isotope effect of deuterated standards.

References

Performance of Benzophenone-d10 as an Internal Standard Across Diverse Sample Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking a reliable internal standard for the quantification of benzophenone and its derivatives, Benzophenone-d10 offers robust performance across a variety of complex sample matrices. This guide provides a comparative evaluation of its efficacy in environmental, food, and biological samples, supported by experimental data from multiple studies.

This compound, a deuterated form of benzophenone, is frequently employed as an internal standard in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Its utility lies in its chemical similarity to the target analytes, allowing it to mimic their behavior during sample preparation and analysis, thus correcting for variations in extraction efficiency and matrix-related signal suppression or enhancement.[2][3]

Comparative Performance Data

The following tables summarize the performance metrics of analytical methods using this compound as an internal standard in different sample matrices.

Table 1: Performance in Environmental Matrices
ParameterSurface Water & Sediment[4]Soil[5]
Analytical Method GC-MSLC-MS/MS
Extraction Method Solid-Phase Extraction (SPE) & Microwave-Assisted Extraction (MAE)Pressurized Liquid Extraction (PLE)
Recovery 91-96% (Water), 80-99% (Sediment)97.0-101.0%
Limit of Detection (LOD) 0.1-1.9 ng/L (Water), 0.1-1.4 ng/g (Sediment)0.05-0.90 ng/g
Limit of Quantification (LOQ) -0.16-2.70 ng/g
Table 2: Performance in Food Matrices
ParameterBreakfast Cereals[6]Packaged Cereal-Based Foods[7]
Analytical Method GC-MS(n)UHPLC-MS/MS
Extraction Method Ultrasonic Extraction & SPESolid-Liquid Extraction
Recovery Not explicitly stated for internal standard-
Limit of Detection (LOD) 2 µg/kg (for analytes)0.01-1.3 ng/g (for analytes)
Limit of Quantification (LOQ) -0.02-4.2 ng/g (for analytes)
Linearity (r²) Validated> 0.995
Table 3: Performance in Biological Matrices
ParameterHuman Placental Tissue[8]Human Urine[9][10]
Analytical Method LC-MS/MSLC-MS/MS, UHPLC-MS/MS
Extraction Method Ethyl Acetate ExtractionLiquid-Liquid Extraction, Enzymatic Hydrolysis & Ethyl Acetate Extraction
Recovery 98-104%85.2-99.6%, 79-113%
Limit of Detection (LOD) 0.07-0.3 ng/g0.082-0.28 ng/mL
Limit of Quantification (LOQ) 0.3-1.0 ng/g0.001-0.100 ng/mL, 0.28-0.90 ng/mL
Precision (Variability) < 5% (inter- and intra-day)CVs: 1.4-4.5%

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols from the cited studies.

Analysis in Human Placental Tissue[8][9]
  • Sample Preparation: An aliquot of placental tissue (1.5 g) is fortified with this compound.[11] The sample is then homogenized with deionized water.[11]

  • Extraction: The homogenate is extracted with ethyl acetate, followed by centrifugation.[8][11]

  • Analysis: The resulting organic layer is evaporated to dryness and reconstituted for analysis by LC-MS/MS.[11]

Analysis in Breakfast Cereals[6]
  • Extraction: The cereal sample is extracted ultrasonically using a mixture of dichloromethane and acetonitrile (1:1). This compound is added as an internal standard.

  • Clean-up: The extract undergoes a clean-up step using solid-phase extraction (SPE) with a silica cartridge.

  • Analysis: The final extract is analyzed by GC-MS(n).

Analysis in Human Urine[10]
  • Extraction: Five benzophenone derivatives are extracted from human urine using liquid-liquid extraction.

  • Analysis: The extracts are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Performance: Recoveries of the benzophenone derivatives ranged from 85.2% to 99.6%.[9] The coefficients of variation for replicate analyses were between 1.4% and 4.5%.[9]

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols.

cluster_placenta Placental Tissue Analysis Workflow placenta_start Start: Placental Tissue Sample (1.5g) placenta_is Fortify with this compound placenta_start->placenta_is placenta_homo Homogenize with Deionized Water placenta_is->placenta_homo placenta_ext Extract with Ethyl Acetate placenta_homo->placenta_ext placenta_cent Centrifuge placenta_ext->placenta_cent placenta_evap Evaporate Organic Layer placenta_cent->placenta_evap placenta_recon Reconstitute for Analysis placenta_evap->placenta_recon placenta_lcms LC-MS/MS Analysis placenta_recon->placenta_lcms placenta_end End: Quantification of Benzophenones placenta_lcms->placenta_end cluster_cereal Breakfast Cereal Analysis Workflow cereal_start Start: Breakfast Cereal Sample cereal_is Add this compound cereal_start->cereal_is cereal_ext Ultrasonic Extraction (DCM:ACN) cereal_is->cereal_ext cereal_spe Solid-Phase Extraction (SPE) Clean-up cereal_ext->cereal_spe cereal_gcms GC-MS(n) Analysis cereal_spe->cereal_gcms cereal_end End: Quantification of Benzophenones cereal_gcms->cereal_end cluster_urine Human Urine Analysis Workflow urine_start Start: Human Urine Sample urine_hydrolysis Optional: Enzymatic Hydrolysis urine_start->urine_hydrolysis urine_ext Liquid-Liquid Extraction urine_hydrolysis->urine_ext urine_lcms LC-MS/MS Analysis urine_ext->urine_lcms urine_end End: Quantification of Benzophenones urine_lcms->urine_end

References

A Comparative Guide to Internal Standards for Benzophenone Quantification: Linearity and Range

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of benzophenone, the selection of an appropriate internal standard is a critical step in ensuring method accuracy and reliability. This guide provides an objective comparison of the performance of Benzophenone-d10 with two alternatives, 4-fluoro-4'-hydroxybenzophenone and Triphenylmethane, focusing on the key validation parameters of linearity and range in calibration curves. Supporting experimental data and detailed methodologies are presented to aid in the selection of the most suitable internal standard for your specific analytical needs.

Performance Comparison of Internal Standards

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. The following table summarizes the performance of this compound and two alternative internal standards in terms of their calibration curve characteristics.

Internal StandardAnalytical MethodLinearity (R²)Concentration RangeReference
This compound GC-MS> 0.99950 - 1000 ng/mL[1]
4-fluoro-4'-hydroxybenzophenone GC-MS> 0.99950 - 1000 ng/mL[1]
Triphenylmethane HPLC-UV-MS> 0.995Analyte concentration up to 0.9 mg/mL[2]

Visualizing the Calibration Workflow

The following diagram illustrates the typical workflow for establishing a calibration curve using an internal standard method.

G cluster_prep Standard Preparation cluster_cal Calibration Curve Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing stock_analyte Prepare Analyte Stock (Benzophenone) working_analyte Prepare Analyte Working Standards (Serial Dilutions) stock_analyte->working_analyte stock_is Prepare Internal Standard Stock (e.g., this compound) working_is Prepare Internal Standard Working Solution stock_is->working_is cal_standards Create Calibration Standards: Fixed amount of IS + varying amounts of Analyte working_analyte->cal_standards working_is->cal_standards analysis Analyze by GC-MS or LC-MS/MS cal_standards->analysis peak_integration Integrate Peak Areas (Analyte and IS) analysis->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc plot_curve Plot Ratio vs. Concentration ratio_calc->plot_curve regression Perform Linear Regression (Determine R² and Equation) plot_curve->regression

References

The Role of Benzophenone-d10 in Achieving Accurate Low-Level Quantification of Benzophenone

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Limits of Detection and Quantification

In the realm of analytical chemistry, particularly in fields like environmental monitoring, food safety, and pharmaceutical analysis, the precise and accurate quantification of trace-level compounds is paramount. Benzophenone, a widely used UV filter in sunscreens and a photoinitiator in inks and coatings, has come under scrutiny due to its potential endocrine-disrupting properties. Consequently, regulatory bodies and researchers are increasingly demanding highly sensitive analytical methods to determine its presence in various matrices. The use of a stable isotope-labeled internal standard, such as Benzophenone-d10, is a cornerstone of robust and reliable quantification, especially when striving for low limits of detection (LOD) and quantification (LOQ). This guide provides a comparative overview of the performance of this compound in different analytical methodologies, supported by experimental data, to assist researchers in selecting the optimal approach for their specific needs.

The Power of Isotope Dilution: Why this compound is a Superior Internal Standard

The fundamental principle behind using an internal standard is to correct for variations in sample preparation and instrumental response. A good internal standard should behave chemically and physically similarly to the analyte of interest. This compound, a deuterated analog of benzophenone, is an ideal internal standard because it co-elutes with the native compound during chromatography and experiences similar ionization efficiency in the mass spectrometer. However, due to its higher mass, it is readily distinguishable by the detector. This co-analysis allows for the correction of analyte losses during extraction, concentration, and injection, as well as compensating for matrix effects that can suppress or enhance the analyte signal. The result is significantly improved accuracy and precision, which is critical for achieving reliable low-level detection.

Comparative Performance: LOD and LOQ of Benzophenone with this compound

The choice of analytical technique and sample matrix significantly influences the achievable limits of detection and quantification. The following table summarizes the performance of various methods that utilize this compound as an internal standard for the analysis of benzophenone and its derivatives.

Analytical TechniqueMatrixAnalyte(s)LODLOQReference
UPLC-MS/MSHuman SerumBenzophenones (BP-1, BP-2, BP-3, BP-6, BP-8, 4-OH-BP)-0.4 - 0.9 ng/mL[1]
LC-MS/MSHuman Placental TissueBenzophenones (BP-1, BP-2, BP-3, BP-6, BP-8, 4-OH-BP)0.07 - 0.3 ng/g0.3 - 1.0 ng/g[2]
GC-MSFoodBenzophenone0.01 mg/kg0.05 mg/kg[3]
UHPLC-MS/MSCereals10 Benzophenone derivatives0.001 - 0.289 ng/g0.003 - 0.867 ng/g[4]
UHPLC-MS/MSRice CerealBenzophenone and 9 analogs0.001 - 0.512 ng/g0.003 - 1.536 ng/g[5]
GC-MS(n)Breakfast CerealsBenzophenone and 4-methylbenzophenone2 µg/kg-[6]
UHPLC-MS/MSFatty Baby Food17 Benzophenones-1 - 50 µg/kg[7][8]
UHPLC-MS/MSFish10 Benzophenone-type UV filters0.001 - 0.1 ng/g-[9][10]
GC-MSWater and CosmeticsBenzophenones (BP-1, BP-3, BP-8)0.034 - 0.067 µg/L (SPE)-[11]
LC-MS/MSDomestic WastewaterBenzophenone and other pharmaceuticals--[12]
UHPLC-MS/MSHuman Urine7 Benzophenone and 2 camphor UV filters-0.001 - 0.100 ng/mL[13]

As the data indicates, methods combining ultra-high-performance liquid chromatography with tandem mass spectrometry (UHPLC-MS/MS) generally offer the lowest limits of detection and quantification, often reaching sub-nanogram per gram or milliliter levels. The use of this compound in these sensitive methods is crucial for ensuring the reliability of the results at such low concentrations.

Experimental Protocols: A Closer Look at the Methodologies

The successful application of this compound relies on well-defined and validated experimental protocols. Below are detailed examples of methodologies employed in the cited literature.

Analysis of Benzophenones in Human Serum using Dispersive Liquid-Liquid Microextraction (DLLME) and UPLC-MS/MS[1]
  • Sample Preparation:

    • An enzymatic treatment is applied to the serum to quantify both free and conjugated species of benzophenone derivatives.

    • This compound is added as a surrogate standard.

    • A dispersive liquid-liquid microextraction (DLLME) is performed to extract the analytes.

  • Instrumentation:

    • Ultra-High Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Key Findings: This method achieved low limits of quantification (0.4 to 0.9 ng/mL) with excellent recovery rates (97% to 106%).

Determination of Benzophenones in Human Placental Tissue by LC-MS/MS[2]
  • Sample Preparation:

    • Analytes are extracted from the tissue samples using ethyl acetate.

    • This compound is used as a surrogate standard.

    • A clean-up step involving centrifugation is performed.

  • Instrumentation:

    • Liquid Chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS) with an atmospheric pressure chemical ionization (APCI) interface in positive mode.

  • Key Findings: This method demonstrated low detection (0.07 to 0.3 ng/g) and quantification (0.3 to 1.0 ng/g) limits with high recovery rates (98% to 104%).

Quantification of Benzophenone in Breakfast Cereals using GC-MS(n)[6]
  • Sample Preparation:

    • The sample is extracted ultrasonically with a mixture of dichloromethane and acetonitrile (1:1).

    • This compound is added as an internal standard.

    • The extract is cleaned up using solid-phase extraction (SPE) with a silica cartridge.

  • Instrumentation:

    • Gas Chromatography-Tandem Mass Spectrometry (GC-MS(n)).

  • Key Findings: This method is capable of detecting benzophenone at very low concentrations, with a limit of detection of 2 µg/kg.

Visualizing the Workflow and Principles

To further clarify the experimental process and the role of this compound, the following diagrams illustrate a typical analytical workflow and the principle of internal standard quantification.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample Sample Collection (e.g., Serum, Food, Water) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (e.g., LLE, SPE, QuEChERS) Spike->Extraction Cleanup Clean-up & Concentration Extraction->Cleanup LC_GC Chromatographic Separation (LC or GC) Cleanup->LC_GC MS Mass Spectrometric Detection (MS/MS) LC_GC->MS Integration Peak Integration (Analyte & IS) MS->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: General workflow for the analysis of benzophenone using an internal standard.

Internal_Standard_Quantification cluster_Sample1 Sample 1 (Low Recovery) cluster_Sample2 Sample 2 (High Recovery) Analyte1 Analyte Signal (Low) IS1 Internal Standard Signal (Low) Ratio1 Analyte / IS Ratio (Constant) IS1->Ratio1 Concentration Accurate Concentration Ratio1->Concentration Analyte2 Analyte Signal (High) IS2 Internal Standard Signal (High) Ratio2 Analyte / IS Ratio (Constant) IS2->Ratio2 Ratio2->Concentration

Caption: Principle of internal standard quantification for accurate results.

Conclusion

The data presented unequivocally demonstrates that the use of this compound as an internal standard is a critical component in achieving low limits of detection and quantification for benzophenone and its derivatives across a variety of matrices and analytical platforms. The robustness of isotope dilution mass spectrometry, enabled by deuterated standards like this compound, provides the necessary accuracy and precision for reliable trace-level analysis. For researchers and drug development professionals, the selection of an appropriate analytical method will depend on the specific matrix, the required sensitivity, and the available instrumentation. However, the incorporation of this compound should be considered a best practice for any quantitative method aiming for the highest quality data.

References

A Comparative Guide to Benzophenone Extraction Methodologies Utilizing Benzophenone-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various extraction methods for benzophenones, with a particular focus on the application of Benzophenone-d10 as an internal standard to ensure accuracy and reproducibility. The following sections detail the performance of several common extraction techniques, supported by experimental data from various studies.

Data Presentation: A Comparative Overview

The efficiency and sensitivity of different extraction methods for benzophenones are summarized below. These values have been compiled from multiple studies and may vary based on the specific benzophenone derivative, sample matrix, and analytical instrumentation. This compound is frequently employed as a surrogate or internal standard to correct for matrix effects and variations in extraction recovery[1][2][3].

Extraction MethodTypical Sample MatricesAverage Recovery (%)Limit of Detection (LOD) RangeLimit of Quantification (LOQ) Range
Dispersive Liquid-Liquid Microextraction (DLLME) Human Serum, Water97 - 106[4]Low µg/L[5]0.4 - 0.9 ng/mL[4]
Solid-Phase Extraction (SPE) Water, Sediments, Cosmetics80 - 107[6][7]0.034 - 1.9 ng/L[6][7]-
Microwave-Assisted Extraction (MAE) Sediments80 - 99[7]0.1 - 1.4 ng/g[7]-
Supercritical Fluid Extraction (SFE) CosmeticsUp to 92[8]--
Ultrasound-Assisted Extraction (UAE) Human Milk, Breakfast Cereals90.9 - 109.5[1][2]0.1 - 0.2 ng/mL[1]0.3 - 0.6 ng/mL[1]
QuEChERS Breakfast Cereals82.3 - 101.7[9][10]--

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. It is recommended to optimize these protocols for specific applications and sample types. The use of this compound as an internal standard is a common practice to ensure data quality[1][3][4].

Dispersive Liquid-Liquid Microextraction (DLLME) for Human Serum

This protocol is adapted from a method for the determination of benzophenone-3 and its metabolites in human serum[5].

  • Sample Preparation: Acidic hydrolysis and protein precipitation of the serum sample are performed using 6 M HCl (1:1 ratio) at 100°C for 1 hour[5].

  • Solvent Mixture Preparation: A mixture of a disperser solvent and an extraction solvent is prepared. For example, 70 µL of acetone (disperser) and 30 µL of chloroform (extraction) can be used[5].

  • Extraction: The solvent mixture is rapidly injected into 800 µL of the hydrolyzed serum sample[5]. This creates a cloudy solution, maximizing the surface area for extraction.

  • Phase Separation: The mixture is centrifuged to separate the fine droplets of the extraction solvent from the aqueous sample.

  • Analysis: The sedimented phase containing the extracted benzophenones is collected for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Solid-Phase Extraction (SPE) for Water and Sediment Samples

This protocol is based on methods developed for the analysis of benzophenone derivatives in environmental samples[7].

  • Cartridge Conditioning: An SPE cartridge (e.g., Oasis HLB) is conditioned sequentially with an appropriate organic solvent (e.g., methanol) and then with water[7].

  • Sample Loading: The water sample, spiked with this compound, is passed through the conditioned cartridge. For sediment samples, an extract obtained from a primary extraction method (like MAE) is loaded.

  • Washing: The cartridge is washed with a weak solvent to remove interferences.

  • Elution: The retained benzophenones are eluted from the cartridge using a small volume of a strong organic solvent.

  • Analysis: The eluate is then concentrated and analyzed, typically by Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, or directly by LC-MS/MS[7].

Microwave-Assisted Extraction (MAE) for Sediments

This protocol is suitable for the extraction of benzophenones from solid matrices like sediments[7].

  • Sample Preparation: A known amount of the sediment sample is weighed into a microwave extraction vessel. This compound is added as an internal standard.

  • Solvent Addition: An appropriate extraction solvent or solvent mixture is added to the vessel.

  • Microwave Extraction: The vessel is sealed and subjected to microwave irradiation for a specified time and at a set temperature (e.g., 30 minutes at 150°C)[7].

  • Cooling and Filtration: After extraction, the vessel is allowed to cool, and the extract is filtered to remove solid particles.

  • Clean-up and Analysis: The extract may require a clean-up step, such as SPE, before analysis by GC-MS or LC-MS/MS[7].

Supercritical Fluid Extraction (SFE) for Cosmetics

This method is effective for extracting benzophenones from complex cosmetic matrices[8].

  • Sample Preparation: The cosmetic sample is placed in the extraction vessel of the SFE system.

  • Supercritical Fluid Conditions: Supercritical carbon dioxide, often with a modifier, is used as the extraction fluid. For instance, CO2 with a 2.5% modifier of 10% aqueous phosphoric acid-MeOH (1:1) can be employed[8].

  • Extraction: The supercritical fluid is passed through the sample, dissolving the benzophenones.

  • Collection: The extracted analytes are collected by depressurizing the supercritical fluid, which causes the CO2 to vaporize and the benzophenones to precipitate in a collection vial.

  • Analysis: The collected extract is then dissolved in a suitable solvent for analysis by techniques such as Capillary Zone Electrophoresis (CZE) or HPLC[8].

Ultrasound-Assisted Extraction (UAE) for Human Milk

This protocol is based on a validated method for the determination of benzophenone UV-filters in human breast milk[1][2].

  • Sample Preparation: The human milk sample is lyophilized (freeze-dried).

  • Solvent Extraction: The lyophilized sample is extracted with a solvent such as acetonitrile via ultrasound sonication[1][2]. This compound is added as an internal standard.

  • Clean-up: To remove co-extracted matrix components like proteins, sugars, and lipids, a dispersive SPE (d-SPE) clean-up step is performed using sorbents like C18 and PSA[1][2].

  • Centrifugation and Filtration: The mixture is centrifuged, and the supernatant is filtered.

  • Analysis: The final extract is analyzed by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)[1][2].

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Breakfast Cereals

The QuEChERS method is a streamlined approach for extracting a wide range of analytes from food matrices[9][10].

  • Sample Homogenization and Hydration: The cereal sample is finely crushed, and a specific amount is weighed into a centrifuge tube. Water is added to ensure >80% hydration[10].

  • Extraction and Salting Out: Acetonitrile and a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) are added to the tube. The tube is vigorously shaken to partition the benzophenones into the acetonitrile layer[10]. This compound is used as an internal standard[10].

  • Dispersive SPE Clean-up: An aliquot of the acetonitrile extract is transferred to a d-SPE tube containing a mixture of sorbents (e.g., magnesium sulfate, PSA, C18) to remove matrix interferences[9][10].

  • Centrifugation: The d-SPE tube is shaken and then centrifuged.

  • Analysis: The supernatant is collected for analysis by GC-MS or LC-MS/MS[9][10].

Mandatory Visualization

The following diagram illustrates a logical workflow for a comparative study of the described benzophenone extraction methods.

Benzophenone Extraction Method Comparison Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction Methods cluster_analysis Analysis & Comparison Sample Select Sample Matrix (e.g., Water, Sediment, Cosmetic, Food) Spike Spike with Benzophenone Standards & this compound (Internal Standard) Sample->Spike DLLME DLLME Spike->DLLME SPE SPE Spike->SPE MAE MAE Spike->MAE SFE SFE Spike->SFE UAE UAE Spike->UAE QuEChERS QuEChERS Spike->QuEChERS Analysis Instrumental Analysis (GC-MS, LC-MS/MS) DLLME->Analysis SPE->Analysis MAE->Analysis SFE->Analysis UAE->Analysis QuEChERS->Analysis Data Data Evaluation: - Recovery (%) - Precision (RSD) - LOD/LOQ Analysis->Data Comparison Comparative Assessment of Method Performance Data->Comparison

Caption: Workflow for a comparative study of benzophenone extraction methods.

References

Validating Benzophenone-d10 Stability for Long-Term Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals relying on accurate and reproducible data in long-term studies, the stability of internal standards is a critical, non-negotiable parameter. This guide provides a comprehensive comparison of Benzophenone-d10, a commonly used internal standard, with potential alternatives, supported by experimental data and detailed methodologies to ensure the integrity of your bioanalytical results.

This compound is a popular choice as an internal standard in mass spectrometry-based bioanalysis due to its structural similarity to a range of analytes. Its deuterated nature allows for mass differentiation from the non-labeled analyte, while ideally exhibiting similar ionization and chromatographic behavior. However, for longitudinal studies, where samples may be stored for extended periods, rigorous validation of the internal standard's stability is paramount to avoid compromising the entire study's results.

Long-Term Stability of this compound

The stability of this compound is influenced by storage conditions, including temperature, solvent, and exposure to light. Manufacturer specifications provide a foundational understanding of its shelf life.

FormStorage ConditionStated Stability
Powder-20°C3 years[1]
In Solvent-80°C6 months[1]
In Solvent-20°C1 month[1]

While this supplier data is a useful starting point, project-specific validation is crucial to ensure stability within the context of the actual study's matrix and conditions. Long-term stability is typically assessed by analyzing quality control (QC) samples, spiked with the internal standard, at various time points and comparing the response to a freshly prepared sample.

Experimental Protocols for Stability Assessment

A robust assessment of long-term stability involves a multi-faceted approach, including forced degradation studies to identify potential degradation products and pathways.

Long-Term Stability Protocol

This protocol is designed to evaluate the stability of this compound in a relevant biological matrix under intended long-term storage conditions.

  • Preparation of QC Samples: Spike a pooled blank biological matrix (e.g., plasma, urine) with a known concentration of this compound. Prepare a sufficient number of aliquots for all planned time points.

  • Initial Analysis (Time Zero): Immediately after preparation, analyze a set of QC samples to establish the baseline response.

  • Storage: Store the remaining QC aliquots at the intended long-term storage temperature (e.g., -80°C).

  • Time Point Analysis: At predetermined intervals (e.g., 1, 3, 6, 12, 24 months), retrieve a set of QC samples from storage.

  • Sample Analysis: Thaw the samples under controlled conditions and analyze them using a validated analytical method (e.g., LC-MS/MS).

  • Data Evaluation: Compare the mean response of the stored QC samples to the mean response of the time-zero samples. The internal standard is considered stable if the results are within an acceptable range (typically ±15%) of the initial value.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for developing stability-indicating methods and understanding how the internal standard might degrade under extreme conditions.[2]

  • Acidic and Basic Hydrolysis:

    • Treat a solution of this compound with a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

    • Incubate at an elevated temperature (e.g., 60°C) for a defined period.

    • Neutralize the samples before analysis.

  • Oxidative Degradation:

    • Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂).

    • Incubate at room temperature for a defined period.

  • Photolytic Degradation:

    • Expose a solution of this compound to a controlled light source (e.g., UV lamp at 254 nm and a visible light source).

    • A control sample should be wrapped in aluminum foil to protect it from light.

  • Thermal Degradation:

    • Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 70°C).

  • Analysis: Analyze the stressed samples using a high-resolution chromatographic method (e.g., UPLC-MS/MS) to separate and identify any potential degradation products.

Comparison with Alternative Internal Standards

While deuterated standards are widely used, other isotopically labeled analogues and structurally similar compounds can also serve as internal standards. The choice of an internal standard should be based on a thorough evaluation of its performance in the specific assay.[3]

Internal Standard TypeAdvantagesDisadvantages
This compound (Deuterated) - Cost-effective compared to 13C-labeled standards.[4] - Generally good at mimicking the analyte's behavior.- Potential for chromatographic separation from the analyte (isotope effect).[4] - Susceptible to back-exchange of deuterium for hydrogen under certain conditions.
Benzophenone-13C (¹³C-Labeled) - Co-elutes perfectly with the analyte, providing superior correction for matrix effects.[3][5] - Chemically more stable and not prone to isotope exchange.[3][4]- Typically more expensive and less commercially available than deuterated standards.[6]
Structurally Similar Compounds (e.g., Triphenylmethane) - Can be used when an isotopically labeled version of the analyte is not available.- May not perfectly mimic the analyte's extraction, chromatographic, and ionization behavior, potentially leading to less accurate quantification.

For the highest level of accuracy and precision, a ¹³C-labeled internal standard is often the preferred choice, as it most closely mimics the behavior of the analyte.[3][5] However, with careful validation, this compound can be a robust and reliable internal standard for many long-term studies.

Visualizing the Workflow and Signaling Pathways

To aid in the conceptualization of the stability validation process, the following diagrams illustrate the key workflows.

Stability_Validation_Workflow cluster_prep Preparation cluster_storage Long-Term Storage cluster_analysis Time Point Analysis cluster_decision Decision cluster_result Result prep_qc Prepare QC Samples in Matrix t0_analysis Time Zero Analysis prep_qc->t0_analysis storage Store at Intended Temperature (e.g., -80°C) t0_analysis->storage tp_analysis Analyze at Predetermined Intervals storage->tp_analysis data_eval Compare to Time Zero Data tp_analysis->data_eval decision Within ±15%? data_eval->decision stable Stable decision->stable Yes unstable Unstable - Investigate decision->unstable No Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start This compound Solution acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂) start->oxidation photo Photolytic (UV/Vis Light) start->photo thermal Thermal (e.g., 70°C) start->thermal analysis Analyze by Stability-Indicating LC-MS/MS Method acid->analysis base->analysis oxidation->analysis photo->analysis thermal->analysis pathways Identify Degradation Pathways analysis->pathways products Characterize Degradation Products analysis->products

References

Safety Operating Guide

Proper Disposal of Benzophenone-d10: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Benzophenone-d10, a deuterated form of benzophenone, requires careful disposal due to its potential health and environmental hazards. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.

Immediate Safety and Handling Precautions:

Before beginning any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Key safety precautions include wearing appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat.[1][2] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[3][4]

Core Disposal Principle: Professional Disposal Required

The primary and most critical step in the disposal of this compound is to engage a licensed professional waste disposal service.[5] Due to its classification as a hazardous material, self-disposal is not a viable or compliant option. Safety data sheets for this compound explicitly state that a licensed professional waste disposal service must be contacted for its disposal.[5]

Step-by-Step Disposal Plan

The following steps outline the process for the safe temporary storage and preparation of this compound for collection by a professional waste disposal service.

Step 1: Waste Identification and Segregation

Properly identify this compound waste. It should be segregated from other laboratory waste streams to avoid unintended chemical reactions.[6][7] Keep solid and liquid waste forms separate.[6] Incompatible materials, such as strong oxidizing agents, should not be stored with this compound waste.[7]

Step 2: Container Selection and Labeling

Choose a container that is chemically compatible with this compound and is in good condition, free from leaks or damage. The container must have a secure, tight-fitting lid.[6][8]

Properly label the waste container with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The CAS number: 22583-75-1[5]

  • An indication of the hazards (e.g., "Carcinogen," "Ecotoxic")[4][9]

  • The accumulation start date

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation and under the control of the laboratory personnel.[7][10][11] The SAA must be inspected weekly for any signs of leakage.[7]

Quantitative Storage Limits in a Satellite Accumulation Area (SAA)

Waste CategoryMaximum VolumeMaximum Time
Hazardous Waste55 gallonsUntil container is full, then 3 days for removal
Acutely Toxic Waste (P-list)1 quart of liquid or 1 kg of solidUntil limit is reached, then 3 days for removal

Note: While this compound is not typically on the P-list, these general SAA limits from university guidelines are best practice. Always confirm with your institution's specific waste management plan.[10][11]

Step 4: Arranging for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup. Provide them with an accurate description of the waste, including its chemical name and quantity.[10]

Step 5: Documentation

Maintain a record of the waste generated, including the chemical name, quantity, and disposal date. This documentation is often required for regulatory compliance.[8]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal A Identify this compound Waste B Segregate from Incompatible Waste A->B C Select Appropriate Waste Container B->C D Label Container as Hazardous Waste C->D E Store in Satellite Accumulation Area (SAA) D->E F Weekly Inspection of SAA E->F G Contact Professional Waste Disposal Service E->G H Schedule Waste Pickup G->H I Maintain Disposal Records H->I

Disposal workflow for this compound.

Important Considerations:

  • Waste Minimization: Whenever possible, implement practices to reduce the amount of chemical waste generated. This can include ordering only the necessary quantities of chemicals and using less hazardous alternatives when feasible.[6]

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations, such as those established by the Resource Conservation and Recovery Act (RCRA) in the United States.[8][10]

  • Institutional Policies: Always adhere to your specific institution's chemical hygiene and waste management plans. These plans provide detailed procedures tailored to your organization's facilities and regulatory requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Benzophenone-d10

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the integrity of experimental results and maintaining a safe laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Benzophenone-d10.

This compound, a deuterated analog of benzophenone, is a valuable tool in various research applications. However, its safe handling requires adherence to specific protocols to mitigate potential hazards and prevent isotopic exchange that could compromise experimental accuracy. This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods.

Essential Personal Protective Equipment (PPE)

The use of appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety Glasses or GogglesSafety glasses with side shields or goggles are mandatory to protect against splashes and dust.[1]
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves with a minimum layer thickness of 0.11 mm are recommended.[2] Always inspect gloves before use and change them frequently.
Body Protection Laboratory Coat or CoverallsA standard lab coat or coveralls should be worn to protect the skin from potential contact.[3]
Respiratory Protection Air-Purifying RespiratorUse a NIOSH-approved respirator with a particulate filter when handling the powder outside of a fume hood or in case of spills to avoid inhalation of dust.[1]

Operational Handling: A Step-by-Step Protocol

Adherence to a strict operational protocol is crucial to prevent contamination, ensure user safety, and maintain the isotopic purity of this compound. Many deuterated compounds are hygroscopic and can readily absorb moisture, leading to hydrogen-deuterium (H-D) exchange.[4]

Preparation and Weighing of Solid this compound
  • Work Area Preparation : All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Acclimatization : Before opening, allow the sealed container of this compound to equilibrate to room temperature to prevent condensation of moisture onto the cold solid.[4]

  • Inert Atmosphere : If possible, perform manipulations under a dry, inert atmosphere, such as nitrogen or argon, to minimize exposure to atmospheric moisture.[4][5]

  • Weighing : Use a calibrated analytical balance to accurately weigh the desired amount of the compound. Minimize the generation of dust during transfer.[1]

Solution Preparation
  • Solvent Selection : Choose a suitable high-purity solvent. Methanol and acetonitrile are commonly used.[4] Avoid acidic or basic solutions, as they can catalyze deuterium-hydrogen exchange.[5]

  • Dissolution : In a Class A volumetric flask, dissolve the weighed this compound in a small amount of the chosen solvent.[4][5]

  • Dilution : Once dissolved, dilute the solution to the final volume with the solvent.

  • Mixing : Securely cap the flask and mix the solution thoroughly by inverting it multiple times.[5]

Storage and Disposal Plan

Proper storage is critical for maintaining the stability and isotopic purity of this compound, while a clear disposal plan ensures environmental and regulatory compliance.

Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dry, and well-ventilated place.[6][7] For long-term storage, refrigeration may be recommended; always consult the manufacturer's certificate of analysis.[5]Minimizes degradation and potential for side reactions.
Light Protect from light by storing in an amber vial or in the dark.[5]Prevents photodegradation of the compound.
Container Keep the container tightly closed.[6][7] Use vials with PTFE-lined caps for solutions.Prevents contamination and exposure to atmospheric moisture.
Incompatible Materials Store separately from strong oxidizing agents.[7]Avoids potential fire and explosion hazards.
Disposal Protocol
  • Waste Segregation : Do not mix this compound waste with other chemical waste streams. Keep it in its original or a clearly labeled container.

  • Professional Disposal : Contact a licensed professional waste disposal service to dispose of this material.[8] Adhere to all national and local regulations for chemical waste disposal.

  • Container Disposal : Uncleaned containers should be treated as the product itself and disposed of accordingly.

  • Environmental Precaution : Avoid releasing the chemical into the environment, as it is harmful to aquatic life.[9][2][6][7]

Procedural Workflow for Handling this compound

The following diagram illustrates the logical flow of the handling and disposal process for this compound.

Benzophenone_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal PPE Don Appropriate PPE PrepArea Prepare Work Area (Fume Hood) PPE->PrepArea Acclimatize Acclimatize Container to Room Temp PrepArea->Acclimatize Weigh Weigh Solid Compound Acclimatize->Weigh PrepareSol Prepare Solution Weigh->PrepareSol StoreSolid Store Unused Solid Weigh->StoreSolid Unused Solid Segregate Segregate Waste Weigh->Segregate Spillage StoreSol Store Solution PrepareSol->StoreSol Prepared Solution PrepareSol->Segregate Waste StoreSolid->Segregate Waste StoreSol->Segregate Waste Dispose Dispose via Licensed Service Segregate->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.